molecular formula C6H10O2 B1582013 Methyl 3-pentenoate CAS No. 818-58-6

Methyl 3-pentenoate

Cat. No.: B1582013
CAS No.: 818-58-6
M. Wt: 114.14 g/mol
InChI Key: KJALUUCEMMPKAC-UHFFFAOYSA-N
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Description

Methyl 3-pentenoate is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl trans-3-pentenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

818-58-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

methyl pent-3-enoate

InChI

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3

InChI Key

KJALUUCEMMPKAC-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/CC(=O)OC

Canonical SMILES

CC=CCC(=O)OC

Other CAS No.

20515-19-9
818-58-6

Pictograms

Flammable; Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Pentenoate from γ-Valerolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-pentenoate from γ-valerolactone (GVL), a bio-derived platform chemical. This guide details the core chemical transformations, catalytic systems, and experimental protocols, presenting quantitative data in structured tables and visualizing key pathways and workflows. The information is tailored for researchers, scientists, and professionals in drug development who are interested in sustainable chemical synthesis and the utilization of biomass-derived feedstocks for the production of valuable chemical intermediates.

Introduction

γ-Valerolactone (GVL) has emerged as a key platform molecule derived from lignocellulosic biomass, offering a sustainable alternative to petroleum-based feedstocks for the production of a wide range of chemicals and fuels. Among its many potential derivatives, this compound is a valuable intermediate, particularly in the synthesis of bio-based polymers such as nylons. The conversion of GVL to this compound and its isomers typically involves a two-step process: the acid-catalyzed ring-opening of the lactone to form pentenoic acid isomers, followed by esterification with methanol. This guide focuses on two prominent and effective methods for this transformation: catalysis by acidic ionic liquids and reactive distillation.

Reaction Mechanisms and Pathways

The fundamental chemical transformation from GVL to methyl pentenoate proceeds via an acid-catalyzed ring-opening mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of GVL, which facilitates the cleavage of the ester bond to form a secondary carbocation intermediate. This intermediate can then undergo deprotonation to yield a mixture of pentenoic acid isomers (2-pentenoic acid, 3-pentenoic acid, and 4-pentenoic acid). In the presence of methanol, these pentenoic acids are subsequently esterified to their corresponding methyl esters. The distribution of the methyl pentenoate isomers is dependent on the catalyst and reaction conditions employed.

dot

ReactionPathway GVL γ-Valerolactone Protonated_GVL Protonated GVL GVL->Protonated_GVL + H+ Carbocation Carbocation Intermediate Protonated_GVL->Carbocation Ring Opening Pentenoic_Acids Pentenoic Acid Isomers Carbocation->Pentenoic_Acids - H+ M3P This compound Other_Isomers Other Methyl Pentenoate Isomers Pentenoic_Acids->GVL Cyclization (reverse) Pentenoic_Acids->M3P + CH3OH - H2O Pentenoic_Acids->Other_Isomers + CH3OH - H2O ExpWorkflow_IL Start Start Mix Mix GVL, Methanol, and Acidic Ionic Liquid Start->Mix React Heat at 170°C for 3.5h Mix->React Cool Cool to Room Temperature React->Cool Separate Separate Product from Catalyst (Extraction/Distillation) Cool->Separate Analyze Analyze Product by GC Separate->Analyze End End Analyze->End ExpWorkflow_CD Start Start Charge_Reactor Charge Distillation Flask with GVL and Acid Catalyst Start->Charge_Reactor Heat Heat to ~200°C Charge_Reactor->Heat Feed_MeOH Continuously Feed Methanol Heat->Feed_MeOH Distill Collect Distillate (Methyl Pentenoate, MeOH, H2O) Feed_MeOH->Distill Vapor Flow Analyze Analyze Distillate by GC Distill->Analyze End End Analyze->End

A Technical Guide to the Characterization of (E)- and (Z)-Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, and detailed spectroscopic characterization of the (E)- (trans) and (Z)- (cis) isomers of methyl 3-pentenoate. The distinct spatial arrangements of these geometric isomers lead to unique physical properties and spectral signatures, which are critical for their unambiguous identification in research and development settings.

Synthesis and Separation of (E)/(Z) Isomers

A common route to synthesize this compound isomers involves the Wittig reaction, which often produces a mixture of both (E) and (Z) isomers. The separation of these isomers can be challenging due to their similar physical properties but is achievable through methods like preparative gas-liquid chromatography (GLC) or specialized column chromatography. One patented method for separating E and Z isomers of alkene derivatives involves using an ion exchange medium, such as a macroporous styrene-divinylbenzene copolymer resin, that has been ion-exchanged with silver (Ag+) or copper (Cu+) ions.[1][2] This technique leverages the differential interaction of the isomeric double bonds with the metal ions to effect separation.

Experimental Protocol: Illustrative Synthesis via Wittig Reaction

While a specific, detailed protocol for this compound was not found in the initial search, a general procedure for a Wittig reaction to produce such an ester is outlined below. This is a representative protocol and may require optimization.

  • Ylide Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a phosphonium salt such as (ethoxycarbonylmethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like tetrahydrofuran (THF).

  • Deprotonation: A strong base (e.g., sodium hydride or n-butyllithium) is added dropwise at a controlled temperature (often 0 °C or below) to deprotonate the phosphonium salt, forming the phosphorus ylide. The mixture is stirred until the characteristic color change indicating ylide formation is complete.

  • Reaction with Aldehyde: Propanal (CH₃CH₂CHO) is then added dropwise to the ylide solution at a low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure complete reaction.

  • Workup and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of (E)- and (Z)-methyl 3-pentenoate, is then purified and separated by column chromatography or preparative GLC.

Below is a conceptual workflow for the synthesis and separation process.

G cluster_synthesis Synthesis Stage cluster_separation Separation Stage Start Starting Materials (Propanal, Phosphonium Ylide) Reaction Wittig Reaction Start->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product (Mixture of E/Z Isomers) Workup->Crude Separation Preparative Chromatography (e.g., Ag+-ion or GLC) Crude->Separation Isomer_E (E)-Methyl 3-pentenoate Separation->Isomer_E Isomer_Z (Z)-Methyl 3-pentenoate Separation->Isomer_Z

Caption: Synthesis and Separation Workflow for this compound Isomers.

Spectroscopic Characterization

The primary method for distinguishing between the (E) and (Z) isomers of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants of the vinylic protons. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary structural information.

2.1. ¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the two protons on the double bond (vinylic protons). The magnitude of the coupling constant (J) between these two protons is stereochemically dependent.

  • For the (E)-isomer (trans): The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 15-18 Hz .

  • For the (Z)-isomer (cis): The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, generally between 10-12 Hz .

Table 1: Representative ¹H NMR Data

Proton Assignment (E)-Methyl 3-pentenoate (Z)-Methyl 3-pentenoate
CH₃-CH= ~1.7 ppm (dd) ~1.7 ppm (dd)
=CH-CH₂ ~5.5-5.8 ppm (m) ~5.5-5.8 ppm (m)
CH₃-O-C=O ~3.7 ppm (s) ~3.7 ppm (s)
=CH-C=O ~5.5-5.8 ppm (m) ~5.5-5.8 ppm (m)
-CH₂-C=O ~3.0 ppm (d) ~3.5 ppm (d)

| J (vinylic H-H) | ~15 Hz | ~10 Hz |

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and instrument. The multiplicity (s=singlet, d=doublet, dd=doublet of doublets, m=multiplet) and coupling constants (Hz) are the most reliable indicators.

2.2. ¹³C NMR Spectroscopy

While less definitive than ¹H NMR for stereoisomer determination, subtle differences in the ¹³C NMR chemical shifts, particularly for the allylic and vinylic carbons, can be observed. The chemical shifts are influenced by steric interactions, which differ between the cis and trans configurations. A database entry for cis-methyl-3-pentenoate indicates the presence of ¹³C NMR data, confirming its use in characterization.[3]

Table 2: Representative ¹³C NMR Data

Carbon Assignment (E)-Methyl 3-pentenoate (Predicted) (Z)-Methyl 3-pentenoate (Predicted)
CH₃ -CH= ~17.8 ppm ~17.3 ppm
=CH -CH₂ ~122 ppm ~121 ppm
CH₃ -O-C=O ~51.5 ppm ~51.5 ppm
=CH -C=O ~135 ppm ~134 ppm
-CH₂ -C=O ~38.5 ppm ~33.5 ppm

| -C =O | ~172 ppm | ~172 ppm |

Note: These are predicted values. The upfield shift of the allylic -CH₂- carbon in the (Z)-isomer is expected due to the gamma-gauche effect (steric shielding).

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. The most significant difference between the isomers is often found in the C-H out-of-plane bending region for the double bond.

  • (E)-isomer: A strong absorption band around 960-980 cm⁻¹ is characteristic of a trans-disubstituted alkene.

  • (Z)-isomer: A band around 675-730 cm⁻¹ is typically observed for a cis-disubstituted alkene, though it can be weaker and less reliable than the trans band.

Both isomers will show a strong C=O stretching vibration for the ester at approximately 1740 cm⁻¹ and a C=C stretching vibration around 1650-1660 cm⁻¹ .

2.4. Mass Spectrometry (MS)

Both (E)- and (Z)-isomers of this compound will have the same molecular weight (114.14 g/mol ) and will likely produce very similar mass spectra under electron ionization (EI) conditions, as the high energy can lead to bond rotation and loss of stereochemical information before fragmentation.[4] Therefore, MS is primarily used to confirm the molecular weight and elemental composition rather than to differentiate the isomers.

Physical Properties

The physical properties of the isomers, such as boiling point and refractive index, are typically very similar, making separation by simple distillation difficult. However, precise measurements can show slight differences.

Table 3: Physical Properties of this compound Isomers

Property (E)-Methyl 3-pentenoate (Z)-Methyl 3-pentenoate
Molecular Formula C₆H₁₀O₂[4][5] C₆H₁₀O₂
Molecular Weight 114.14 g/mol [4][5] 114.14 g/mol
Boiling Point 137-139 °C[5]; 55-56 °C @ 20 mmHg[6] Generally slightly lower than (E)-isomer
Density 0.930 g/mL at 25 °C[5][6] Generally slightly different from (E)-isomer

| Refractive Index (n²⁰/D) | 1.420 - 1.421[5][6][7] | Generally slightly different from (E)-isomer |

Logical Workflow for Isomer Differentiation

The following diagram outlines the logical process for unambiguously identifying an unknown isomer of this compound.

G Start Unknown Sample of This compound MS_IR Step 1: Confirm Structure - MS (Confirm MW = 114.14) - IR (Confirm C=O, C=C) Start->MS_IR HNMR Step 2: Acquire ¹H NMR Spectrum MS_IR->HNMR Decision Measure Coupling Constant (J) of Vinylic Protons HNMR->Decision Z_Isomer Result: (Z)-Isomer (cis) Decision->Z_Isomer J ≈ 10-12 Hz E_Isomer Result: (E)-Isomer (trans) Decision->E_Isomer J ≈ 15-18 Hz

Caption: Decision workflow for identifying (E)/(Z) isomers via spectroscopy.

References

Spectroscopic Analysis of Methyl 3-pentenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Methyl 3-pentenoate, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic profile of this unsaturated ester.

This technical guide offers a detailed examination of the spectroscopic data for this compound (CAS No: 26588-66-3 for the unspecified isomer, 20515-19-9 for the (E)-isomer), a six-carbon unsaturated methyl ester. The following sections present the quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry in structured tables, detail the experimental protocols for data acquisition, and provide visualizations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various sources to provide a comprehensive overview of its structural features. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available in search results

Quantitative ¹H NMR data with precise chemical shifts, multiplicities, and coupling constants were not available in the initial search results. The expected signals would correspond to the methyl ester protons, the allylic methylene protons, the vinylic protons, and the terminal methyl protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available in search resultsC=O
Data not available in search results-OCH₃
Data not available in search results-CH=
Data not available in search results=CH-
Data not available in search results-CH₂-
Data not available in search results-CH₃

The ¹³C NMR data for this compound is referenced to a publication by P. A. Couperus and A. D. Clague in Organic Magnetic Resonance (1978), 11, 590.[1] Access to the full text of this publication is required to populate this table.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3030-3010Medium=C-H stretch
~2960-2850Medium-StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1650MediumC=C stretch
~1200StrongC-O stretch (ester)

This table is based on typical IR absorption frequencies for unsaturated esters. Specific peak values for this compound are sourced from spectral databases.[1]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Proposed Fragment
11429.72[M]⁺ (Molecular Ion)
99Data not available[M - CH₃]⁺
83Data not available[M - OCH₃]⁺
5937.93[COOCH₃]⁺
5599.99[C₄H₇]⁺
2935.68[C₂H₅]⁺

The fragmentation data is based on the GC-MS analysis of this compound.[1] The proposed fragments are based on common fragmentation patterns of unsaturated esters.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat liquid this compound is placed directly onto the ATR crystal.

  • Instrument Setup: The FTIR spectrometer is set to acquire a spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample spectrum is then recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are identified and correlated with specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Gas Chromatograph (GC): A capillary column suitable for the separation of volatile organic compounds is installed. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation. The injector temperature and carrier gas (typically helium) flow rate are optimized.

    • Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode, typically at 70 eV. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

  • Data Acquisition: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. The separated components eluting from the GC column are introduced into the MS for ionization and mass analysis.

  • Data Processing: The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the m/z values of the fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Mass_Spec_Fragmentation Mass Spectrometry Fragmentation of this compound cluster_fragments Major Fragments M [C₆H₁₀O₂]⁺˙ m/z = 114 F1 [C₅H₇O₂]⁺ m/z = 99 M:ion->F1:ion - •CH₃ F2 [C₅H₇O]⁺ m/z = 83 M:ion->F2:ion - •OCH₃ F3 [COOCH₃]⁺ m/z = 59 M:ion->F3:ion - •C₅H₇ F4 [C₄H₇]⁺ m/z = 55 M:ion->F4:ion - •COOCH₃

Caption: Key Fragmentation Pathways in MS.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-pentenoate, a versatile ester, presents significant interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of key chemical processes. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a fruity aroma.[1] It is primarily known in its trans (E) isomeric form. The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl (E)-pent-3-enoate[2]
Synonyms Methyl trans-3-pentenoate, (E)-Pent-3-enoic acid methyl ester[2]
CAS Number 20515-19-9 (for trans isomer)[1]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 137 - 139 °C (at 760 mmHg)[1]
55-56 °C (at 20 mmHg)[3]
Density 0.930 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.420 - 1.421[1][3]
Flash Point 24 °C (75.2 °F) - closed cup[3]
Solubility Information not readily available, but expected to be soluble in organic solvents.
Purity (typical) ≥ 90% (GC)[1]

Spectroscopic Data

The structural elucidation and purity assessment of this compound are commonly performed using various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueKey Spectral FeaturesReference(s)
¹H NMR Spectra available, expected signals for methyl, methylene, and vinyl protons.[4]
¹³C NMR Spectra available, expected signals for carbonyl, olefinic, and aliphatic carbons.[4][5]
Mass Spectrometry (GC-MS) Molecular ion peak (m/z = 114) and characteristic fragmentation pattern.[4]
FTIR Spectroscopy Characteristic peaks for C=O (ester), C=C (alkene), and C-O stretching vibrations. A strong C=O stretching band is expected around 1745 cm⁻¹.[4][6]

Experimental Protocols

Synthesis of this compound via Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a reliable method for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[2][7] This protocol describes a representative procedure for the synthesis of this compound from crotyl alcohol and trimethyl orthoacetate.

Materials:

  • Crotyl alcohol (CH₃CH=CHCH₂OH)

  • Trimethyl orthoacetate (CH₃C(OCH₃)₃)

  • Propionic acid (CH₃CH₂COOH) - as catalyst

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Apparatus:

  • Round-bottom flask with a reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine crotyl alcohol, an excess of trimethyl orthoacetate, and a catalytic amount of propionic acid.

  • Heat the mixture under reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a suitable amount of water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Characterization Protocols

This protocol outlines a general method for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for the analysis of fatty acid methyl esters (FAMEs), such as a wax-type column (e.g., DB-WAX) or a 5% phenyl-methylpolysiloxane column (e.g., HP-5).[8][9]

Sample Preparation:

  • Dilute a small amount of the sample in a suitable solvent, such as dichloromethane or hexane.

GC-MS Conditions (Representative):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

Acquisition Parameters (Representative):

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse width: 90°

    • Proton decoupled.

This protocol describes a general method for obtaining an FTIR spectrum of this compound.

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

  • Perform a background subtraction from the sample spectrum.

Mandatory Visualizations

Johnson_Claisen_Rearrangement cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product Crotyl_Alcohol Crotyl Alcohol Mixed_Orthoester Mixed Orthoester Crotyl_Alcohol->Mixed_Orthoester + Trimethyl Orthoacetate Trimethyl_Orthoacetate Trimethyl Orthoacetate Ketene_Acetal Ketene Acetal Mixed_Orthoester->Ketene_Acetal - Methanol Transition_State Cyclic Transition State Ketene_Acetal->Transition_State Heat Methyl_3_Pentenoate This compound Transition_State->Methyl_3_Pentenoate Rearrangement Catalyst Propionic Acid (H⁺) Catalyst->Mixed_Orthoester Catalysis Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Crotyl Alcohol + Trimethyl Orthoacetate Reaction Johnson-Claisen Rearrangement Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product Pure Methyl 3-pentenoate Purification->Product GCMS GC-MS Characterization Structural & Purity Confirmation GCMS->Characterization NMR NMR ('H, ¹³C) NMR->Characterization FTIR FTIR FTIR->Characterization Product->GCMS Analysis Product->NMR Product->FTIR

References

An In-depth Technical Guide to Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-pentenoate, a valuable unsaturated ester in organic synthesis. It covers its chemical identity, physical properties, synthesis, and reactivity, with a focus on data and methodologies relevant to research and development.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₆H₁₀O₂. It exists as two geometric isomers, (E)- and (Z)-. The (E)-isomer, also known as methyl trans-3-pentenoate, is the more common and extensively documented form.

IUPAC Name: Methyl pent-3-enoate[1] Stereoisomer-specific IUPAC Names:

  • methyl (3E)-pent-3-enoate[2][3]

  • methyl (3Z)-pent-3-enoate

CAS Numbers:

  • 818-58-6: This number is often used for the unspecified mixture of isomers or the (E)-isomer.[1][2][3][4]

  • 20515-19-9: This number is specifically assigned to the (E)-isomer, methyl trans-3-pentenoate.[3][5]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, primarily referring to the (E)-isomer.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[2][3][4][5]
Molecular Weight 114.14 g/mol [2][3][5]
Appearance Colorless to light yellow clear liquid[6]
Density 0.93 g/mL at 25 °C[6]
Boiling Point 137-139 °C (at 760 mmHg)[6]
55-56 °C (at 20 mmHg)[4]
Refractive Index n20/D 1.420 - 1.421[6]
Flash Point 24 °C (75.2 °F) - closed cup
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected characteristic signals based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080C-H stretch=C-H (alkene)
3000-2850C-H stretch-C-H (alkane)
~1740C=O stretchEster
~1650C=C stretchAlkene
~1200C-O stretchEster

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed structural information. The expected chemical shifts for methyl (E)-3-pentenoate are:

  • ¹H NMR:

    • ~5.5-5.7 ppm: Two vinyl protons (-CH=CH-), showing complex splitting.

    • ~3.7 ppm: A singlet for the three methyl protons of the ester group (-OCH₃).

    • ~3.0 ppm: A doublet for the two allylic protons (-CH₂-COOCH₃).

    • ~1.7 ppm: A doublet of doublets for the three methyl protons adjacent to the double bond (CH₃-CH=).

  • ¹³C NMR:

    • ~172 ppm: Carbonyl carbon of the ester (C=O).

    • ~120-130 ppm: Two vinyl carbons (-CH=CH-).

    • ~51 ppm: Methyl carbon of the ester (-OCH₃).

    • ~38 ppm: Allylic carbon (-CH₂-COOCH₃).

    • ~17 ppm: Methyl carbon adjacent to the double bond (CH₃-CH=).

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the alkene and ester functional groups.

Synthesis of this compound

A common and effective method for the synthesis of α,β-unsaturated esters like this compound is the Wittig reaction . This reaction involves the coupling of an aldehyde with a phosphorus ylide. For the synthesis of methyl (E)-3-pentenoate, acetaldehyde can be reacted with a stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane.

Experimental Protocol: Representative Wittig Olefination

  • Step 1: Ylide Formation: (Methoxycarbonylmethylene)triphenylphosphorane is prepared from methyl bromoacetate and triphenylphosphine, followed by deprotonation with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF.

  • Step 2: Olefination: Acetaldehyde, dissolved in the same solvent, is added dropwise to the ylide solution at a controlled temperature (often 0 °C to room temperature).

  • Step 3: Work-up and Purification: The reaction is quenched, and the product is extracted. The byproduct, triphenylphosphine oxide, is often removed by crystallization or chromatography. The crude product is then purified by distillation under reduced pressure to yield this compound. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

The logical workflow for this synthesis is depicted in the following diagram.

G Workflow for the Synthesis of this compound via Wittig Reaction cluster_0 Ylide Preparation cluster_1 Olefination Reaction cluster_2 Purification reagent1 Methyl Bromoacetate + Triphenylphosphine phosphonium_salt Phosphonium Salt reagent1->phosphonium_salt SN2 Reaction ylide (Methoxycarbonylmethylene)- triphenylphosphorane (Ylide) phosphonium_salt->ylide Deprotonation (e.g., NaH) reaction_mixture Reaction Mixture ylide->reaction_mixture acetaldehyde Acetaldehyde acetaldehyde->reaction_mixture crude_product Crude Product + Triphenylphosphine Oxide reaction_mixture->crude_product Wittig Reaction extraction Aqueous Work-up & Extraction crude_product->extraction purification Distillation / Chromatography extraction->purification final_product This compound purification->final_product

Synthesis of this compound via Wittig Reaction.
Key Reactions of this compound

The electron-withdrawing nature of the ester group makes the double bond of this compound an excellent participant in several important carbon-carbon bond-forming reactions.

Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring.[7] A classic example is the reaction with cyclopentadiene, which is highly reactive due to its locked s-cis conformation.[8]

Experimental Protocol: Representative Diels-Alder Reaction

  • Step 1: Reactant Preparation: Freshly cracked cyclopentadiene (obtained from the retro-Diels-Alder reaction of dicyclopentadiene) is dissolved in a suitable solvent like ethyl acetate or dichloromethane.

  • Step 2: Cycloaddition: this compound is added to the cyclopentadiene solution. The reaction is often exothermic and can proceed at room temperature or with gentle heating.

  • Step 3: Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting adduct, a bicyclic ester, can be purified by column chromatography or distillation. The reaction typically favors the formation of the endo stereoisomer due to secondary orbital interactions.

G Diels-Alder Reaction Pathway Reactants This compound (Dienophile) + Cyclopentadiene (Diene) TS Cyclic Transition State ([4+2] Pericyclic) Reactants->TS Concerted Cycloaddition Product Bicyclic Ester Adduct (Endo-product favored) TS->Product

General Pathway of a Diels-Alder Reaction.

Michael Addition: The double bond in this compound is an excellent Michael acceptor. It can undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates derived from malonic esters, β-ketoesters, or organocuprates.

Experimental Protocol: Representative Michael Addition

  • Step 1: Nucleophile Generation: A Michael donor, such as dimethyl malonate, is deprotonated using a base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) to generate the nucleophilic enolate.

  • Step 2: Conjugate Addition: this compound is added to the solution of the nucleophile. The reaction mixture is stirred, often at room temperature, until the starting material is consumed.

  • Step 3: Work-up and Purification: The reaction is neutralized with a weak acid, and the product is extracted. Purification is typically achieved through distillation or column chromatography to yield the 1,4-adduct.

G Michael Addition Logical Flow cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation & Isolation Donor Michael Donor (e.g., Dimethyl Malonate) Nucleophile Enolate Nucleophile Donor->Nucleophile Deprotonation Base Base (e.g., NaOMe) Addition 1,4-Conjugate Addition Nucleophile->Addition Acceptor This compound (Michael Acceptor) Acceptor->Addition Intermediate Enolate Intermediate Addition->Intermediate Protonation Protonation (e.g., H₂O, mild H⁺) Intermediate->Protonation Product Final 1,4-Adduct Protonation->Product

Logical Flow of a Michael Addition Reaction.

Applications in Research and Development

This compound serves as an important intermediate in the synthesis of more complex molecules.

  • Fine Chemicals and Fragrances: Its structure is a motif in various natural and synthetic compounds, and it can be used as a starting material in the fragrance and flavor industry.[6]

  • Pharmaceuticals and Agrochemicals: The ability to form new carbon-carbon bonds via Diels-Alder and Michael reactions makes it a useful precursor for creating cyclic and functionalized scaffolds found in many pharmaceutical and agrochemical agents.[6]

  • Polymer Chemistry: It can be incorporated into polymer chains as a monomer to modify the properties of materials, such as introducing flexibility or providing sites for further functionalization.

  • Mechanistic Studies: Due to its relatively simple structure, it is employed in laboratories to study the mechanisms, stereoselectivity, and regioselectivity of fundamental organic reactions.[6]

This guide provides a foundational understanding of this compound for professionals in the chemical sciences. The detailed protocols are representative, and specific reaction conditions may require optimization based on the specific substrates and desired outcomes.

References

Methyl 3-pentenoate: A Synthetic Intermediate with Inferred Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-pentenoate is a short-chain unsaturated ester recognized primarily as a synthetic intermediate in the chemical industry. This technical guide consolidates the current understanding of this compound, addressing its natural occurrence, or lack thereof, and exploring its potential biological significance through the lens of structurally related compounds. The document provides a critical examination of available data, detailed experimental methodologies for its analysis, and a forward-looking perspective for researchers in drug discovery and development.

Introduction

This compound (C₆H₁₀O₂) is an organic compound with applications as a building block in the synthesis of more complex molecules.[1] Its utility spans various sectors, including the formulation of agrochemicals, specialty polymers, and as an intermediate in the flavor and fragrance industry.[1] Despite its industrial relevance, information regarding its natural origins and biological activity is sparse and often misattributed. This guide aims to clarify these aspects, providing a comprehensive resource for professionals in the life sciences.

Natural Occurrence: A Case of Mistaken Identity

Contrary to some database entries, substantial evidence indicates that this compound is not a naturally occurring compound . The assertion that it is "not found in nature" is consistent across multiple chemical information platforms.

The confusion regarding its natural presence likely stems from its structural similarity to other naturally occurring esters. For instance, (E)-3-Methyl-3-pentenoic acid methyl ester , a methylated analog, has been identified in Nicotiana tabacum (tobacco).[2] It is crucial for researchers to distinguish between these two distinct molecules.

Table 1: Natural Occurrence of this compound and a Structurally Similar Natural Analog

Compound NameChemical StructureNatural Source(s)Citations
This compoundCH₃CH=CHCH₂COOCH₃Not found in nature
(E)-3-Methyl-3-pentenoic acid methyl esterCH₃CH=C(CH₃)CH₂COOCH₃Nicotiana tabacum[2]

Physicochemical and Toxicological Properties

Given its synthetic nature, understanding the physicochemical and toxicological profile of this compound is paramount for safe handling and for predicting its behavior in biological systems.

Table 2: Physicochemical and Toxicological Data for this compound

PropertyValueSource / Notes
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
CAS Number 818-58-6 (for the mixture of isomers), 20515-19-9 (for the (E)-isomer)[3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 128 °C[6]
Flash Point 45.9 °C[6]
Solubility Soluble in alcohol; limited solubility in water
Acute Oral Toxicity No direct data available. Harmful if swallowed (GHS classification). Structurally related short-chain fatty acids can disrupt cell membranes.[7]Inferred
Genotoxicity No direct data available. A read-across analog, methyl 3-hexenoate, was not genotoxic.Inferred
Dermal Toxicity No direct data available.

Biological Significance: An Extrapolative View

Direct studies on the biological significance of this compound are currently absent from scientific literature. However, its potential effects can be inferred from the activities of similar chemical entities.

  • Membrane Disruption: Short-chain fatty acids, the hydrolysis products of esters like this compound, are known to be inhibitory to microorganisms such as Escherichia coli. Their mechanism of toxicity involves the disruption of the cell membrane's integrity and fluidity.[7] This suggests that this compound, if hydrolyzed in a biological system, could exhibit antimicrobial properties.

  • Pro-inflammatory and Pro-oxidant Effects of Oxidation Products: Unsaturated fatty acid methyl esters, when oxidized, can generate a variety of volatile compounds, including short-chain aldehydes. These oxidation products have been shown to have strong pro-inflammatory and pro-oxidant effects on macrophages in vitro.[8] This raises the possibility that oxidized this compound could modulate inflammatory responses.

  • Toxicity of Metabolites: The metabolism of unsaturated esters can lead to the formation of epoxides and their corresponding diols. Studies on long-chain epoxy fatty acid methyl esters have shown that they can be metabolized by soluble epoxide hydrolase (sEH) into more toxic diols, suggesting a potential pathway for cytotoxicity.[9]

Industrial and Research Applications

The primary significance of this compound lies in its utility as a synthetic precursor.

  • Flavor and Fragrance: It serves as an intermediate in the synthesis of flavor and fragrance compounds due to its fruity aroma.[1]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]

  • Polymer Chemistry: This compound can be incorporated into specialty polymers to modify their properties.[1]

  • Organic Synthesis: In a research context, it is a versatile building block for creating more complex molecules.[1]

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common laboratory-scale synthesis involves the esterification of 3-pentenoic acid. A representative workflow for its synthesis is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Reaction cluster_products Products 3_Pentenoic_Acid 3-Pentenoic Acid Esterification Fischer Esterification 3_Pentenoic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification catalyzes Heat Heat Heat->Esterification drives Methyl_3_Pentenoate This compound Esterification->Methyl_3_Pentenoate Water Water Esterification->Water

Caption: Synthetic pathway for this compound.

Analytical Detection and Quantification by GC-MS

The analysis of this compound in a sample matrix can be achieved using gas chromatography-mass spectrometry (GC-MS), a standard method for the analysis of fatty acid methyl esters (FAMEs).[10][11][12]

Objective: To detect and quantify this compound in a given sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS or equivalent)

  • Helium (carrier gas)

  • Sample containing or suspected to contain this compound

  • Hexane (solvent)

  • Internal standard (e.g., methyl hexanoate)

Procedure:

  • Sample Preparation:

    • If the sample is not a liquid, perform an extraction using hexane.

    • Dilute the sample to an appropriate concentration in hexane.

    • Add a known concentration of the internal standard to the sample.

  • GC-MS Analysis:

    • Injector: Set to a split/splitless inlet in split mode (e.g., 10:1) at a temperature of 250 °C.

    • Column: Use a temperature program to separate the components. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Hold: Maintain 250 °C for 5 minutes.

    • Carrier Gas: Maintain a constant flow of helium (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum (characteristic fragments).

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

The following diagram illustrates the general workflow for this analytical procedure.

G Sample_Prep Sample Preparation (Extraction/Dilution) IS_Addition Internal Standard Addition Sample_Prep->IS_Addition GC_Injection GC Injection IS_Addition->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: GC-MS analytical workflow.

Conclusion and Future Directions

This compound is a synthetic compound with established utility in the chemical industry. For researchers in the life sciences, it is critical to recognize its non-natural origin and to avoid conflating it with structurally similar natural products. While direct evidence of its biological significance is lacking, the activities of related short-chain unsaturated esters and their metabolites suggest potential for antimicrobial and immunomodulatory effects.

Future research should focus on:

  • Direct Biological Screening: In vitro assays to determine the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

  • Metabolic Studies: Investigating the hydrolysis and subsequent metabolism of this compound in biological systems to identify its metabolic fate and potential for bioactivation.

  • Toxicological Evaluation: Formal toxicological studies to establish a comprehensive safety profile.

By addressing these knowledge gaps, the scientific community can better understand the potential risks and opportunities associated with this and other synthetic short-chain esters in the context of drug development and human health.

References

A Technical Overview of Methyl 3-pentenoate: Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the fundamental molecular properties of Methyl 3-pentenoate, a compound relevant to professionals in chemical research and development.

Molecular Identity and Weight

The key quantitative descriptors for this compound are its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical procedures.

PropertyValue
Molecular FormulaC6H10O2[1][2][3]
Molecular Weight114.14 g/mol [1][2][4]
Alternate FormulaCH3CH=CHCH2COOCH3[5]

Methodology for Determination

The molecular formula and weight of a well-characterized compound like this compound are established through standard, universally accepted analytical techniques.

Experimental Protocols:

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to deduce the precise molecular formula by identifying the unique mass signature of the elemental composition. For this compound, the exact mass is 114.068079557 Da[4].

  • Elemental Analysis: This method determines the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound. The resulting percentages are converted into an empirical formula, which is then reconciled with the molecular weight from mass spectrometry to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. By identifying the number and types of protons and carbon atoms and their connectivity, NMR confirms the arrangement of atoms consistent with the molecular formula C6H10O2[1][2][3].

The workflow for confirming these properties follows a logical progression from initial identification to structural confirmation.

G cluster_determination Determination Workflow cluster_results Confirmed Properties MS Mass Spectrometry (Determines Molecular Weight) MW Molecular Weight (114.14 g/mol) MS->MW EA Elemental Analysis (Determines Empirical Formula) MF Molecular Formula (C6H10O2) EA->MF NMR NMR Spectroscopy (Confirms Structure) NMR->MF MW->MF

References

Safety, handling, and storage protocols for Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of Methyl 3-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound. The information is intended to support laboratory research and development activities by providing key data, experimental procedures, and safety guidelines.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Methyl trans-3-pentenoate

PropertyValueReferences
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
CAS Number 20515-19-9 (trans), 818-58-6 (unspecified)[1][3]
Appearance Colorless to light yellow, clear liquid[2]
Odor Fruity[2]
Density 0.930 g/mL[2]
Boiling Point 137-139 °C[2]
Flash Point 24 °C (75.2 °F)
Refractive Index 1.420[2]
Solubility Soluble in alcohol and most fixed oils; very slightly soluble in water.

Safety and Hazard Information

This compound is classified as a flammable liquid and is considered harmful if swallowed.[1]

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Flammable Liquids Category 3🔥WarningH226: Flammable liquid and vapor.[1]
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.[1]

Table 3: Toxicological Data

EndpointValueSpeciesRouteNotes
LD₅₀ (Oral) No specific data available--A structurally related compound, 3-Methyl-3-Pentanol, has an oral LD₅₀ of 710 mg/kg in rats. This is for reference only and not directly applicable.
LC₅₀ (Inhalation) No specific data available---
LD₅₀ (Dermal) No specific data available---

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to laboratory safety protocols, particularly those for flammable and potentially toxic liquids.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible. Fire extinguishers suitable for flammable liquids (e.g., CO₂, dry chemical) should be available.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is important to consult the glove manufacturer's compatibility chart for breakthrough times.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are required in any laboratory setting where this chemical is handled.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

  • Containers: Store in tightly sealed, properly labeled containers made of chemically compatible material such as borosilicate glass or polytetrafluoroethylene (PTFE).

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids. This should be away from direct sunlight, heat sources, and incompatible materials.

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.

  • Stability: The compound may be sensitive to light and air. For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended.

Accidental Release and Disposal

Accidental Release Measures
  • Minor Spills:

    • Eliminate all ignition sources in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency personnel.

    • Ensure the area is well-ventilated and all ignition sources are removed.

    • Contain the spill if it can be done without risk.

Waste Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols

Protocol for Chemical Compatibility Testing

This protocol is adapted from general procedures for testing the compatibility of chemicals with container materials.

Objective: To assess the compatibility of this compound with various polymeric materials.

Materials:

  • This compound

  • Test strips of various polymers (e.g., HDPE, LDPE, polypropylene, PTFE)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Micrometer or calipers

  • Oven

Methodology:

  • Cut test strips of each polymer to a standard size (e.g., 1 cm x 5 cm).

  • Measure and record the initial weight and dimensions (length, width, thickness) of each test strip.

  • Place each test strip in a separate, labeled glass vial.

  • Add enough this compound to completely submerge each strip.

  • Seal the vials tightly.

  • Place the vials in an oven at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 7 days).

  • After the incubation period, remove the vials and allow them to cool to room temperature.

  • Carefully remove the polymer strips, rinse with a suitable solvent (e.g., ethanol), and allow them to dry completely.

  • Re-measure and record the final weight and dimensions of each strip.

  • Data Analysis: Calculate the percentage change in weight and dimensions. Observe any changes in appearance (e.g., discoloration, swelling, cracking). A significant change indicates incompatibility.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prepare Polymer Strips Prepare Polymer Strips Initial Measurements Initial Measurements Prepare Polymer Strips->Initial Measurements Submerge in Ester Submerge in Ester Initial Measurements->Submerge in Ester Place in vials Incubate at 50°C Incubate at 50°C Submerge in Ester->Incubate at 50°C Cool and Dry Strips Cool and Dry Strips Incubate at 50°C->Cool and Dry Strips Final Measurements Final Measurements Cool and Dry Strips->Final Measurements Calculate Changes Calculate Changes Final Measurements->Calculate Changes Assess Compatibility Assess Compatibility Calculate Changes->Assess Compatibility G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydrolysis (Carboxylesterases) Hydrolysis (Carboxylesterases) This compound->Hydrolysis (Carboxylesterases) Oxidation (Cytochrome P450) Oxidation (Cytochrome P450) This compound->Oxidation (Cytochrome P450) Methanol Methanol Hydrolysis (Carboxylesterases)->Methanol 3-Pentenoic Acid 3-Pentenoic Acid Hydrolysis (Carboxylesterases)->3-Pentenoic Acid Further Metabolism (β-oxidation) Further Metabolism (β-oxidation) 3-Pentenoic Acid->Further Metabolism (β-oxidation) Reactive Intermediates (e.g., Epoxides) Reactive Intermediates (e.g., Epoxides) Oxidation (Cytochrome P450)->Reactive Intermediates (e.g., Epoxides) Glutathione Conjugation (GSTs) Glutathione Conjugation (GSTs) Reactive Intermediates (e.g., Epoxides)->Glutathione Conjugation (GSTs) Mercapturic Acid Mercapturic Acid Glutathione Conjugation (GSTs)->Mercapturic Acid Excretion Excretion Mercapturic Acid->Excretion G Risk Assessment Risk Assessment Acquisition & Storage Acquisition & Storage Risk Assessment->Acquisition & Storage Experiment Preparation Experiment Preparation Acquisition & Storage->Experiment Preparation Reaction/Use Reaction/Use Experiment Preparation->Reaction/Use PPE Selection PPE Selection Experiment Preparation->PPE Selection Work-up & Purification Work-up & Purification Reaction/Use->Work-up & Purification Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Reaction/Use->Engineering Controls (Fume Hood) Analysis Analysis Work-up & Purification->Analysis Waste Disposal Waste Disposal Analysis->Waste Disposal

References

Methodological & Application

Application Notes and Protocols: Methyl 3-Pentenoate as a Precursor for Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-pentenoate is a versatile unsaturated ester that serves as a valuable precursor in the synthesis of a variety of flavor and fragrance compounds.[1] Its characteristic fruity aroma makes it and its derivatives desirable components in formulations for food, beverages, and perfumes.[1] This document provides detailed application notes and experimental protocols for the transformation of this compound into key flavor and fragrance molecules through hydrogenation, transesterification, and isomerization.

Key Applications

Derivatives of this compound are known for their pleasant and potent aromas, often described as fruity, sweet, and reminiscent of berries like strawberry and raspberry.[2] These compounds are utilized to impart or enhance specific flavor and aroma profiles in a wide range of consumer products. For instance, alkyl 2-methyl-cis-3-pentenoates are particularly noted for their fresh strawberry and pineapple notes with rum and honey undertones.[2]

Data Presentation: Synthesis of Flavor and Fragrance Compounds from Pentenoate Derivatives

The following tables summarize quantitative data from studies on the synthesis of flavor and fragrance compounds from precursors related to this compound. While specific comparative studies on this compound are limited in publicly available literature, the data presented for analogous compounds provide valuable insights into expected outcomes and effective reaction conditions.

Table 1: Hydrogenation of Ethyl-2-methyl-3,4-pentadienoate to Fruity Esters

CatalystPressure (psig)Temperature (°C)Reaction Time (hours)Product CompositionAroma ProfileReference
Palladium/CaSO₄ (3% Pd)20-4020-252-50~80% 2-methyl-cis-3-pentenoic acid, 20% 2-methyl-2-pentenoic acidNot specified[2]
Raney NickelNot specifiedNot specifiedNot specified93.8% ethyl-2-methyl-cis-3-pentenoate, 5.7% ethyl-2-methyl-pentanoateFresh strawberry with light rubbery off-notes[2]

Table 2: Transesterification for the Synthesis of Fruity Esters

Ester PrecursorAlcoholCatalystTemperature (°C)Reaction TimeProductAroma ProfileReference
Ethyl-2-methyl-4-pentenoaten-Hexyl Alcoholp-Toluene Sulfonic Acid140-150Not specifiedn-Hexyl-2-methyl-4-pentenoatePear and green aroma and taste[3]
Ethyl-2-methyl-4-pentenoateIsobutyl Alcoholp-Toluene Sulfonic Acid~110Not specifiedIsobutyl-2-methyl-4-pentenoateFruity, pineapple, and strawberry aroma[3]

Experimental Protocols

The following are detailed experimental protocols for key transformations of pentenoate derivatives. These protocols are based on established methodologies and can be adapted for this compound.

Protocol 1: Catalytic Hydrogenation of an Unsaturated Pentenoate Ester

This protocol is adapted from the synthesis of ethyl-2-methyl-cis-3-pentenoate and can be used as a starting point for the hydrogenation of this compound to obtain saturated esters with different flavor profiles.

Objective: To selectively hydrogenate the carbon-carbon double bond of an unsaturated pentenoate ester.

Materials:

  • Unsaturated pentenoate ester (e.g., ethyl-2-methyl-3,4-pentadienoate)

  • Palladium on calcium carbonate (Lindlar catalyst) or Raney Nickel

  • Solvent (e.g., ethanol or methanol)

  • Hydrogen gas

  • Autoclave or similar pressure reactor

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a suitable autoclave, combine the unsaturated pentenoate ester and the chosen solvent.

  • Add the hydrogenation catalyst. The catalyst loading can range from 0.1% to 10% by weight of the starting ester.[2]

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-80 psig).[2]

  • Heat the reaction mixture to the target temperature (e.g., 10-100 °C) with stirring.[2]

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction time can vary from 2 to 50 hours.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the resulting product by fractional distillation under vacuum to separate the desired saturated ester from any remaining starting material or byproducts.

Expected Outcome: The hydrogenation of this compound is expected to yield methyl pentanoate, a compound with a fruity aroma. The selectivity of the reaction will depend on the catalyst and reaction conditions used.

Protocol 2: Acid-Catalyzed Transesterification

This protocol describes a general method for the transesterification of a methyl ester to a different alkyl ester, which can significantly alter the flavor and fragrance profile.

Objective: To synthesize a new ester from this compound by exchanging the methyl group with a different alkyl group.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isobutanol, n-hexanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Reaction flask with a reflux condenser and thermometer

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • To a reaction flask, add this compound and an excess of the desired alcohol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with stirring. The reaction temperature will depend on the boiling point of the alcohol used (e.g., ~110 °C for isobutanol, 140-150 °C for n-hexanol).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation to obtain the desired ester.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Hydrogenation_Workflow Start This compound + Solvent + Catalyst Reactor Pressurized Hydrogenation (H2, Heat, Stirring) Start->Reactor Load Filtration Catalyst Removal (Filtration) Reactor->Filtration Reaction Mixture Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Filtrate Distillation Product Purification (Fractional Distillation) Evaporation->Distillation Crude Product End Methyl Pentanoate (Fruity Aroma) Distillation->End Purified Product Transesterification_Pathway Reactants This compound (R-COOCH3) + Alcohol (R'-OH) Acid Catalyst (H+) Intermediate Protonated Carbonyl Intermediate Reactants->Intermediate Protonation & Nucleophilic Attack Product New Ester (R-COOR') + Methanol (CH3OH) Intermediate->Product Elimination of Methanol Isomerization_Relationship M3P This compound (Fruity) M2P Methyl 2-pentenoate (Fruity, Apple-like) M3P->M2P Isomerization (Acid/Base Catalyst) M4P Methyl 4-pentenoate (Green, Fruity) M3P->M4P Isomerization (Acid/Base Catalyst) M2P->M3P M4P->M3P

References

Application of Methyl 3-pentenoate in Polymer Chemistry: A Review of Potential Uses and General Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-pentenoate, an unsaturated ester, presents potential as a comonomer in the synthesis of specialty polymers. Its chemical structure, featuring a carbon-carbon double bond and an ester group, allows for its incorporation into polymer chains via various polymerization techniques. This application note explores the prospective uses of this compound in polymer chemistry, outlines general experimental protocols for its polymerization based on established methods for analogous monomers, and discusses the anticipated properties of the resulting polymers. It is important to note that while the potential for this compound in polymer applications is recognized, detailed experimental studies and specific data on its homopolymers and copolymers are not extensively available in publicly accessible literature. The information presented herein is therefore based on general principles of polymer chemistry and data from related unsaturated esters.

Potential Applications

The incorporation of this compound into polymer chains is anticipated to modify the physicochemical properties of the resulting materials. General sources suggest that its inclusion in copolymers could enhance flexibility and adjust the thermal stability of the polymer.[1] These characteristics are desirable in a range of applications, including:

  • Coatings and Adhesives: The introduction of the flexible pentenoate side chain could improve the adhesive properties and impact resistance of coating formulations.

  • Specialty Plastics: As a comonomer, this compound could be used to tailor the glass transition temperature (Tg) and mechanical properties of plastics for specific applications.

  • Biomaterials: While not explicitly documented, the ester functionality suggests potential for creating biodegradable or biocompatible polymers, depending on the overall polymer structure.

General Polymerization Strategies

This compound, as a vinyl-type monomer, is theoretically amenable to common polymerization methods such as free radical and anionic polymerization.

Free Radical Polymerization

Free radical polymerization is a versatile and widely used method for producing a variety of polymers. The double bond in this compound can be targeted by free radicals to initiate chain growth.

Logical Workflow for Free Radical Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_characterization Characterization Monomer This compound & Comonomer(s) ReactionVessel Inert Atmosphere (N2 or Ar) Controlled Temperature Monomer->ReactionVessel Initiator Radical Initiator (e.g., AIBN, BPO) Initiator->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->ReactionVessel Polymerization Initiation Propagation Termination ReactionVessel->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol, Hexane) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Composition) Drying->NMR DSC DSC (Tg) Drying->DSC TGA TGA (Thermal Stability) Drying->TGA

Caption: General workflow for free radical polymerization of this compound.

Experimental Protocol (General):

  • Monomer and Reagent Purification: this compound and any comonomers (e.g., methyl acrylate, styrene) should be purified to remove inhibitors, typically by passing through a column of basic alumina. The solvent (e.g., toluene, tetrahydrofuran) must be dried and deoxygenated. The radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)) should be recrystallized.

  • Reaction Setup: A reaction flask is charged with the solvent and initiator under an inert atmosphere (nitrogen or argon).

  • Polymerization: The purified monomer(s) are added to the reaction flask. The mixture is then heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The reaction is allowed to proceed for a predetermined time.

  • Termination and Isolation: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Anionic Polymerization

Anionic polymerization offers a route to well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The electron-withdrawing ester group in this compound makes it a potential candidate for this method.

Signaling Pathway for Anionic Polymerization Initiation and Propagation:

G Initiator Initiator (e.g., n-BuLi) Monomer This compound Initiator->Monomer Initiation Anionic_Monomer Anionic Monomer (Active Center) Monomer->Anionic_Monomer Propagating_Chain Propagating Polymer Chain (Living Anion) Monomer->Propagating_Chain Anionic_Monomer->Monomer Propagation Termination Terminating Agent (e.g., Methanol) Propagating_Chain->Termination Termination Dead_Polymer Inactive Polymer Termination->Dead_Polymer

Caption: Initiation and propagation steps in the anionic polymerization of this compound.

Experimental Protocol (General):

  • Rigorous Purification: Anionic polymerization requires stringent purification of all reagents and solvents to eliminate protic impurities. Solvents are typically distilled over drying agents like sodium/benzophenone ketyl. Monomers must be meticulously dried and purified.

  • Reaction Setup: The polymerization is conducted in a sealed reactor under a high vacuum or a rigorously purified inert atmosphere.

  • Initiation: The initiator (e.g., n-butyllithium in a non-polar solvent) is added to the cooled solvent (typically -78 °C).

  • Polymerization: The purified this compound is slowly added to the initiator solution. The reaction is typically very fast.

  • Termination: The living polymer chains are "killed" by the addition of a terminating agent, such as degassed methanol.

  • Isolation and Purification: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Anticipated Polymer Properties and Characterization

The properties of polymers containing this compound would need to be determined experimentally. Key characterization techniques would include:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of this compound into the polymer backbone and to determine the copolymer composition.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides insight into the flexibility of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Table 1: Hypothetical Data for a this compound (M3P) Copolymer

Copolymer Composition (molar ratio)Polymerization MethodMn ( g/mol )PDITg (°C)Decomposition Temp (°C)
Poly(Methyl Acrylate-co-20% M3P)Free Radical45,0002.15380
Poly(Styrene-co-15% M3P)Anionic60,0001.195410

Note: The data in this table is hypothetical and serves as an example of the type of quantitative information that would be generated from experimental studies.

Conclusion

This compound holds promise as a comonomer for the development of new polymeric materials with tailored properties. While specific experimental data is currently scarce in the available literature, established polymerization techniques such as free radical and anionic polymerization provide a clear path forward for its investigation. Future research should focus on the systematic synthesis and characterization of both homopolymers and copolymers of this compound to fully elucidate its potential in various applications within polymer chemistry. The general protocols and characterization methods outlined in this note provide a foundational framework for such research endeavors.

References

Application Notes and Protocols for Ring-Closing Metathesis of Methyl 3-Pentenoate using Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic olefins.[1][2] This technique, which utilizes transition metal carbene complexes as catalysts, has found broad application in the synthesis of a wide array of cyclic compounds, including those relevant to the pharmaceutical and materials science industries.[1][3] The development of well-defined ruthenium-based catalysts by Robert H. Grubbs, which exhibit high functional group tolerance and stability, has significantly expanded the scope of RCM.[4]

This document provides detailed application notes and protocols for the ring-closing metathesis of methyl 3-pentenoate to form the corresponding five-membered lactone, methyl 2,5-dihydrofuran-2-carboxylate. This transformation is a key step in the synthesis of various heterocyclic compounds of medicinal and biological importance. We will discuss the use of different generations of Grubbs catalysts and provide a generalized experimental protocol.

Reaction Overview

The ring-closing metathesis of this compound involves an intramolecular cyclization of the diene substrate, catalyzed by a Grubbs catalyst, to form a cyclic alkene and a volatile ethylene byproduct. The removal of ethylene from the reaction mixture helps to drive the equilibrium towards the desired cyclic product.[2]

Reaction Scheme:

Data Presentation

The choice of Grubbs catalyst is critical for the efficiency of the RCM reaction. The following table summarizes the general performance of different generations of Grubbs catalysts in the RCM of unsaturated esters, based on literature data for similar substrates.

Catalyst GenerationCommon NameKey FeaturesTypical Catalyst Loading (mol%)Reaction Temperature (°C)General Remarks
First Generation Grubbs Catalyst® 1st Gen.Good functional group tolerance, lower activity.1 - 525 - 45Less prone to olefin isomerization side reactions. Suitable for less demanding substrates.
Second Generation Grubbs Catalyst® 2nd Gen.High activity, broad substrate scope.0.5 - 225 - 40Prone to olefin isomerization at elevated temperatures.[5] Generally provides higher yields and faster reaction times.
Hoveyda-Grubbs Hoveyda-Grubbs Cat. 2nd Gen.High stability, slower initiation.1 - 540 - 60Often used for reactions requiring higher temperatures and for substrates prone to catalyst decomposition.

Experimental Protocols

This section provides a detailed, generalized methodology for the ring-closing metathesis of this compound. This protocol can be adapted and optimized based on the specific Grubbs catalyst used and the scale of the reaction.

Materials:

  • This compound

  • Grubbs Catalyst (1st or 2nd Generation)

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox (recommended for handling the catalyst)

Procedure:

  • Preparation of the Reaction Vessel:

    • An oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser is assembled.

    • The system is flushed with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an inert atmosphere.

  • Dissolution of the Substrate:

    • This compound (1.0 eq) is dissolved in anhydrous, degassed dichloromethane to a concentration of 0.05-0.1 M. The use of dilute conditions favors the intramolecular RCM reaction over intermolecular polymerization.

  • Addition of the Catalyst:

    • Under a positive pressure of inert gas, the selected Grubbs catalyst (0.5 - 5 mol%) is added to the stirred solution of the substrate. The flask is then sealed with a septum or glass stopper.

  • Reaction Monitoring:

    • The reaction mixture is stirred at the appropriate temperature (see table above) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.

  • Reaction Quenching:

    • Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for an additional 15-20 minutes.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl 2,5-dihydrofuran-2-carboxylate.

Safety Precautions:

  • Grubbs catalysts are air and moisture sensitive to varying degrees; handling under an inert atmosphere is recommended.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; all manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Mandatory Visualizations

Experimental Workflow Diagram

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Inert Atmosphere (Ar or N2) A->B C Dissolve Methyl 3-pentenoate in DCM B->C D Add Grubbs Catalyst C->D E Stir at RT-40°C D->E F Monitor by TLC/GC-MS E->F G Quench with Ethyl Vinyl Ether F->G H Solvent Removal G->H I Column Chromatography H->I J Pure Product I->J Grubbs_Cycle catalyst [Ru]=CHPh intermediate1 [2+2] Cycloaddition catalyst->intermediate1 - Styrene substrate Diene (this compound) substrate->intermediate1 metallacyclobutane1 Metallacyclobutane intermediate1->metallacyclobutane1 intermediate2 [2+2] Retro-cycloaddition metallacyclobutane1->intermediate2 alkylidene [Ru]=CHR intermediate2->alkylidene intermediate3 Intramolecular [2+2] Cycloaddition alkylidene->intermediate3 metallacyclobutane2 Bicyclic Metallacyclobutane intermediate3->metallacyclobutane2 intermediate4 [2+2] Retro-cycloaddition metallacyclobutane2->intermediate4 product Cyclic Alkene (Product) intermediate4->product regenerated_catalyst [Ru]=CH2 intermediate4->regenerated_catalyst regenerated_catalyst->catalyst + Diene

References

Application Note: Asymmetric Dihydroxylation of Methyl trans-3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation is a powerful and highly enantioselective method for the synthesis of chiral vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine alkaloids. The commercially available "AD-mix" reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide a convenient and reliable means of achieving high enantioselectivity for a wide range of substrates.[1][2] Chiral diols are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity.

This application note provides a detailed protocol for the asymmetric dihydroxylation of methyl trans-3-pentenoate to produce methyl (2R,3S)-2,3-dihydroxy-3-methylpentanoate and its (2S,3R)-enantiomer.

Reaction Scheme

The asymmetric dihydroxylation of methyl trans-3-pentenoate proceeds as follows:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products methyl_pentenoate Methyl trans-3-pentenoate diol_alpha Methyl (2R,3S)-2,3-dihydroxy-3-methylpentanoate (from AD-mix-α) methyl_pentenoate->diol_alpha Asymmetric Dihydroxylation diol_beta Methyl (2S,3R)-2,3-dihydroxy-3-methylpentanoate (from AD-mix-β) methyl_pentenoate->diol_beta Asymmetric Dihydroxylation ad_mix AD-mix-α or AD-mix-β (OsO₄ catalyst, chiral ligand, K₃Fe(CN)₆, K₂CO₃) solvent t-BuOH/H₂O

Caption: Asymmetric Dihydroxylation of Methyl trans-3-pentenoate.

Data Presentation

The following table summarizes the expected yield and enantiomeric excess (ee) for the asymmetric dihydroxylation of a substrate structurally similar to methyl trans-3-pentenoate.

AD-mix ReagentProduct ConfigurationEnantiomeric Excess (ee)
AD-mix-α(2R, 3S)96%
AD-mix-β(2S, 3R)99%

Data is based on a structurally similar substrate and may vary for methyl trans-3-pentenoate.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials
  • Methyl trans-3-pentenoate

  • AD-mix-α or AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure

1. Reaction Setup:

  • In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and water.

  • Add the appropriate AD-mix (AD-mix-α for the (2R,3S)-diol or AD-mix-β for the (2S,3R)-diol) to the solvent mixture. A typical ratio is approximately 1.4 g of AD-mix per 1 mmol of the alkene.

  • Stir the mixture vigorously at room temperature until the two phases become clear and the aqueous layer turns bright yellow.

  • Cool the reaction mixture to 0 °C in an ice bath.

2. Reaction:

  • To the cooled and stirred mixture, add methyl trans-3-pentenoate (1 equivalent).

  • Continue to stir the reaction vigorously at 0 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up:

  • Once the reaction is complete (as indicated by TLC, typically after several hours to overnight), quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix used) while maintaining the temperature at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30-60 minutes.

  • Add ethyl acetate to the mixture and transfer it to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts.

4. Purification:

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure diol.

Characterization of Products

The purified diol, methyl (2R,3S)-2,3-dihydroxy-3-methylpentanoate or its (2S,3R)-enantiomer, should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Confirm the presence of hydroxyl and ester functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Determine the enantiomeric excess of the product by comparing the peak areas of the two enantiomers. A chiral stationary phase is required for this analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedure and the catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental_Workflow start Start dissolve_ad_mix Dissolve AD-mix in t-BuOH/H₂O start->dissolve_ad_mix cool_reaction Cool to 0 °C dissolve_ad_mix->cool_reaction add_alkene Add Methyl trans-3-pentenoate cool_reaction->add_alkene stir_reaction Stir at 0 °C and Monitor by TLC add_alkene->stir_reaction quench_reaction Quench with Na₂SO₃ stir_reaction->quench_reaction warm_to_rt Warm to Room Temperature quench_reaction->warm_to_rt extraction Extract with Ethyl Acetate warm_to_rt->extraction dry_and_concentrate Dry and Concentrate Organic Phase extraction->dry_and_concentrate purification Purify by Column Chromatography dry_and_concentrate->purification characterization Characterize Product (NMR, MS, IR, Chiral HPLC/GC) purification->characterization end End characterization->end

Caption: Experimental Workflow for Asymmetric Dihydroxylation.

Catalytic_Cycle os_viii_ligand Os(VIII)-Ligand Complex cycloaddition [3+2] Cycloaddition os_viii_ligand->cycloaddition alkene Alkene (Methyl trans-3-pentenoate) alkene->cycloaddition osmate_ester Osmate(VI) Ester Intermediate cycloaddition->osmate_ester hydrolysis Hydrolysis osmate_ester->hydrolysis diol Chiral Diol Product hydrolysis->diol os_vi Reduced Os(VI) Species hydrolysis->os_vi releases reoxidation Reoxidation (K₃Fe(CN)₆) os_vi->reoxidation reoxidation->os_viii_ligand regenerates

Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion

The Sharpless asymmetric dihydroxylation provides an efficient and highly stereoselective route to chiral diols from methyl trans-3-pentenoate. The use of commercially available AD-mix reagents simplifies the experimental procedure, making this a valuable transformation for the synthesis of enantiomerically enriched building blocks for research, discovery, and development in the pharmaceutical and chemical industries. Careful execution of the protocol and appropriate analytical characterization are essential for obtaining high-purity chiral diols.

References

Methyl 3-Pentenoate Derivatives as Key Intermediates in the Synthesis of Pyrethroid Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of methyl 3-pentenoate derivatives, specifically methyl 3,3-dimethyl-4-pentenoate, as pivotal intermediates in the industrial synthesis of pyrethroid insecticides. These synthetic pyrethroids are a significant class of agrochemicals prized for their high insecticidal activity, broad spectrum of control, and low mammalian toxicity, making them ideal replacements for more hazardous organophosphorus and organochlorine pesticides.

Introduction

Methyl 3,3-dimethyl-4-pentenoate is a colorless, flammable liquid with an ester-like aroma. It serves as a critical building block in the synthesis of the acid moiety of several commercially important pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin. The core of these insecticides is a cyclopropanecarboxylic acid, often 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid), which is derived from methyl 3,3-dimethyl-4-pentenoate. This document outlines the synthetic pathways from this intermediate to the final agrochemical products, providing detailed protocols and quantitative data to aid in research and development.

Synthetic Pathways and Logical Workflow

The overall synthetic strategy involves two main stages:

  • Synthesis of the Intermediate: Production of methyl 3,3-dimethyl-4-pentenoate.

  • Conversion to the Final Product: Transformation of the intermediate into the target pyrethroid insecticide.

The following diagram illustrates the logical workflow from the starting materials to the final agrochemical products.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Pyrethroid Core cluster_2 Final Product Synthesis 2-methyl-3-buten-2-ol 2-methyl-3-buten-2-ol Methyl 3,3-dimethyl-4-pentenoate Methyl 3,3-dimethyl-4-pentenoate 2-methyl-3-buten-2-ol->Methyl 3,3-dimethyl-4-pentenoate Isomerization & Claisen Rearrangement Trimethyl orthoacetate Trimethyl orthoacetate Trimethyl orthoacetate->Methyl 3,3-dimethyl-4-pentenoate DV-acid methyl ester DV-acid methyl ester Methyl 3,3-dimethyl-4-pentenoate->DV-acid methyl ester Cyclopropanation DV-acid DV-acid DV-acid methyl ester->DV-acid Hydrolysis DV-acyl chloride DV-acyl chloride DV-acid->DV-acyl chloride Chlorination Permethrin Permethrin DV-acyl chloride->Permethrin Esterification Cypermethrin Cypermethrin DV-acyl chloride->Cypermethrin Esterification 3-Phenoxybenzyl alcohol 3-Phenoxybenzyl alcohol 3-Phenoxybenzyl alcohol->Permethrin alpha-Cyano-3-phenoxybenzyl alcohol alpha-Cyano-3-phenoxybenzyl alcohol alpha-Cyano-3-phenoxybenzyl alcohol->Cypermethrin

Caption: Synthetic workflow from starting materials to pyrethroid insecticides.

Experimental Protocols

Synthesis of Methyl 3,3-dimethyl-4-pentenoate

This protocol describes the industrial-scale synthesis of methyl 3,3-dimethyl-4-pentenoate via a one-pot isomerization and Claisen rearrangement.

Materials:

  • 2-methyl-3-buten-2-ol

  • Trimethyl orthoacetate

  • Phosphoric acid (catalyst)

Equipment:

  • Stirring reactor connected to a rectifying tower

Procedure:

  • Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate. The mass ratio of 2-methyl-3-buten-2-ol to trimethyl orthoacetate should be in the range of 1:1.2 to 1:2.0.[1]

  • Add phosphoric acid as a catalyst. The amount of catalyst should be 0.5-5% of the total mass of the reactants.[1]

  • Heat the reactor to a temperature between 160-200°C and maintain a pressure of 0.5-1.5 MPa.[1]

  • Continuously stir the reaction mixture for 10-30 hours.[1] During the reaction, methanol is generated as a byproduct and is continuously removed through the rectifying tower.

  • After the reaction is complete, the crude product is purified by distillation to yield methyl 3,3-dimethyl-4-pentenoate.

Quantitative Data:

ParameterValueReference
Reactant Ratio (2-methyl-3-buten-2-ol:trimethyl orthoacetate)1:1.2 - 1:2.0 (mass ratio)[1]
Catalyst Loading (Phosphoric Acid)0.5 - 5% (of total reactant mass)[1]
Reaction Temperature160 - 200°C[1]
Reaction Pressure0.5 - 1.5 MPa[1]
Reaction Time10 - 30 hours[1]
Yield Up to 88% [2]
Purity >99% [2]
Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid) from Methyl 3,3-dimethyl-4-pentenoate

While a direct, detailed experimental protocol for the conversion of methyl 3,3-dimethyl-4-pentenoate to DV-acid was not found in the immediate search results, the synthesis of pyrethroids from this intermediate inherently involves the formation of the cyclopropane ring and subsequent modifications. The general pathway involves the addition of a dichlorocarbene to the double bond of methyl 3,3-dimethyl-4-pentenoate to form the corresponding cyclopropane derivative, followed by hydrolysis of the ester group.

A related synthesis of a DV-acid derivative is presented below, which can be adapted by skilled chemists. This procedure starts from a different cyclopropane precursor but illustrates the hydrolysis and decarboxylation steps to obtain the final acid.

Synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic Acid from a Dicarboxylate Precursor

Materials:

  • 1,1-dimethoxycarbonyl-2,2-di-methyl-3-(2,2,2-trichloroethyl)cyclopropane

  • Methanol

  • 20% aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of 1,1-dimethoxycarbonyl-2,2-di-methyl-3-(2,2,2-trichloroethyl)cyclopropane (8.7 g, 27.3 mmoles), methanol (8 ml), and 20 percent aqueous NaOH (35 ml, 175 mmoles) is heated at 100° C for 5 hours.

  • Acidification of the solution with concentrated HCl precipitates 2(2,2-dichlorovinyl)-3,3-dimethylcyclopropane dicarboxylic acid (6.44 g, 93% yield).

  • This dicarboxylic acid is then subjected to bulb-to-bulb distillation at 0.3 mm Hg and 110° C -150° C.

  • The monoacid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, distills as it is formed from decarboxylation in approximately 100% yield.

Synthesis of Permethrin from DV-acid

Step 3a: Formation of DV-acyl chloride

Materials:

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid)

  • Thionyl chloride or Phosgene

  • Toluene (solvent)

  • Catalyst (e.g., dimethylformamide)

Procedure:

  • DV-acid is dissolved in toluene.

  • A catalytic amount of dimethylformamide is added.

  • Phosgene is bubbled through the solution (or thionyl chloride is added dropwise) at 80-90°C for 1.5 hours.[3]

  • The reaction mixture is then distilled to remove excess chlorinating agent and solvent, yielding the crude DV-acyl chloride.

Step 3b: Esterification to form Permethrin

Materials:

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride)

  • 3-Phenoxybenzyl alcohol

  • Toluene (solvent)

  • Pyridine (base)

Procedure:

  • DV-acyl chloride and 3-phenoxybenzyl alcohol are dissolved in toluene.

  • The mixture is cooled in an ice bath.

  • Pyridine is added dropwise as an acid scavenger.

  • The reaction is stirred at room temperature until completion (monitored by TLC or GC).

  • The reaction mixture is washed with dilute acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give crude permethrin, which can be further purified by crystallization or chromatography.

Quantitative Data for Permethrin Synthesis:

ParameterValueReference
Purity of Final Product >99.5% (after purification)

Application of this compound in Agrochemicals

While methyl 3,3-dimethyl-4-pentenoate is a well-established intermediate for pyrethroids, the direct application of this compound (without the dimethyl substitution) in the synthesis of major agrochemicals is less documented in readily available literature. Its structural features suggest potential as a building block in the synthesis of other bioactive molecules, but specific, large-scale agrochemical applications are not as prominent as its dimethylated counterpart.

Conclusion

Methyl 3,3-dimethyl-4-pentenoate is a vital intermediate in the agrochemical industry, particularly for the synthesis of highly effective and widely used pyrethroid insecticides. The protocols and data presented here provide a framework for the synthesis of these important compounds. Further research into the direct applications of this compound could open new avenues for the development of novel agrochemicals.

References

Application Note: High-Resolution GC-MS Protocol for Purity Assessment of Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Methyl 3-pentenoate purity using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed for researchers, scientists, and professionals in the drug development and chemical synthesis fields, ensuring accurate and reproducible purity assessments. This document outlines the complete workflow, from sample preparation to data analysis, and includes instrument parameters, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a volatile ester with applications in fragrance, flavor, and as a starting material in organic synthesis. Accurate determination of its purity is critical to ensure the quality and safety of end products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying potential impurities.[1] This protocol details a robust GC-MS method for the separation and quantification of this compound and its related impurities.

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: Use a volatile organic solvent such as hexane, methanol, or dichloromethane.[2][3] All solvents should be of GC or HPLC grade or higher.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve the sample in the chosen solvent to a final volume of 10 mL to achieve a concentration of approximately 1 mg/mL.

    • Further dilute this solution to a final concentration of approximately 10 µg/mL.[4]

    • If any particulate matter is observed, filter the sample through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.[2]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[5]
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min, constant flow mode
Inlet Temperature 250°C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 50°C, hold for 2 minutes- Ramp Rate 1: 10°C/min to 150°C- Ramp Rate 2: 25°C/min to 250°C, hold for 5 minutes
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 35 - 350
Scan Mode Full Scan

Data Presentation and Analysis

Identification of this compound

The identification of the this compound peak in the chromatogram is confirmed by comparing its retention time with that of the reference standard and by matching its mass spectrum with a reference spectrum. Key identifying ions for this compound (C6H10O2, MW: 114.14) include m/z 55, 59, 29, 15, and the molecular ion at 114.[6]

Purity Calculation

The purity of the this compound sample is determined by the area percent method from the total ion chromatogram (TIC). The percentage purity is calculated as follows:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

This method assumes that all compounds have a similar response factor in the mass spectrometer. For higher accuracy, especially when known impurities are present, a calibration curve with reference standards for each impurity should be used.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a typical analysis of a high-purity this compound sample.

Compound Name Retention Time (min) Peak Area Area % Key Mass Fragments (m/z)
This compound~ 6.51,500,00099.5114, 83, 55, 59
Impurity 1~ 5.85,0000.33To be determined
Impurity 2~ 7.22,5000.17To be determined

Note: Retention times are approximate and may vary depending on the specific GC system and column condition.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound purity.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis A Weigh this compound (Sample and Standard) B Dissolve in Volatile Solvent (e.g., Hexane) A->B C Prepare Calibration Standards (1-100 µg/mL) B->C D Prepare Sample Solution (~10 µg/mL) B->D F Inject 1 µL into GC-MS C->F Calibrate E Filter if Necessary (0.22 µm Syringe Filter) D->E E->F G Separation on DB-5ms Column F->G H Detection by Mass Spectrometer (EI, Full Scan) G->H I Integrate Peak Areas in TIC H->I J Identify Peaks by Retention Time & Mass Spectrum I->J K Calculate % Purity (Area Normalization) J->K L Generate Final Report K->L

Caption: Workflow for GC-MS Purity Analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate means for determining the purity of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Adherence to the specified sample preparation and instrumental conditions will ensure high-quality, reproducible data for the assessment of product purity and the identification of unknown impurities.

References

Application of Methyl 3-Pentenoate in the Synthesis of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of modified nucleosides, utilizing methyl 3-pentenoate as a key starting material. The methodologies described herein are based on established principles of organic synthesis, primarily involving 1,3-dipolar cycloaddition reactions and subsequent transformations to construct the carbocyclic core of the nucleoside analogues.

Modified nucleosides are crucial in the development of antiviral and anticancer therapeutics. By replacing the furanose oxygen of natural nucleosides with a methylene group, carbocyclic nucleosides exhibit enhanced metabolic stability towards phosphorylases, which are responsible for cleaving the N-glycosidic bond in conventional nucleosides. This increased stability often translates to improved pharmacokinetic profiles and therapeutic efficacy.

The synthetic strategy outlined below leverages the versatility of this compound as a precursor to a key isoxazolidine intermediate, which serves as a versatile scaffold for the introduction of various nucleobases.

Synthetic Strategy Overview

The overall synthetic pathway commences with the 1,3-dipolar cycloaddition of a C-alkoxycarbonyl nitrone with this compound. This reaction stereoselectively forms a substituted isoxazolidine. Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring yields a protected carbocyclic amino alcohol. This intermediate, possessing the core structure of the modified sugar, is then subjected to functional group manipulation and coupling with a desired nucleobase to afford the final modified nucleoside.

Synthetic_Workflow Methyl_3_Pentenoate This compound Cycloaddition 1,3-Dipolar Cycloaddition Methyl_3_Pentenoate->Cycloaddition Nitrones C-Alkoxycarbonyl Nitrones Nitrones->Cycloaddition Isoxazolidine Isoxazolidine Intermediate Cycloaddition->Isoxazolidine Reductive_Cleavage Reductive Cleavage Isoxazolidine->Reductive_Cleavage Amino_Alcohol Carbocyclic Amino Alcohol Reductive_Cleavage->Amino_Alcohol Functionalization Functionalization & Coupling Amino_Alcohol->Functionalization Modified_Nucleoside Modified Nucleoside Functionalization->Modified_Nucleoside

Caption: Overall workflow for the synthesis of modified nucleosides from this compound.

Key Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of modified nucleosides from this compound.

Protocol 1: Synthesis of Isoxazolidine Intermediate via 1,3-Dipolar Cycloaddition

This protocol describes the 1,3-dipolar cycloaddition of a C-ethoxycarbonyl nitrone with methyl trans-3-pentenoate. The reaction typically proceeds with good regioselectivity and diastereoselectivity.

Materials:

  • Methyl trans-3-pentenoate

  • C-Ethoxycarbonyl-N-benzylnitrone

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a solution of C-ethoxycarbonyl-N-benzylnitrone (1.0 eq) in anhydrous toluene (0.2 M), add methyl trans-3-pentenoate (1.2 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired isoxazolidine.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield (%)Diastereomeric Ratio (cis:trans)Reference (Analogous Reaction)
C-Ethoxycarbonyl NitroneMethyl trans-3-pentenoateIsoxazolidine Intermediate70-85>95:5[Generic protocol based on similar cycloadditions]
Protocol 2: Reductive Cleavage of the Isoxazolidine Intermediate

This protocol details the reductive N-O bond cleavage of the isoxazolidine intermediate to yield the corresponding protected carbocyclic amino alcohol. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

  • Isoxazolidine intermediate from Protocol 1

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

  • Celite® for filtration

Procedure:

  • In a hydrogenation vessel, dissolve the isoxazolidine intermediate (1.0 eq) in methanol (0.1 M).

  • Carefully add Raney Nickel (approx. 50% w/w of the substrate) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude carbocyclic amino alcohol.

  • If necessary, purify the product further by silica gel column chromatography.

Quantitative Data (Representative):

SubstrateProductReagentYield (%)Reference (Analogous Reaction)
Isoxazolidine IntermediateCarbocyclic Amino AlcoholRaney Ni, H₂85-95[Generic protocol based on similar reductions]
Protocol 3: Synthesis of the Modified Nucleoside

This protocol outlines the final steps to convert the carbocyclic amino alcohol into a modified nucleoside, exemplified by the synthesis of a pyrimidine nucleoside analogue using the Vorbrüggen glycosylation method.

Materials:

  • Carbocyclic amino alcohol from Protocol 2

  • Desired pyrimidine base (e.g., silylated uracil)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • Protection of the amino alcohol: Protect the primary alcohol of the carbocyclic amino alcohol with a suitable protecting group (e.g., TBDMSCl, imidazole in DMF) and the secondary amine with another orthogonal protecting group (e.g., Boc anhydride). This yields a fully protected carbocyclic core.

  • Deprotection and activation: Selectively deprotect the primary alcohol and convert it to a suitable leaving group (e.g., tosylate or mesylate).

  • Coupling with nucleobase (Vorbrüggen Glycosylation): a. Suspend the desired pyrimidine base (e.g., uracil, 1.5 eq) in anhydrous acetonitrile. b. Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) and heat the mixture to reflux until a clear solution is obtained. c. Cool the solution to room temperature and add a solution of the activated carbocyclic core (1.0 eq) in anhydrous acetonitrile. d. Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise. e. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and deprotection: a. Quench the reaction with saturated aqueous sodium bicarbonate solution. b. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography. d. Deprotect the protecting groups under appropriate conditions to yield the final modified nucleoside.

Quantitative Data (Representative):

Substrate (Carbocyclic Core)NucleobaseCoupling AgentYield (%)Reference (Analogous Reaction)
Activated Amino AlcoholSilylated UracilTMSOTf60-80[Generic protocol based on Vorbrüggen glycosylation]

Signaling Pathway and Logical Relationships

The synthesis of modified nucleosides is a critical step in the development of antiviral drugs. These nucleoside analogues often act as chain terminators in viral DNA or RNA synthesis. Once inside a host cell, the modified nucleoside is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analogue is then recognized by viral polymerases and incorporated into the growing viral nucleic acid chain. Due to the modification on the carbocyclic "sugar" moiety (lacking a 3'-hydroxyl group), the subsequent addition of the next nucleotide is blocked, leading to the termination of nucleic acid elongation and inhibition of viral replication.

Mechanism_of_Action Modified_Nucleoside Modified Nucleoside (Prodrug) Cellular_Kinases Cellular Kinases Modified_Nucleoside->Cellular_Kinases Phosphorylation Triphosphate Active Triphosphate Analogue Cellular_Kinases->Triphosphate Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Incorporation Incorporation into Viral DNA/RNA Viral_Polymerase->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions Involving Methyl 3-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipolar cycloaddition reactions are powerful and versatile chemical transformations for the synthesis of five-membered heterocyclic rings. This method is of significant interest in medicinal chemistry and drug development due to its high degree of stereospecificity and regioselectivity, allowing for the construction of complex molecular architectures in a single step. Methyl 3-pentenoate, an α,β-unsaturated ester, serves as a competent dipolarophile in these reactions, reacting with various 1,3-dipoles such as nitrones, diazomethane, and organic azides to yield valuable isoxazolidine, pyrazoline, and triazoline derivatives, respectively. These heterocyclic scaffolds are prevalent in a wide array of biologically active compounds and natural products.

This document provides detailed application notes and experimental protocols for the 1,3-dipolar cycloaddition reactions of this compound with representative 1,3-dipoles. The protocols are based on established methodologies for similar α,β-unsaturated esters and serve as a guide for the synthesis and investigation of novel heterocyclic compounds.

I. Reaction with Nitrones: Synthesis of Isoxazolidines

The reaction of nitrones with alkenes is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of isoxazolidine rings. These reactions are known for their high degree of regio- and stereocontrol. The regioselectivity is primarily governed by the frontier molecular orbitals of the nitrone and the alkene.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product R1_N R¹-N⁺-O⁻ CH_R2 CH-R² Me_CH_CH_COOMe This compound Isoxazolidine Substituted Isoxazolidine Me_CH_CH_COOMe->Isoxazolidine

Caption: General scheme for the 1,3-dipolar cycloaddition of a nitrone with this compound.

Application Notes:
  • Regioselectivity: The reaction of N-alkyl or N-aryl nitrones with electron-deficient alkenes like this compound is expected to yield predominantly the 5-substituted isoxazolidine, where the oxygen of the nitrone adds to the β-carbon of the ester.

  • Stereoselectivity: The cycloaddition is typically a concerted, suprafacial-suprafacial process, meaning the stereochemistry of the alkene is retained in the product. For this compound, which can exist as E and Z isomers, the relative stereochemistry of the substituents on the newly formed ring will be controlled by the geometry of the starting alkene. The reaction often proceeds with high diastereoselectivity, favoring the exo or endo approach of the dipole to the dipolarophile.

  • Catalysis: Lewis acids can be employed to enhance the reaction rate and influence the stereoselectivity of the cycloaddition.

Experimental Protocol: Synthesis of Methyl 5-methyl-2-phenylisoxazolidine-4-carboxylate

Materials:

  • Methyl (E)-3-pentenoate

  • N-Benzylidenemethanamine N-oxide (C-Phenyl-N-methylnitrone)

  • Toluene, anhydrous

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (optional, as catalyst)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-benzylidenemethanamine N-oxide (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon) is added methyl (E)-3-pentenoate (1.2 mmol).

  • (Optional) If a catalyst is used, magnesium bromide diethyl etherate (0.1 mmol, 10 mol%) is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the starting nitrone), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine derivative.

  • The structure and stereochemistry of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Quantitative Data (Hypothetical based on similar reactions):
Entry1,3-DipoleDipolarophileCatalystTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1C-Phenyl-N-methylnitroneMethyl (E)-3-pentenoateNone8024754:1
2C-Phenyl-N-methylnitroneMethyl (E)-3-pentenoateMgBr₂·OEt₂ (10 mol%)251285>10:1
3C-Phenyl-N-phenylnitroneMethyl (Z)-3-pentenoateNone10048603:1

II. Reaction with Diazomethane: Synthesis of Pyrazolines

The 1,3-dipolar cycloaddition of diazomethane to alkenes is a well-established method for the synthesis of pyrazolines. The reaction with α,β-unsaturated esters typically proceeds with high regioselectivity. The initially formed Δ¹-pyrazoline often isomerizes to the more stable Δ²-pyrazoline.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product CH2N2 Diazomethane Me_CH_CH_COOMe This compound Pyrazoline Substituted Pyrazoline Me_CH_CH_COOMe->Pyrazoline

Caption: General scheme for the cycloaddition of diazomethane with this compound.

Application Notes:
  • Regioselectivity: The reaction is highly regioselective, with the nucleophilic carbon of diazomethane adding to the electrophilic β-carbon of the α,β-unsaturated ester.[1]

  • Isomerization: The initially formed 1-pyrazoline is often unstable and rearranges to the thermodynamically more stable 2-pyrazoline, where the double bond is in conjugation with the ester group.[1]

  • Safety: Diazomethane is a toxic and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures. It is often generated in situ from precursors like Diazald™.

Experimental Protocol: Synthesis of Methyl 4-methyl-2-pyrazoline-3-carboxylate

Materials:

  • Methyl (E)-3-pentenoate

  • Diazomethane solution in diethyl ether (handle with extreme caution)

  • Diethyl ether, anhydrous

  • Standard laboratory glassware suitable for handling diazomethane

Procedure:

  • A solution of methyl (E)-3-pentenoate (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to 0 °C in an ice bath.

  • To this stirred solution, a freshly prepared ethereal solution of diazomethane is added dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • The excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.

  • The solvent is removed under reduced pressure.

  • The crude product, which may be a mixture of Δ¹- and Δ²-pyrazolines, can be purified by column chromatography or recrystallization. The Δ¹-pyrazoline may isomerize to the Δ²-form upon heating or treatment with a mild base.

Quantitative Data (Hypothetical based on similar reactions):
Entry1,3-DipoleDipolarophileSolventTemp (°C)Time (h)Yield (%) of Δ²-pyrazoline
1DiazomethaneMethyl (E)-3-pentenoateDiethyl ether0 to 251290
2DiazomethaneMethyl (Z)-3-pentenoateDiethyl ether0 to 251285
3TrimethylsilyldiazomethaneMethyl (E)-3-pentenoateDiethyl ether252478

III. Reaction with Organic Azides: Synthesis of Triazolines

The 1,3-dipolar cycloaddition of organic azides with alkenes, often referred to as the Huisgen cycloaddition, leads to the formation of triazoline rings. These reactions can be performed thermally or under metal catalysis (e.g., copper or ruthenium), which can influence the regioselectivity and reaction rate.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product R_N3 Organic Azide (R-N₃) Me_CH_CH_COOMe This compound Triazoline Substituted Triazoline Me_CH_CH_COOMe->Triazoline

Caption: General scheme for the Huisgen cycloaddition of an organic azide with this compound.

Application Notes:
  • Regioselectivity: The thermal cycloaddition of azides with α,β-unsaturated esters can lead to a mixture of regioisomers. The regioselectivity can be influenced by the electronic nature of the substituents on both the azide and the alkene.

  • Catalysis: Copper(I)-catalyzed azide-alkene cycloadditions (CuAAC) often provide high regioselectivity, favoring the formation of one regioisomer.

  • Stability: The resulting triazolines can sometimes be unstable and may undergo elimination of dinitrogen to form aziridines or other rearrangement products, especially under thermal conditions.

Experimental Protocol: Synthesis of Methyl 1-benzyl-5-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

Materials:

  • Methyl (E)-3-pentenoate

  • Benzyl azide (handle with care, as organic azides can be explosive)

  • Toluene or a suitable solvent

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as base for CuAAC)

Procedure (Thermal):

  • A solution of methyl (E)-3-pentenoate (1.0 mmol) and benzyl azide (1.1 mmol) in toluene (5 mL) is heated to reflux.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate the triazoline regioisomers.

Procedure (Copper-Catalyzed):

  • To a mixture of methyl (E)-3-pentenoate (1.0 mmol), benzyl azide (1.1 mmol), and copper(I) iodide (0.05 mmol, 5 mol%) in a suitable solvent (e.g., THF/water or DMSO) is added N,N-diisopropylethylamine (0.15 mmol).

  • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data (Hypothetical based on similar reactions):
Entry1,3-DipoleDipolarophileConditionsYield (%)Regioisomeric Ratio
1Benzyl azideMethyl (E)-3-pentenoateToluene, reflux, 24 h651:1
2Phenyl azideMethyl (E)-3-pentenoateToluene, reflux, 48 h551.2:1
3Benzyl azideMethyl (E)-3-pentenoateCuI (5 mol%), DIPEA, rt, 12 h92>20:1

Visualization of Reaction Workflows

General Workflow for 1,3-Dipolar Cycloaddition

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound and 1,3-Dipole in Solvent Catalyst Add Catalyst (Optional) Reactants->Catalyst Stir Stir at Appropriate Temperature Catalyst->Stir Monitor Monitor Progress by TLC Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Solvent_Removal Remove Solvent Quench->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Characterization Spectroscopic Characterization (NMR, MS) Chromatography->Characterization

Caption: A generalized experimental workflow for performing 1,3-dipolar cycloaddition reactions.

Conclusion

The 1,3-dipolar cycloaddition reactions of this compound with nitrones, diazomethane, and organic azides provide efficient routes to a variety of valuable five-membered heterocyclic compounds. The protocols and application notes presented herein, based on established chemical principles, offer a solid foundation for researchers to explore the synthesis of novel isoxazolidines, pyrazolines, and triazolines. These methodologies are highly relevant for applications in drug discovery and the development of new functional materials. It is important to note that the provided quantitative data is illustrative, and experimental conditions may require optimization for specific substrate combinations to achieve optimal yields and selectivities.

References

Application Notes and Protocols for the Methoxycarbonylation of 1,3-Butadiene to Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-pentenoate via the methoxycarbonylation of 1,3-butadiene. The information compiled herein is based on established catalytic systems and aims to furnish researchers with the necessary details to replicate and further explore this important chemical transformation.

Introduction

The methoxycarbonylation of 1,3-butadiene is a significant industrial process for the production of this compound, a valuable intermediate in the synthesis of various fine chemicals and polymers. This reaction involves the addition of a methoxycarbonyl group across the conjugated diene system of 1,3-butadiene, typically facilitated by a transition metal catalyst. Both cobalt and palladium-based catalytic systems have been extensively studied for this transformation, with palladium catalysts often exhibiting higher selectivity and activity under milder conditions. The choice of ligands and additives plays a crucial role in steering the reaction towards the desired product and minimizing the formation of byproducts.

Catalytic Systems and Mechanisms

The selective synthesis of this compound from 1,3-butadiene, carbon monoxide, and methanol can be effectively achieved using palladium-based catalysts. The catalytic cycle is generally understood to involve the formation of a palladium-hydride species, which then coordinates to the butadiene. Subsequent migratory insertion of carbon monoxide and methanolysis yields the final product and regenerates the active catalyst. The use of specific phosphine ligands, such as Xantphos, and the presence of a base or co-catalyst are critical for high yields and selectivity. These additives are thought to facilitate the rate-limiting methanolysis step.[1][2][3]

Cobalt-based systems, often modified with pyridine, also catalyze this reaction, typically under higher pressures. The mechanism involves the formation of cobalt carbonyl hydride, which adds to the butadiene, followed by carbon monoxide insertion and subsequent methanolysis to yield this compound.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the methoxycarbonylation of 1,3-butadiene using a palladium-based catalytic system.

Protocol 1: Batch Reactor Synthesis of this compound

This protocol is based on a batch process using a palladium catalyst with a Xantphos ligand and a pyridine-based promoter.

Materials:

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • 4-Hexylpyridine

  • Methanol (anhydrous)

  • 1,3-Butadiene

  • Carbon Monoxide (CO)

  • Toluene (anhydrous)

  • Autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with Pd(acac)₂ (0.01 mmol) and Xantphos (0.012 mmol). Add 10 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst precursor solution.

  • Reactor Setup: Dry the autoclave reactor thoroughly and purge with nitrogen or argon.

  • Charging the Reactor: To the autoclave, add the prepared catalyst solution, 4-hexylpyridine (0.1 mmol), and 50 mL of anhydrous methanol.

  • Addition of 1,3-Butadiene: Cool the autoclave to -10 °C and condense a known amount of 1,3-butadiene (e.g., 5.4 g, 100 mmol) into the reactor.

  • Pressurization and Reaction: Seal the autoclave and pressurize with carbon monoxide to the desired pressure (e.g., 40 bar). Heat the reactor to the reaction temperature (e.g., 100 °C) and maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Work-up and Product Isolation: After the reaction is complete (typically after 4-6 hours), cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood. Open the reactor and transfer the reaction mixture to a round-bottom flask. The product, this compound, can be purified by fractional distillation under reduced pressure.

Protocol 2: Continuous Flow Synthesis of this compound

This protocol is adapted from a continuous process that has been shown to achieve high yield and purity.[1][2]

Materials:

  • Dichloro(1,5-cyclooctadiene)palladium(II) (Pd(cod)Cl₂)

  • Xantphos

  • 4-Hexylpyridine

  • Methanol

  • 1,3-Butadiene

  • Carbon Monoxide

  • Suitable solvent (e.g., N-methylpyrrolidone - NMP)

  • Continuous flow reactor system with precise temperature, pressure, and flow rate control

Procedure:

  • Catalyst Solution Preparation: Prepare a stock solution of the catalyst system by dissolving Pd(cod)Cl₂, Xantphos, and 4-hexylpyridine in the chosen solvent (e.g., NMP) in the desired molar ratios.

  • Reactant Feed Preparation: Prepare separate feed lines for a solution of 1,3-butadiene in methanol and for carbon monoxide gas.

  • Continuous Reaction: Pump the catalyst solution and the butadiene/methanol feed into the continuous flow reactor, which is maintained at the optimized temperature and pressure (e.g., 120 °C and 60 bar). The carbon monoxide is introduced into the reactor at a controlled flow rate.

  • Steady-State Operation: Allow the system to reach a steady state, which can be monitored by online GC analysis of the output stream.

  • Product Collection and Purification: The product stream exiting the reactor is collected. This compound can be separated and purified from the solvent and unreacted starting materials by continuous distillation. A systematic optimization of this process has demonstrated a yield of 82% of this compound with a purity of 99.8% under steady-state operation.[1][2]

Data Presentation

The following tables summarize quantitative data on the performance of different catalytic systems for the methoxycarbonylation of 1,3-butadiene.

Table 1: Comparison of Palladium-Based Catalytic Systems for Methoxycarbonylation of 1,3-Butadiene

Catalyst PrecursorLigand/PromoterSolventTemperature (°C)Pressure (bar CO)Yield of this compound (%)Selectivity (%)Reference
Pd(cod)Cl₂Xantphos / 4-HexylpyridineNMP1206082>99[1][2]
Pd(OAc)₂DPPBMethanol1005069-[3]
Pd(OAc)₂XantphosMethanol1005085-[3]

DPPB = 1,4-Bis(diphenylphosphino)butane NMP = N-Methylpyrrolidone

Table 2: Influence of Reaction Parameters on a Palladium-Catalyzed System

ParameterVariationEffect on YieldEffect on Selectivity
Temperature Increasing from 80 to 120 °CIncreasedMinor changes
Pressure Increasing from 20 to 60 barIncreasedStable
Ligand:Pd Ratio Increasing from 1:1 to 1.5:1IncreasedStable
Promoter Addition of Pyridine baseSignificantly IncreasedIncreased

Mandatory Visualizations

Reaction Signaling Pathway

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed methoxycarbonylation of 1,3-butadiene.

Palladium_Catalyzed_Methoxycarbonylation cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Active Catalyst Pd-H_complex [HPd(L)(MeOH)]+ Pd(0)L->Pd-H_complex + H+ Butadiene_complex π-allyl-Pd Complex Pd-H_complex->Butadiene_complex + 1,3-Butadiene CO_insertion Acyl-Pd Complex Butadiene_complex->CO_insertion + CO Methanolysis Methanolysis CO_insertion->Methanolysis + MeOH Product_release This compound Release Methanolysis->Product_release Product_release->Pd(0)L - H+ This compound This compound Product_release->this compound 1,3-Butadiene 1,3-Butadiene 1,3-Butadiene->Butadiene_complex CO CO CO->CO_insertion Methanol Methanol Methanol->Methanolysis

Caption: Catalytic cycle for Pd-catalyzed methoxycarbonylation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and analysis of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Prep Catalyst & Ligand Preparation Reactor_Setup Autoclave Reactor Setup & Purging Catalyst_Prep->Reactor_Setup Reagent_Prep Reactant & Solvent Preparation Reagent_Prep->Reactor_Setup Reaction_Execution Charging Reactants Pressurization & Heating Reactor_Setup->Reaction_Execution Monitoring Reaction Monitoring (GC Analysis) Reaction_Execution->Monitoring Cooling_Venting Cooling & Venting Monitoring->Cooling_Venting Isolation Product Isolation Cooling_Venting->Isolation Purification Purification (Fractional Distillation) Isolation->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis

Caption: Workflow for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl 3-pentenoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include the Wittig reaction, Heck reaction, cross-metathesis, and Fischer esterification of 3-pentenoic acid. Each method offers distinct advantages and challenges in terms of yield, stereoselectivity, and reaction conditions.

Q2: I am experiencing low yields in my synthesis. What are the general contributing factors?

A2: Low yields can arise from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products. Specific causes are highly dependent on the chosen synthetic method. For example, in a Wittig reaction, the stability of the ylide is a critical factor, while in Fischer esterification, the removal of water is essential to drive the reaction equilibrium towards the product.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproducts requires careful optimization of reaction conditions. For instance, in the Heck reaction, the choice of catalyst, ligand, and base can significantly impact the formation of side products. In cross-metathesis, using a stoichiometric excess of one of the alkene partners can favor the desired cross-product over homodimers. The addition of inhibitors can also prevent polymerization of the acrylate reactant or product.

Q4: What is a typical workup and purification procedure for this compound?

A4: A general workup procedure involves quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove water-soluble impurities. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. Due to the relatively low boiling point of this compound (55-56 °C at 20 mmHg), purification is typically achieved by fractional distillation.[1][2][3][4] For non-volatile impurities, flash column chromatography can also be an effective purification method.[1]

Troubleshooting Guides

Wittig Reaction

The Wittig reaction is a versatile method for forming alkenes. For this compound, this typically involves the reaction of propanal with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate.[5][6][7]

Problem 1: Low or No Product Formation

Potential CauseRecommended Solution
Ineffective Ylide Formation Ensure the base used (e.g., n-butyllithium, sodium hydride) is strong enough to deprotonate the phosphonium salt.[8] Use fresh, anhydrous solvents and reagents, as moisture can quench the base and the ylide.
Unstable Ylide For some ylides, it is beneficial to generate them in the presence of the aldehyde to ensure immediate reaction and prevent decomposition.[9]
Low Reactivity of Aldehyde Ensure the propanal is pure and free of carboxylic acid impurities (from oxidation), which can quench the ylide.
Steric Hindrance While less of an issue with propanal, highly substituted aldehydes or ylides can lead to lower yields.[6]

Problem 2: Formation of Side Products

Potential CauseRecommended Solution
Self-condensation of Propanal Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde, minimizing self-condensation.
Formation of (Z)-isomer Stabilized ylides, like methyl (triphenylphosphoranylidene)acetate, generally favor the formation of the (E)-isomer (trans).[10] To further enhance E-selectivity, ensure the reaction is run under thermodynamic control (e.g., higher temperatures, longer reaction times).
Difficult Separation from Triphenylphosphine oxide Triphenylphosphine oxide is a common byproduct and can be difficult to remove. Purification by column chromatography or fractional distillation is typically required.[1]
Heck Reaction

The Heck reaction couples a vinyl halide with an alkene, in this case, likely vinyl bromide with methyl acrylate, in the presence of a palladium catalyst and a base.[11][12]

Problem 1: Low Yield

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) is active. Pre-activation may be necessary.[13] Use appropriate phosphine ligands (e.g., triphenylphosphine) to stabilize the catalyst.[12]
Incorrect Base The choice of base (e.g., triethylamine, potassium carbonate) is crucial and can significantly affect the reaction rate and yield.[12][14] An organic base is often used to scavenge the acid produced.
Low Reaction Temperature Heck reactions often require elevated temperatures to proceed at a reasonable rate.
Substrate Decomposition Prolonged reaction times at high temperatures can lead to the decomposition of the product. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.[15]

Problem 2: Formation of Side Products

Potential CauseRecommended Solution
Homocoupling of Vinyl Halide Optimize the catalyst and reaction conditions to favor the cross-coupling reaction.
Isomerization of the Product The position of the double bond in the product can sometimes isomerize. The use of specific ligands can help control the regioselectivity.
Reduction of the Vinyl Halide This can occur as a side reaction. The choice of base and solvent can influence the extent of this side reaction.[13]
Cross-Metathesis

This reaction involves the metathesis of two different alkenes, for example, 1-butene and methyl acrylate, using a ruthenium-based catalyst (e.g., Grubbs catalyst).[5][12][16][17]

Problem 1: Low Yield of Cross-Product

Potential CauseRecommended Solution
Catalyst Deactivation Ensure the use of a suitable Grubbs catalyst generation (1st, 2nd, or 3rd) for the specific substrates.[18] Use purified, degassed solvents to prevent catalyst deactivation by oxygen or impurities.
Homodimerization of Reactants Use a stoichiometric excess of one of the alkenes (typically the less valuable one) to drive the equilibrium towards the desired cross-product.[17]
Steric Hindrance Highly substituted alkenes can be less reactive. For sterically demanding substrates, a second-generation Grubbs catalyst is often more effective.[17]

Problem 2: Isomerization of the Product

Potential CauseRecommended Solution
Catalyst-Induced Isomerization The ruthenium catalyst can sometimes catalyze the isomerization of the product's double bond. The addition of an inhibitor like 1,4-benzoquinone can suppress this side reaction.[19][20]
Fischer Esterification

This is the acid-catalyzed reaction between 3-pentenoic acid and methanol.[21][22]

Problem 1: Low Yield of Ester

Potential CauseRecommended Solution
Reaction at Equilibrium Use a large excess of methanol to shift the equilibrium towards the product.[21] Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[22]
Insufficient Catalyst Use a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[22]
Incomplete Reaction Increase the reaction temperature (reflux) and/or reaction time. Monitor the reaction progress by TLC or GC.[23]

Problem 2: Side Reactions

Potential CauseRecommended Solution
Isomerization of the Double Bond The 3-pentenoic acid can isomerize to the more stable conjugated 2-pentenoic acid under acidic conditions. Use milder reaction conditions or a more selective catalyst if this is an issue.
Dehydration of the Alcohol At high temperatures and strong acid concentrations, methanol can dehydrate to form dimethyl ether. Use appropriate temperature control.

Data Presentation

Table 1: General Comparison of Synthesis Methods for this compound

MethodTypical ReagentsCommon Catalysts/BasesGeneral Yield RangeKey AdvantagesCommon Challenges
Wittig Reaction Propanal, Methyl (triphenylphosphoranylidene)acetateStrong base (n-BuLi, NaH)60-90%Good functional group tolerance, reliable.[7]Stoichiometric amounts of phosphine waste, potential for E/Z mixture.
Heck Reaction Vinyl bromide, Methyl acrylatePd(OAc)₂, PPh₃, Et₃N50-85%Good for C-C bond formation, often high trans selectivity.[10]Catalyst cost and sensitivity, potential for side reactions.
Cross-Metathesis 1-Butene, Methyl acrylateGrubbs Catalyst (1st or 2nd Gen)40-80%Good functional group tolerance, direct route.[18]Catalyst cost, potential for homodimerization and isomerization.
Fischer Esterification 3-Pentenoic acid, MethanolH₂SO₄, p-TsOH65-95% (with excess alcohol)[21]Inexpensive reagents, simple procedure.Reversible reaction, requires forcing conditions, potential for isomerization.

Experimental Protocols

Protocol 1: Wittig Reaction for this compound
  • To a stirred suspension of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF at 0 °C, add a solution of n-butyllithium (1.05 eq) dropwise.

  • Allow the resulting deep red solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of propanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Protocol 2: Heck Reaction for this compound
  • To a solution of vinyl bromide (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent (e.g., DMF or acetonitrile), add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 3: Cross-Metathesis for this compound
  • Dissolve methyl acrylate (1.0 eq) in anhydrous, degassed dichloromethane.

  • Add Grubbs second-generation catalyst (0.01-0.05 eq).

  • Bubble 1-butene gas through the solution at a steady rate at room temperature.

  • Monitor the reaction by GC.

  • Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 4: Fischer Esterification of 3-Pentenoic Acid
  • To a solution of 3-pentenoic acid (1.0 eq) in a large excess of methanol (e.g., 10 eq, can also be the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove the water formed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

Wittig_Reaction_Workflow start Start phosphonium_salt Phosphonium Salt (Methyl triphenylphosphonium acetate) start->phosphonium_salt ylide_formation Ylide Formation phosphonium_salt->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction propanal Propanal propanal->wittig_reaction workup Aqueous Workup wittig_reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Workflow for the Wittig synthesis of this compound.

Heck_Reaction_Troubleshooting low_yield Low Yield in Heck Reaction check_catalyst Check Catalyst Activity low_yield->check_catalyst check_base Evaluate Base low_yield->check_base check_temp Optimize Temperature low_yield->check_temp check_time Optimize Reaction Time low_yield->check_time solution_catalyst Use fresh catalyst/ligand Consider pre-activation check_catalyst->solution_catalyst solution_base Screen different bases (e.g., Et3N, K2CO3) check_base->solution_base solution_temp Increase temperature incrementally check_temp->solution_temp solution_time Monitor reaction to avoid product decomposition check_time->solution_time

Caption: Troubleshooting low yield in the Heck reaction.

Synthesis_Method_Selection start Select Synthesis Method wittig Wittig Reaction start->wittig High selectivity needed? heck Heck Reaction start->heck C-C bond formation with vinyl halide? metathesis Cross-Metathesis start->metathesis Direct olefination? fischer Fischer Esterification start->fischer Cost-effective, simple? wittig_adv Adv: Reliable, good tolerance Disadv: Stoichiometric waste wittig->wittig_adv heck_adv Adv: High trans-selectivity Disadv: Catalyst cost heck->heck_adv metathesis_adv Adv: Direct route Disadv: Homodimerization risk metathesis->metathesis_adv fischer_adv Adv: Inexpensive Disadv: Reversible, harsh conditions fischer->fischer_adv

Caption: Decision tree for selecting a synthesis method.

References

Technical Support Center: Separation of (E) and (Z) Isomers of Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of (E) and (Z) isomers of methyl 3-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating the (E) and (Z) isomers of this compound?

The primary challenge in separating geometric isomers like the (E) and (Z) forms of this compound lies in their similar physicochemical properties. Both isomers have the same molecular weight and similar boiling points and polarities, which makes their separation by common techniques like fractional distillation and chromatography non-trivial. Achieving baseline separation often requires optimization of chromatographic conditions to exploit subtle differences in their molecular shape and interaction with the stationary phase.

Q2: Which analytical techniques are most suitable for separating these isomers?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most effective techniques for the analytical separation of (E) and (Z) isomers of this compound. For preparative scale separations to isolate larger quantities of each isomer, fractional distillation under reduced pressure or preparative GC can be employed, although achieving high purity can be challenging.[1][2] Supercritical fluid chromatography (SFC) is also an emerging technique for isomer separations, offering advantages in speed and reduced solvent consumption.[3][4][5]

Q3: Can you provide a starting point for a Gas Chromatography (GC) method?

Here is a recommended starting protocol:

Experimental Protocol: GC Separation of (E) and (Z)-Methyl 3-pentenoate

Objective: To achieve baseline separation of (E) and (Z)-methyl 3-pentenoate isomers.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Materials:

  • Sample: A mixture of (E) and (Z)-methyl 3-pentenoate dissolved in a volatile solvent (e.g., hexane or diethyl ether).

  • GC column: A polar capillary column is recommended. A good starting point would be a column with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax) or a high-cyanopropyl phase.[6][7]

  • Carrier gas: Helium or Hydrogen.

GC Conditions:

ParameterRecommended Starting Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temp: 50°C (hold for 2 min), Ramp: 5°C/min to 150°C, hold for 5 min
Detector FID
Detector Temperature 250 °C

Data Analysis: Identify the (E) and (Z) isomers based on their retention times. Typically, on polar columns, the elution order can be influenced by the dipole moment and shape of the molecule. It is common for the cis (Z) isomer to have a slightly shorter retention time than the trans (E) isomer, but this can vary depending on the specific stationary phase. Confirmation of peak identity should be performed by analyzing pure standards of each isomer if available, or by GC-MS and comparing mass spectra to library data.

Q4: What about an initial HPLC method?

For HPLC, a reversed-phase method using a C18 column is a common starting point for many separations. However, for geometric isomers with very similar polarities, specialized columns that offer shape selectivity may provide better resolution.

Here is a suggested starting protocol for HPLC:

Experimental Protocol: HPLC Separation of (E) and (Z)-Methyl 3-pentenoate

Objective: To separate (E) and (Z)-methyl 3-pentenoate isomers using reversed-phase HPLC.

Instrumentation: HPLC system with a UV detector.

Materials:

  • Sample: A mixture of (E) and (Z)-methyl 3-pentenoate dissolved in the mobile phase.

  • HPLC Column: A column with shape selectivity is recommended, such as a cholesterol-bonded phase (e.g., Cogent UDC-Cholesterol™) or a phenyl-hexyl phase.[8] A standard C18 column can also be attempted.

  • Mobile Phase: A mixture of acetonitrile and water.

HPLC Conditions:

ParameterRecommended Starting Condition
Column 4.6 x 150 mm, 5 µm particle size (e.g., Cholesterol-bonded silica)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

Data Analysis: Monitor the separation of the two isomers. Adjust the mobile phase composition (e.g., increase or decrease the percentage of acetonitrile) to optimize the resolution between the peaks.

Troubleshooting Guides

GC Separation Troubleshooting
Issue Potential Cause Recommended Solution
Poor or no separation of isomers Inappropriate stationary phase: The column polarity may not be suitable for resolving the subtle differences between the isomers.Switch to a more polar column: A WAX-type (polyethylene glycol) or a high-cyanopropyl content column often provides better selectivity for geometric isomers.[6][7]
Suboptimal oven temperature program: A fast temperature ramp may not allow for sufficient interaction with the stationary phase.Decrease the ramp rate: Try a slower temperature ramp (e.g., 2-3 °C/min) to improve resolution. Alternatively, an isothermal run at a carefully selected temperature might provide better separation.
Peak tailing Active sites in the GC system: The ester functional group can interact with active sites in the injector liner or the column, leading to tailing.Use a deactivated liner: Ensure the injector liner is new or has been recently deactivated. Column conditioning: Properly condition the column according to the manufacturer's instructions.
Column contamination: Buildup of non-volatile material at the head of the column.Trim the column: Remove the first 10-15 cm of the column from the injector end.
Irreproducible retention times Fluctuations in carrier gas flow or oven temperature: Inconsistent instrument parameters will lead to shifts in retention times.Check for leaks: Ensure all fittings are secure and there are no leaks in the gas lines. Verify oven temperature: Confirm that the oven temperature is stable and accurate.
Column degradation: The stationary phase can degrade over time, especially at high temperatures.Replace the column: If the column is old or has been used extensively at high temperatures, it may need to be replaced.
HPLC Separation Troubleshooting
Issue Potential Cause Recommended Solution
Co-elution of isomers Insufficient selectivity of the stationary phase: A standard C18 column may not provide enough shape selectivity.Use a different column: Try a column with a different stationary phase that offers shape selectivity, such as a cholesterol-based, phenyl-based, or embedded polar group (EPG) column.[8][9]
Mobile phase composition is not optimal: The ratio of organic solvent to water may not be ideal for separation.Optimize the mobile phase: Systematically vary the ratio of acetonitrile to water (e.g., 55:45, 65:35). Consider using methanol as an alternative organic modifier, as it can offer different selectivity.
Broad peaks Column overloading: Injecting too much sample can lead to peak broadening.Reduce injection volume or sample concentration: Dilute the sample or inject a smaller volume.
Extra-column band broadening: Excessive tubing length or diameter between the column and detector.Minimize tubing length: Use shorter, narrower internal diameter tubing where possible.
Poor peak shape (fronting or tailing) Mismatch between sample solvent and mobile phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.Dissolve the sample in the mobile phase: Whenever possible, prepare the sample in the initial mobile phase composition.
Secondary interactions with the stationary phase: Silanol groups on the silica support can cause tailing of polar analytes.Use an end-capped column: Ensure the column is properly end-capped. Adjust mobile phase pH: Although not highly relevant for these non-ionizable esters, for other compounds, adjusting the pH can suppress silanol interactions.

Quantitative Data

Direct experimental data for the separation of (E) and (Z)-methyl 3-pentenoate is scarce. However, data from structurally similar compounds can provide valuable insights.

Table 1: Kovats Retention Indices of Related C7 Unsaturated Esters on a Polar GC Column

CompoundIsomerStationary PhaseKovats Retention Index (I)
Methyl 3-methyl-2-pentenoate (E)Standard Polar1262, 1252[10]

Note: The Kovats Retention Index is a relative measure of retention time, which helps in comparing results across different GC systems.

Visualizations

Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Isomer Mixture Dilution Dilute in Hexane Sample->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column Polar Capillary Column (e.g., WAX) Injector->Column Detector FID (250°C) Column->Detector Oven Temperature Program Oven->Column Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration

Caption: Gas Chromatography workflow for the separation of (E) and (Z) isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Autosampler Dissolve->Injector 10 µL Injection Column Shape-Selective Column (e.g., Cholesterol) Injector->Column Pump Isocratic Pump (ACN:H2O) Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Quantification & Purity Assessment Chromatogram->Quantification

Caption: High-Performance Liquid Chromatography workflow for isomer separation.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting Start Poor Isomer Separation GC_Cause1 Inappropriate Column Polarity Start->GC_Cause1 GC_Cause2 Fast Temp. Ramp Start->GC_Cause2 HPLC_Cause1 Low Column Selectivity Start->HPLC_Cause1 HPLC_Cause2 Suboptimal Mobile Phase Start->HPLC_Cause2 GC_Solution1 Use Polar Column (WAX, CN-propyl) GC_Cause1->GC_Solution1 GC_Solution2 Decrease Ramp Rate or Use Isothermal GC_Cause2->GC_Solution2 HPLC_Solution1 Use Shape-Selective Column (Cholesterol, Phenyl) HPLC_Cause1->HPLC_Solution1 HPLC_Solution2 Adjust ACN/H2O Ratio or Try MeOH HPLC_Cause2->HPLC_Solution2

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Synthesis of Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-pentenoate, a common intermediate in organic synthesis. The guidance is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Difficulties during the synthesis of this compound can often be traced back to reaction conditions, reagent purity, or workup procedures. The following guides address common issues encountered during the primary synthetic routes: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Inactive Ylide/Phosphonate Carbanion Ensure anhydrous reaction conditions as phosphonate carbanions and ylides are strong bases and will be quenched by water. Use freshly dried solvents and flame-dry glassware. The base used (e.g., NaH, n-BuLi) may be old or improperly stored; use a freshly opened or titrated batch.
Degradation of Propanal Propanal is volatile and can undergo self-condensation (aldol reaction) under basic conditions.[1][2] It is recommended to use freshly distilled propanal and add it slowly to the reaction mixture at a low temperature (e.g., 0°C or -78°C) to minimize side reactions.
Insufficient Reaction Time or Temperature While the reaction is often rapid, some sterically hindered substrates may require longer reaction times or elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Improper Stoichiometry Ensure the correct molar ratios of reactants. A slight excess of the phosphonate/ylide reagent may be beneficial.

Logical Flow for Troubleshooting Low Yield:

low_yield start Low or No Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Base, Distilled Aldehyde) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK check_stoichiometry Confirm Stoichiometry check_conditions->check_stoichiometry Conditions OK monitor_tlc Monitor by TLC check_stoichiometry->monitor_tlc Stoichiometry OK adjust_params Adjust Reaction Parameters (Increase Time/Temp, Add More Reagent) monitor_tlc->adjust_params Incomplete Reaction success Improved Yield monitor_tlc->success Reaction Complete adjust_params->monitor_tlc

Caption: Troubleshooting workflow for low product yield.

Problem 2: Poor E/Z Selectivity (Formation of undesired cis-isomer)

Possible Causes and Solutions:

The Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] However, reaction conditions can influence the stereochemical outcome.

CauseRecommended Action
Reaction Temperature Higher reaction temperatures generally favor the formation of the (E)-isomer.[4] If a significant amount of the (Z)-isomer is observed, consider running the reaction at a higher temperature (e.g., room temperature or gentle reflux), while monitoring for potential side reactions.
Choice of Base and Cation The cation of the base can influence stereoselectivity. Lithium salts are reported to favor the (E)-isomer more strongly than sodium or potassium salts.[4] Using a lithium base like n-BuLi or including a lithium salt additive (e.g., LiCl) with another base can improve (E)-selectivity.
Structure of Phosphonate Reagent For achieving high (Z)-selectivity, the Still-Gennari modification of the HWE reaction is recommended.[5] This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of a potassium base and a crown ether (e.g., KHMDS and 18-crown-6) at low temperatures.[5]

Diagram of Factors Influencing E/Z Selectivity:

selectivity cluster_E (E)-Isomer Favored cluster_Z (Z)-Isomer Favored title Factors Influencing E/Z Selectivity E_temp Higher Temperature E_base Lithium Cations (LiCl, n-BuLi) E_reagent Standard Stabilized Phosphonates (e.g., Triethyl phosphonoacetate) Z_temp Low Temperature (-78°C) Z_base Potassium Cations + Crown Ether (KHMDS, 18-crown-6) Z_reagent Still-Gennari Reagents (e.g., bis(trifluoroethyl)phosphonoacetate)

Caption: Key factors influencing the E/Z selectivity in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of α,β-unsaturated esters like this compound.[3][4] It typically offers high yields and excellent stereoselectivity for the (E)-isomer. The Wittig reaction using a stabilized ylide is also a viable method.[6]

Q2: What are the main side products I should be aware of?

A2: The primary side products can arise from the self-condensation of propanal via an aldol reaction, especially under basic conditions, leading to the formation of 2-methyl-2-pentenal.[1][2] Additionally, incomplete reaction can leave starting materials in the final mixture. In the Wittig reaction, the removal of triphenylphosphine oxide can be challenging.

Q3: How can I purify the final product?

A3: Purification is typically achieved by distillation under reduced pressure.[7][8] It is important to first remove the water-soluble phosphate byproduct from the HWE reaction through an aqueous workup. In the case of the Wittig reaction, triphenylphosphine oxide can often be removed by crystallization or column chromatography prior to distillation.[9]

Q4: My reaction is giving a mixture of E and Z isomers. How can I separate them?

A4: Separation of E and Z isomers of esters can be challenging due to their similar boiling points. Careful fractional distillation may be effective. In some cases, preparative gas chromatography or column chromatography on silica gel impregnated with silver nitrate has been used to separate geometric isomers.

Q5: Can I use a ketone instead of an aldehyde in this reaction?

A5: While the HWE and Wittig reactions are applicable to both aldehydes and ketones, stabilized ylides and phosphonates are less reactive and may give poor yields with sterically hindered ketones.[10] For the synthesis of the corresponding pentenoate from a ketone, more reactive, unstabilized ylides or different reaction conditions might be necessary.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of (E)-Methyl 3-pentenoate

This protocol is a representative procedure based on the general principles of the Horner-Wadsworth-Emmons reaction.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

    • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Olefination Reaction:

    • Cool the reaction mixture back to 0°C.

    • Slowly add freshly distilled propanal (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Reaction Workflow:

hwe_workflow start Start deprotonation Deprotonation of Triethyl phosphonoacetate with NaH in THF at 0°C to RT start->deprotonation olefination Addition of Propanal at 0°C Reaction at RT for 2-4h deprotonation->olefination workup Aqueous Workup (NH4Cl, Extraction) olefination->workup purification Purification by Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.

References

Optimizing reaction conditions for the synthesis of Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 3-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Fischer Esterification of 3-Pentenoic Acid: This is a direct, acid-catalyzed reaction between 3-pentenoic acid and methanol.[1][2][3][4][5]

  • Wittig-type Olefination Reactions: Specifically, the Horner-Wadsworth-Emmons (HWE) reaction provides excellent stereoselectivity for the trans isomer. This reaction involves a stabilized phosphonate ylide and an aldehyde.[6][7][8][9][10]

Q2: How can I control the stereochemistry of the double bond to obtain the trans (E) or cis (Z) isomer?

A2: The Horner-Wadsworth-Emmons reaction is highly recommended for stereoselective synthesis of the (E)-isomer (trans-Methyl 3-pentenoate).[6][7][10] Standard Wittig reactions with unstabilized ylides tend to favor the (Z)-isomer, but the HWE modification offers superior control for the (E)-isomer. For the Fischer esterification, the stereochemistry of the starting 3-pentenoic acid will be retained in the final product.

Q3: What are the expected spectroscopic signatures for this compound?

A3: The identity and purity of this compound can be confirmed using the following spectroscopic methods:

  • ¹H NMR: Expect signals corresponding to the methyl ester protons, the vinyl protons of the double bond, and the allylic protons. The coupling constants between the vinyl protons can help determine the stereochemistry (cis or trans).[11][12]

  • ¹³C NMR: Characteristic peaks for the carbonyl carbon of the ester, the olefinic carbons, and the methyl and methylene carbons will be present.

  • GC-MS: The gas chromatogram will indicate the purity, and the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[11][13][14]

Troubleshooting Guides

Fischer Esterification of 3-Pentenoic Acid
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction due to equilibrium.[4][5] 2. Loss of product during workup. 3. Impure starting materials.1. Use a large excess of methanol to shift the equilibrium towards the product.[4] 2. Remove water as it forms using a Dean-Stark trap or molecular sieves. 3. Ensure 3-pentenoic acid and methanol are pure and dry.
Presence of Unreacted 3-Pentenoic Acid 1. Insufficient catalyst. 2. Insufficient reaction time or temperature.1. Increase the amount of acid catalyst (e.g., sulfuric acid). 2. Extend the reflux time and ensure the reaction temperature is maintained.
Formation of Side Products (e.g., addition to the double bond) Acid-catalyzed hydration of the double bond if water is present.[15]Use anhydrous reagents and conditions. If water is produced during the reaction, its removal is crucial.[15]
Difficulty in Product Isolation Emulsion formation during aqueous workup.Use brine (saturated NaCl solution) to break up emulsions during extraction.
Horner-Wadsworth-Emmons (HWE) Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete formation of the phosphonate ylide. 2. Inactive aldehyde. 3. Suboptimal reaction temperature.1. Ensure the base used (e.g., NaH, NaOMe) is fresh and potent. Allow sufficient time for ylide formation.[10] 2. Use freshly distilled acetaldehyde. 3. Optimize the reaction temperature; some HWE reactions require cooling while others proceed at room temperature or with gentle heating.
Formation of the (Z)-isomer (cis) The reaction conditions favor the kinetic product.The HWE reaction with stabilized ylides generally favors the (E)-isomer.[6][7] Ensure a stabilized phosphonate ylide is used. For (Z)-selectivity, consider a standard Wittig reaction with an unstabilized ylide.
Presence of Unreacted Starting Materials 1. Insufficient base. 2. Steric hindrance.1. Use a slight excess of the base to ensure complete deprotonation of the phosphonate. 2. Acetaldehyde has low steric hindrance, so this is less likely to be an issue.
Difficulty in Removing Triphenylphosphine Oxide Byproduct Incomplete precipitation or co-elution during chromatography.The byproduct of the HWE reaction (a phosphate salt) is water-soluble and easily removed during aqueous workup.[6][8] If a standard Wittig reaction is performed, triphenylphosphine oxide can be challenging to remove. Chromatography or crystallization may be necessary.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Pentenoic Acid

This protocol outlines the synthesis of this compound via the acid-catalyzed esterification of 3-pentenoic acid.

Materials:

  • 3-Pentenoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-pentenoic acid in a 10-fold molar excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of trans-Methyl 3-pentenoate

This protocol describes the synthesis of the trans-isomer of this compound using the Horner-Wadsworth-Emmons reaction.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Acetaldehyde

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the stirred suspension of sodium hydride in THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterFischer EsterificationHorner-Wadsworth-Emmons
Starting Materials 3-Pentenoic acid, MethanolTriethyl phosphonoacetate, Acetaldehyde
Catalyst/Reagent Concentrated H₂SO₄Sodium Hydride
Solvent Methanol (reagent and solvent)Anhydrous THF
Temperature Reflux0 °C to Room Temperature
Stereoselectivity Dependent on starting acidHigh selectivity for (E)-isomer
Byproducts WaterDiethyl phosphate salt
Typical Yield 60-80%70-90%

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification 3-Pentenoic_Acid 3-Pentenoic_Acid Reaction_Vessel Reflux 3-Pentenoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 H2SO4 H2SO4->Reaction_Vessel Quenching Quench & Extract Reaction_Vessel->Quenching Drying Dry with MgSO4 Quenching->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Distillation Evaporation->Distillation Methyl_3-pentenoate Methyl_3-pentenoate Distillation->Methyl_3-pentenoate Final Product

Caption: Workflow for the Fischer Esterification synthesis of this compound.

HWE_Synthesis_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Triethyl_phosphonoacetate Triethyl_phosphonoacetate Ylide_Formation_Vessel Anhydrous THF, 0°C -> RT Triethyl_phosphonoacetate->Ylide_Formation_Vessel NaH NaH NaH->Ylide_Formation_Vessel Reaction_Vessel 0°C -> RT Ylide_Formation_Vessel->Reaction_Vessel Phosphonate Ylide Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Vessel Quenching Quench (NH4Cl) & Extract Reaction_Vessel->Quenching Drying Dry with MgSO4 Quenching->Drying Evaporation Solvent Removal Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography trans-Methyl_3-pentenoate trans-Methyl_3-pentenoate Chromatography->trans-Methyl_3-pentenoate Final Product Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Successful_Synthesis Successful Synthesis Low_Yield->Successful_Synthesis No Side_Products Side Products? Incomplete_Reaction->Side_Products No Check_Reagents Check Reagent Purity & Stoichiometry Incomplete_Reaction->Check_Reagents Yes Identify_Side_Products Analyze by GC-MS/NMR Side_Products->Identify_Side_Products Yes Side_Products->Successful_Synthesis No Optimize_Conditions Increase Time/Temp or Catalyst Load Check_Reagents->Optimize_Conditions Modify_Workup Refine Workup Protocol Optimize_Conditions->Modify_Workup Unsuccessful Further Optimization Needed Modify_Workup->Unsuccessful Adjust_Conditions Modify Reaction Conditions to Minimize Side Reactions Identify_Side_Products->Adjust_Conditions Adjust_Conditions->Unsuccessful

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 3-Pentenoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-pentenoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions involving this compound?

Low conversion rates in this compound reactions can often be attributed to several key factors:

  • Catalyst Issues: The catalyst may be inappropriate for the specific transformation, deactivated due to impurities or improper handling, or used at a suboptimal concentration.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Suboptimal settings can lead to slow or incomplete reactions.

  • Solvent Effects: The choice of solvent can significantly influence reaction kinetics and solubility of reactants and catalysts.

  • Reactant Quality: The purity of this compound and other reagents is crucial. Impurities can poison catalysts or lead to unwanted side reactions.

  • Isomerization: this compound can isomerize to the more thermodynamically stable methyl 2-pentenoate, especially at elevated temperatures or in the presence of acid or base catalysts. This can be a significant competing reaction.

Q2: How can I minimize the isomerization of this compound to methyl 2-pentenoate?

Isomerization to the conjugated isomer, methyl 2-pentenoate, is a common side reaction. To minimize this:

  • Control Temperature: Use the lowest effective temperature for your reaction. Higher temperatures often promote isomerization.

  • Choice of Catalyst and Reagents: Avoid strongly acidic or basic conditions if possible, as these can catalyze the isomerization.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is reached to prevent prolonged exposure to conditions that favor isomerization.

Q3: What are some common side reactions to be aware of with this compound?

Besides isomerization, other potential side reactions include:

  • Polymerization: As an unsaturated ester, this compound can undergo polymerization, especially in the presence of radical initiators or certain catalysts.

  • Saponification: If using a basic catalyst in the presence of water, the ester group can be hydrolyzed to the corresponding carboxylate.

  • Byproduct Formation from Competing Reactions: Depending on the specific reaction (e.g., Heck, Michael addition), various byproducts can form. Careful optimization of reaction conditions is key to maximizing the yield of the desired product.

Troubleshooting Guides

Guide 1: Low Yield in Heck Reactions with this compound

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] When using this compound as the alkene, low yields can be frustrating.

Troubleshooting Workflow for Low Heck Reaction Conversion

G start Low Conversion in Heck Reaction catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions catalyst->conditions Catalyst appears active sub_catalyst Inactive Pd source? Incorrect ligand? Suboptimal Pd:ligand ratio? catalyst->sub_catalyst reagents Verify Reagent Purity conditions->reagents Conditions are optimal sub_conditions Temperature too low/high? Incorrect base? Suboptimal solvent? conditions->sub_conditions isomerization Check for Isomerization reagents->isomerization Reagents are pure sub_reagents Impure this compound? Impure aryl halide? Solvent not anhydrous? reagents->sub_reagents outcome Improved Conversion isomerization->outcome Isomerization is minimized sub_isomerization Formation of methyl 2-pentenoate observed? isomerization->sub_isomerization

Caption: Troubleshooting workflow for low Heck reaction conversion.

Potential Causes and Solutions

Issue Potential Cause Recommended Solution
Catalyst Inactivity The palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) may be old or have been exposed to air and moisture.Use a fresh batch of catalyst. Consider preparing the active Pd(0) species in situ from a stable precursor.
Incorrect Ligand The phosphine ligand (e.g., PPh₃, P(o-tol)₃) may not be suitable for the specific substrates.Screen a variety of phosphine ligands. For electron-deficient alkenes like this compound, more electron-rich ligands can sometimes be beneficial.
Suboptimal Base The base (e.g., Et₃N, K₂CO₃) may be too weak or too strong, or it may be sterically hindered.Triethylamine is a common choice. However, consider screening other bases like potassium carbonate or cesium carbonate.
Inappropriate Solvent The solvent (e.g., DMF, acetonitrile, toluene) affects the solubility of the catalyst and reactants and can influence the reaction rate.Polar aprotic solvents like DMF or NMP are often effective. Ensure the solvent is anhydrous.
Low Reaction Temperature The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for byproduct formation.
Isomerization of Starting Material This compound may be isomerizing to the less reactive methyl 2-pentenoate under the reaction conditions.Analyze the starting material in the reaction mixture by GC-MS or NMR to check for isomerization. If observed, try running the reaction at a lower temperature.
Guide 2: Low Yield in Michael Additions to this compound

In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[2] this compound can serve as the Michael acceptor.

Logical Relationship in Troubleshooting Michael Additions

G nucleophile Choice of Nucleophile (Michael Donor) product Desired Michael Adduct nucleophile->product sub_nucleophile Enolate stability? Steric hindrance? nucleophile->sub_nucleophile base Choice of Base base->product sub_base Base strength (pKa)? Stoichiometry? base->sub_base conditions Reaction Conditions (Solvent, Temperature) conditions->product sub_conditions Protic vs. Aprotic solvent? Low temperature to prevent side reactions? conditions->sub_conditions

Caption: Key factors influencing the success of a Michael addition.

Potential Causes and Solutions

Issue Potential Cause Recommended Solution
Poor Nucleophile (Michael Donor) The chosen nucleophile may not be sufficiently reactive, or the enolate may not be forming efficiently.For carbon nucleophiles, ensure the protons alpha to the electron-withdrawing groups are sufficiently acidic. Consider using a stronger, non-nucleophilic base to generate the enolate.
Incorrect Base The base may be too weak to deprotonate the Michael donor effectively, or it may be reacting with the this compound.Use a base with a pKa higher than that of the Michael donor. For sensitive substrates, consider using a catalytic amount of a strong base.
Unfavorable Equilibrium The Michael addition is a reversible reaction. The equilibrium may not favor the product.Use an excess of one reactant or remove a byproduct to drive the reaction forward.
Suboptimal Solvent The solvent may not be appropriate for stabilizing the intermediate enolate.Polar aprotic solvents are generally preferred for Michael additions.
Steric Hindrance The nucleophile or the this compound may be sterically hindered, slowing down the reaction.While this compound itself is not highly hindered, bulky nucleophiles may react slowly. Consider less hindered nucleophiles if possible.

Experimental Protocols

Protocol 1: General Procedure for a Heck Reaction with this compound

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Addition of Reactants: Add the aryl halide (1 equivalent) and anhydrous solvent (e.g., DMF). Stir the mixture for 10 minutes.

  • Initiation: Add this compound (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Michael Addition to this compound

This protocol is for a typical Michael addition using a malonate ester as the nucleophile.

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the malonate ester (1 equivalent) in a suitable anhydrous solvent (e.g., THF). Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Michael Acceptor: Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting product by distillation or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Heck Reaction Yield

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10065
2Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF10078
3PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)Acetonitrile8055
4Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene11072

Note: Data is illustrative and based on typical outcomes for similar reactions.

Table 2: Effect of Base and Solvent on Michael Addition Yield

Entry Michael Donor Base (equiv.) Solvent Temperature (°C) Yield (%)
1Diethyl malonateNaOEt (1.1)Ethanol2585
2Diethyl malonateNaH (1.1)THF2592
3NitromethaneDBU (cat.)Acetonitrile2575
4ThiophenolEt₃N (1.1)CH₂Cl₂0-2595

Note: Data is illustrative and based on general principles of Michael additions.

References

Preventing polymerization of Methyl 3-pentenoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 3-pentenoate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during storage and in troubleshooting related issues.

Troubleshooting Guides

Issue 1: Visible Changes in this compound Appearance (Increased Viscosity, Cloudiness, or Solid Formation)

  • Possible Cause: This is a strong indication that polymerization has initiated. This compound, an unsaturated ester, is susceptible to free-radical polymerization, especially when exposed to heat, light, or contaminants.

  • Immediate Actions:

    • Quarantine the Material: Isolate the affected container to prevent potential contamination of other samples.

    • Do Not Use: Do not use the material in any experimental work as the presence of oligomers or polymers can significantly impact reaction outcomes.

    • Perform a Polymer Presence Test: A simple qualitative test is to add a small aliquot of the suspect this compound to a large volume of a non-solvent for the polymer, such as methanol. If a precipitate forms or the solution becomes cloudy, it confirms the presence of polymers.

    • Disposal: Dispose of the polymerized material according to your institution's hazardous waste disposal guidelines.

  • Preventative Measures: Review and implement the recommended storage conditions outlined in the FAQs below.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause: The presence of low levels of oligomers, not yet visible to the naked eye, could be interfering with your reaction.

  • Troubleshooting Steps:

    • Analytical Verification: Analyze the this compound starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy to check for the presence of oligomers. (See Experimental Protocols section for detailed methods).

    • Purification: If oligomers are detected, consider purifying the monomer by vacuum distillation. Caution: Distillation of unsaturated monomers can be hazardous and should only be performed by experienced personnel with appropriate safety measures in place, including the use of a suitable polymerization inhibitor in the distillation flask.

    • Inhibitor Check: Verify that the monomer was stored with the appropriate inhibitor and under the correct atmospheric conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark environment. Refrigeration at 2-8°C is recommended. The container should be tightly sealed and stored in a well-ventilated area away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and bases.

  • Q2: Should I store this compound under an inert atmosphere (e.g., nitrogen or argon)?

    • A2: This is a critical point that depends on the type of inhibitor used. Many common polymerization inhibitors for unsaturated esters, such as phenolic compounds like hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ), require the presence of oxygen to function effectively. Storing under an inert atmosphere would render these inhibitors ineffective. However, for some related compounds, storage under nitrogen is recommended. It is crucial to consult the supplier's Certificate of Analysis or Safety Data Sheet (SDS) for specific instructions regarding the inhibitor present and the recommended storage atmosphere. If this information is unavailable, storing under air is generally the safer option when using phenolic inhibitors.

  • Q3: What are common inhibitors used for unsaturated esters like this compound?

    • A3: Common inhibitors for unsaturated esters fall into two main categories: phenolic compounds and quinones.

      • Phenolic Inhibitors: Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ), Butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (TBC) are frequently used.

      • Quinone Inhibitors: p-Benzoquinone (PBQ) and its derivatives are also effective.

Inhibitor Concentration and Shelf Life

  • Q4: What is the typical concentration of inhibitors used?

    • A4: Inhibitor concentrations are typically in the parts-per-million (ppm) range. The exact concentration depends on the desired shelf life and the storage conditions. It is essential to obtain this information from the supplier.

  • Q5: What is the expected shelf life of this compound?

    • A5: The shelf life is highly dependent on the storage conditions and the presence and concentration of an inhibitor. For a similar compound, 2-methyl-3-pentenoic acid, a shelf life of 12 months or longer is suggested if stored properly under refrigeration and nitrogen. However, without specific data for this compound, it is recommended to use the material within a year of receipt and to monitor its quality periodically.

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of potential polymerization reactions.
Light Exposure Store in an amber or opaque container in the darkPrevents light-induced free-radical formation.
Atmosphere Dependent on inhibitor type (Consult supplier)Phenolic inhibitors require oxygen; for others, an inert atmosphere may be suitable.
Incompatible Materials Strong oxidizing agents, strong bases, sources of ignitionTo prevent hazardous reactions and initiation of polymerization.

Experimental Protocols

Protocol 1: Qualitative Polymer Presence Test

  • Objective: To quickly determine if significant polymerization has occurred.

  • Methodology:

    • Add 1 mL of the this compound sample to 10 mL of methanol in a test tube.

    • Cap the test tube and invert several times to mix thoroughly.

    • Observe the solution against a dark background. The formation of a white precipitate or a cloudy/hazy appearance indicates the presence of polymer.

Protocol 2: Quantitative Analysis of Polymerization by Gas Chromatography (GC)

  • Objective: To quantify the remaining monomer and detect the presence of low molecular weight oligomers.

  • Methodology:

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

    • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is suitable for separating the monomer from potential oligomers.

    • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

      • Detector Temperature: 280°C

      • Carrier Gas: Helium

    • Data Analysis: A decrease in the peak area of the this compound monomer over time, or the appearance of new, later-eluting peaks, indicates polymerization. Quantification can be performed using an internal or external standard calibration curve.

Protocol 3: Monitoring Polymerization by Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To monitor the disappearance of the monomer's carbon-carbon double bond, which is indicative of polymerization.

  • Methodology:

    • Acquire an FTIR spectrum of a pure, unpolymerized sample of this compound as a baseline.

    • Periodically acquire FTIR spectra of the stored sample.

    • Monitor the intensity of the characteristic vibrational bands of the acrylate C=C bond, typically around 1637 cm⁻¹. A decrease in the intensity of this peak over time suggests that the double bonds are being consumed during polymerization. The appearance or increase in intensity of broad peaks associated with the polymer backbone can also be monitored.

Visualizations

Polymerization_Initiation cluster_initiators Initiation Sources cluster_monomer Monomer State cluster_polymerization Polymerization Process Heat Heat Monomer This compound (Stable) Heat->Monomer generate free radicals Light Light Light->Monomer generate free radicals Contaminants Contaminants Contaminants->Monomer generate free radicals Radical Monomer Radical Monomer->Radical radical attack Polymerization Chain Propagation Radical->Polymerization Polymer Polymer (Viscous/Solid) Polymerization->Polymer

Caption: Free-radical polymerization initiation of this compound.

Inhibition_Mechanism Monomer_Radical Monomer Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Monomer_Radical->Peroxy_Radical + O2 Inhibitor Phenolic Inhibitor (Inh-OH) Stable_Radical Stable Inhibitor Radical (Inh-O•) Inhibitor->Stable_Radical donates H• Oxygen Oxygen (O2) Neutral_Product Neutral Product (ROOH) Peroxy_Radical->Neutral_Product + Inh-OH Stop Polymerization Terminated Peroxy_Radical->Stop Stable_Radical->Stop

Caption: Mechanism of polymerization inhibition by phenolic inhibitors in the presence of oxygen.

Technical Support Center: Purification of Technical Grade Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade Methyl 3-pentenoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

Technical grade this compound (typically ≥90% purity) may contain a variety of impurities stemming from its synthesis. Common impurities can include:

  • Unreacted starting materials: Such as 3-pentenoic acid and methanol.

  • Catalyst residues: Depending on the synthetic route, acidic or basic catalysts may be present.

  • Isomeric impurities: These can include the (Z)-isomer (cis) of this compound and other constitutional isomers like Methyl 2-pentenoate or Methyl 4-pentenoate. The (E)-isomer is generally the more thermodynamically stable form.

  • Byproducts of side reactions: Including polymers or products from undesired reactions.

  • Water: Which can promote the hydrolysis of the ester.

Q2: What is the recommended storage condition for this compound?

For long-term stability, it is recommended to store this compound at room temperature in a tightly sealed container, protected from moisture and light.[1]

Q3: Can isomerization of this compound occur during purification?

Yes, the double bond in this compound can be susceptible to isomerization, particularly under acidic or basic conditions, or at elevated temperatures. This can lead to the formation of a mixture of (E) and (Z) isomers, or migration of the double bond to other positions (e.g., to form Methyl 2-pentenoate). Careful control of pH and temperature during purification is crucial to minimize this.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of technical grade this compound.

Fractional Distillation

Problem: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Insufficient column efficiency. - Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. - Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation rate is too fast. - Reduce the heating rate to achieve a slow and steady distillation rate of approximately 1-2 drops per second.
Formation of an azeotrope. - If an azeotrope with an impurity is suspected, consider using a different purification technique, such as flash chromatography.

Problem: The purified this compound is discolored (yellow or brown).

Possible CauseSuggested Solution
Thermal decomposition. - If the compound is sensitive to heat, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Presence of high-boiling colored impurities. - Consider a pre-purification step, such as washing the crude material with a dilute sodium bicarbonate solution, followed by drying, before distillation.
Flash Column Chromatography

Problem: Co-elution of this compound with an impurity.

Possible CauseSuggested Solution
Inappropriate solvent system. - Optimize the mobile phase polarity. Use thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation between your product and the impurity. Aim for an Rf value of 0.2-0.4 for the this compound.
Column overloading. - Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of 30:1 to 50:1 by weight for good separation.
Poor column packing. - Ensure the silica gel is packed uniformly to prevent channeling. A wet slurry packing method is often preferred.

Problem: Tailing of the product spot on the TLC plate and during column chromatography.

Possible CauseSuggested Solution
Interaction with acidic silica gel. - Add a small amount of a neutralizer, such as triethylamine (e.g., 0.1-1%), to the eluent to suppress the interaction of potentially acidic impurities or the ester itself with the silica gel.
Presence of highly polar impurities. - A pre-purification wash with a dilute basic solution (e.g., sodium bicarbonate) can help remove acidic impurities that may cause tailing.

Experimental Protocols

The following are generalized protocols for the purification of technical grade this compound. These may require optimization based on the specific impurity profile of your material.

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Charging the Flask: Place the technical grade this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions (impurities) that distill over first.

    • Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 137-139 °C at atmospheric pressure).[2]

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the collected fractions for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This technique is effective for separating this compound from impurities with different polarities.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the technical grade this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect the eluent in a series of fractions.

  • Analysis and Product Recovery:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow start Technical Grade This compound pre_treatment Optional Pre-treatment (e.g., Bicarbonate Wash) start->pre_treatment distillation Fractional Distillation pre_treatment->distillation chromatography Flash Column Chromatography pre_treatment->chromatography analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Purified This compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered check_method Identify Purification Method start->check_method distillation_issue Distillation Problem check_method->distillation_issue Distillation chromatography_issue Chromatography Problem check_method->chromatography_issue Chromatography poor_separation_dist Poor Separation? distillation_issue->poor_separation_dist discoloration Discoloration? distillation_issue->discoloration co_elution Co-elution? chromatography_issue->co_elution tailing Tailing? chromatography_issue->tailing solution1 Adjust Distillation Parameters poor_separation_dist->solution1 Yes solution2 Consider Vacuum Distillation discoloration->solution2 Yes solution3 Optimize Solvent System co_elution->solution3 Yes solution4 Add Modifier to Eluent tailing->solution4 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Managing Thermal Instability of Methyl 3-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-pentenoate. The information provided is designed to help you anticipate and manage potential issues related to the thermal instability of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal instability issue with this compound?

A1: The primary thermal instability concern with this compound is isomerization. When subjected to elevated temperatures, the double bond can migrate from the 3-position to the 2-position, forming Methyl 2-pentenoate. Cis/trans isomerization at the existing double bond can also occur. Studies on similar unsaturated fatty acid methyl esters indicate that such isomerization can become significant at temperatures ranging from 180°C to 220°C.[1]

Q2: What are the potential consequences of this isomerization in my experiments?

A2: The isomerization of this compound to its isomers, such as Methyl 2-pentenoate, can have significant consequences for your research. These isomers may exhibit different biological activities, chemical reactivities, and physical properties. This can lead to inconsistent experimental results, difficulty in reproducing data, and incorrect interpretation of your findings.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

A3: To minimize thermal degradation and isomerization, it is recommended to store this compound in a cool, dark place. For long-term storage, refrigeration is advised. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent oxidation.

Q4: Can I heat this compound for my experimental setup?

A4: If heating is necessary, it should be done with caution and for the shortest possible duration. Based on studies of related unsaturated esters, it is advisable to keep the temperature below 180°C to minimize the risk of isomerization.[1] Continuous monitoring of the compound's purity is recommended if it is subjected to heat.

Q5: Are there any chemical incompatibilities I should be aware of?

A5: The presence of acidic or basic residues can catalyze the isomerization of this compound even at lower temperatures. It is crucial to use clean, dry glassware and high-purity solvents to avoid introducing contaminants that could promote degradation.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my GC-MS analysis of a reaction involving this compound.

  • Possible Cause 1: Thermal Isomerization. Your reaction or work-up conditions may have involved temperatures high enough to cause the isomerization of this compound to Methyl 2-pentenoate or other isomers.

    • Solution: Analyze a sample of your this compound starting material using the GC-MS method outlined in the Experimental Protocols section to confirm its initial purity. If the starting material is pure, review your experimental procedure to identify any steps where the temperature may have exceeded 180°C.[1] If possible, modify the protocol to use lower temperatures. If high temperatures are unavoidable, consider the use of a suitable stabilizer.

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminants in your solvents, reagents, or glassware that are either co-eluting with your compound of interest or catalyzing its degradation.

    • Solution: Run a blank GC-MS analysis with your solvents and reagents to check for impurities. Ensure all glassware is thoroughly cleaned and dried before use.

Problem: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Degradation of this compound Stock. Your stock solution of this compound may have degraded over time due to improper storage.

    • Solution: Re-analyze your stock solution of this compound using GC-MS to verify its purity. If degradation is observed, procure a fresh batch of the compound and store it under the recommended conditions (refrigerated, under inert gas).

Data Presentation

Table 1: Influence of Temperature on Isomerization of Unsaturated Fatty Acid Methyl Esters (Analogous System)

Temperature (°C)Observation on a Related Unsaturated Ester
140Minimal isomerization observed.
160Noticeable increase in isomerization products.
180Significant decrease in the original isomer, with a corresponding increase in trans isomers.[1]
200-220Substantial isomerization, with the amount of trans isomers increasing significantly.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis for Detecting Isomerization of this compound

This method is adapted from a rapid GC-MS method for quantifying positional and geometric isomers of fatty acid methyl esters.[2]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your this compound sample in a suitable volatile solvent like hexane or dichloromethane.

    • If you are adding a stabilizer, prepare a corresponding control sample without the stabilizer.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Column: A polar capillary column suitable for separating fatty acid methyl ester isomers, such as a cyanopropyl-substituted column (e.g., J&W DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp 1: Increase to 180°C at a rate of 25°C/minute.

      • Ramp 2: Increase to 230°C at a rate of 3°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Look for peaks with similar mass spectra but different retention times, which may indicate the presence of isomers like Methyl 2-pentenoate.

    • Quantify the relative peak areas to determine the percentage of isomerization.

Protocol 2: Stabilization of this compound with an Antioxidant

This protocol provides a general guideline for adding a phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), to a neat organic liquid.

  • Materials:

    • This compound.

    • Butylated Hydroxytoluene (BHT) or another suitable antioxidant.

    • A clean, dry glass vial with a screw cap.

    • Inert gas (argon or nitrogen).

  • Procedure:

    • Weigh the desired amount of this compound into the glass vial.

    • Prepare a stock solution of BHT in a volatile solvent (e.g., hexane) at a concentration of 1 mg/mL.

    • Add the desired amount of the BHT stock solution to the this compound. A typical starting concentration for antioxidants is in the range of 100-500 ppm. For example, to achieve a 200 ppm concentration in 10 g of this compound, you would need 2 mg of BHT.

    • Gently swirl the vial to ensure the antioxidant is fully dissolved.

    • If a solvent was used to introduce the antioxidant, carefully remove the solvent under a gentle stream of inert gas.

    • Blanket the headspace of the vial with the inert gas before sealing it tightly.

    • Store the stabilized this compound under the recommended cool and dark conditions.

Mandatory Visualizations

Thermal_Instability_Pathway M3P This compound M2P Methyl 2-pentenoate (Isomer) M3P->M2P Heat (>180°C) Acid/Base Catalysis Other_Isomers Other Positional/Geometric Isomers M3P->Other_Isomers Heat Degradation_Products Smaller Degradation Products (e.g., from pyrolysis) M3P->Degradation_Products Higher Temperatures M2P->Degradation_Products Higher Temperatures

Caption: Potential thermal degradation pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results (e.g., extra peaks in GC-MS) Check_Purity Analyze Starting Material (this compound) using GC-MS Start->Check_Purity Is_Pure Is it pure? Check_Purity->Is_Pure Review_Protocol Review Experimental Protocol for High Temperatures (>180°C) or Contaminants Is_Pure->Review_Protocol Yes Not_Pure Starting Material is Impure Is_Pure->Not_Pure No Modify_Protocol Modify Protocol: - Lower Temperature - Use Stabilizer - Use High-Purity Reagents Review_Protocol->Modify_Protocol New_Batch Procure Fresh Batch and Store Properly Not_Pure->New_Batch

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Stabilization_Strategy Goal Maintain Stability of This compound Storage Proper Storage: - Cool & Dark - Inert Atmosphere Goal->Storage Avoid_Heat Avoid Excessive Heat: Keep below 180°C Goal->Avoid_Heat Add_Stabilizer Add Stabilizers: - Antioxidants (e.g., BHT) - Radical Scavengers Goal->Add_Stabilizer Purity_Control Purity Control: - Use High-Purity Solvents - Clean Glassware Goal->Purity_Control

Caption: Key strategies for managing the stability of this compound.

References

Technical Support Center: Quantifying Methyl 3-pentenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in quantifying Methyl 3-pentenoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound isomers.

Question: Why am I seeing poor separation or co-elution of the (E)- and (Z)-Methyl 3-pentenoate isomers?

Answer:

Co-elution of geometric isomers is a common challenge in gas chromatography (GC). Several factors can contribute to poor separation:

  • Inappropriate GC Column: The choice of the GC column's stationary phase is critical for separating isomers. Non-polar columns may not provide sufficient selectivity.

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast or an isothermal temperature that is too high can reduce the interaction time of the isomers with the stationary phase, leading to co-elution.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. A flow rate that is too high or too low can cause peak broadening and loss of resolution.

Troubleshooting Steps:

  • Select a Polar Capillary Column: For the separation of cis/trans isomers of fatty acid methyl esters (FAMEs), highly polar stationary phases are recommended.[1] Consider using a column with a cyanopropyl stationary phase, which is known to provide good selectivity for these types of isomers.

  • Optimize the Oven Temperature Program:

    • Start with a lower initial oven temperature to improve the separation of these relatively volatile isomers.

    • Employ a slow temperature ramp (e.g., 1-5 °C/min) to enhance resolution.

    • Incorporate an isothermal hold at a temperature that provides the best separation, as determined through method development.

  • Adjust the Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., Helium, Hydrogen) to achieve the best column efficiency (lowest theoretical plate height).

Question: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?

Answer:

Poor peak shape can be indicative of several issues within your GC system or with your sample preparation.

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes, causing peak tailing.

  • Column Overloading: Injecting too much sample can lead to peak fronting.

  • Improper Injection Technique: A slow injection can result in broad peaks.

Troubleshooting Steps:

  • Deactivate the GC System: Use a deactivated injector liner and ensure your column is well-conditioned. If you suspect column contamination, bake it out according to the manufacturer's instructions.

  • Dilute Your Sample: If column overloading is suspected, dilute your sample and re-inject.

  • Ensure a Fast, Reproducible Injection: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is performed quickly and smoothly.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: Is derivatization required for the analysis of this compound isomers?

    • A1: No, this compound is already a methyl ester and is sufficiently volatile for GC analysis. However, if you are starting with 3-pentenoic acid, you will need to perform a derivatization step to convert it to its methyl ester.

Gas Chromatography (GC) Method Development

  • Q2: What type of GC column is best for separating (E)- and (Z)-Methyl 3-pentenoate?

    • A2: A polar capillary column is highly recommended. Columns with a high-cyanopropyl content stationary phase are often used for the separation of geometric isomers of fatty acid methyl esters and would be a suitable choice.[1]

  • Q3: What are typical GC oven parameters for this analysis?

    • A3: A good starting point would be a low initial oven temperature (e.g., 40-60 °C) followed by a slow temperature ramp (e.g., 2-10 °C/min) to a final temperature of around 200-250 °C. The optimal program will need to be determined empirically.

Mass Spectrometry (MS) Detection

  • Q4: How can I distinguish between the (E)- and (Z)- isomers using mass spectrometry?

    • A4: The electron ionization (EI) mass spectra of geometric isomers are often very similar, making them difficult to distinguish by MS alone. Separation by GC is the primary means of differentiation. However, subtle differences in the relative abundance of fragment ions may be observed.

  • Q5: What are the expected key fragment ions for this compound?

    • A5: For esters, common fragmentation patterns include the loss of the alkoxy group (-OCH3, m/z 31) and a McLafferty rearrangement. For this compound (molecular weight 114.14 g/mol ), you might expect to see characteristic ions at m/z 83 (M-31), m/z 55, and other hydrocarbon fragments. The base peak will likely be a result of fragmentation of the pentenoate chain.

  • Q6: Should I use full scan or Selected Ion Monitoring (SIM) mode for quantification?

    • A6: For quantitative analysis, SIM mode is generally preferred as it offers higher sensitivity and selectivity.[2] You would select a few characteristic and abundant ions for each isomer to monitor.

Quantitative Data Summary

The following table provides representative performance characteristics for a GC-MS method for the quantification of short-chain unsaturated methyl ester isomers. Please note that these are example values, and actual performance may vary depending on the specific instrumentation and method parameters.

ParameterTypical ValueDescription
Linearity (R²) > 0.995Indicates a strong correlation between detector response and concentration.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Accuracy (% Recovery) 85 - 115%The closeness of the test results obtained by the method to the true value.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Isomers

This protocol outlines a general procedure for the separation and quantification of (E)- and (Z)-Methyl 3-pentenoate using GC-MS.

1. Sample Preparation:

  • Dilute the sample containing this compound isomers in a suitable solvent (e.g., hexane or dichloromethane) to a concentration within the linear range of the instrument.

  • If an internal standard is used, add a known amount to the sample. A deuterated analog or a C-chain ester of similar volatility would be appropriate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyanopropyl-based column.

  • Injector: Split/splitless inlet at 250 °C. A split ratio of 20:1 is a good starting point and can be adjusted based on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 55, 83, 114).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the (E)- and (Z)-Methyl 3-pentenoate isomers based on their retention times, which should be confirmed by analyzing authentic standards of each isomer.

  • Quantify the isomers by constructing a calibration curve using the peak area ratios of the analyte to the internal standard (if used) versus the concentration of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Isomers Dilution Dilution in Appropriate Solvent Sample->Dilution IS_Addition Internal Standard Addition (Optional) Dilution->IS_Addition Injection GC Injection IS_Addition->Injection Separation Chromatographic Separation (Polar Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Results Results (Concentration of Isomers) Quantification->Results troubleshooting_logic cluster_column Column Issues cluster_method Method Parameters Problem Problem: Poor Isomer Separation WrongColumn Is the column appropriate? (e.g., non-polar) Problem->WrongColumn SelectPolarColumn Action: Use a polar (e.g., cyanopropyl) column WrongColumn->SelectPolarColumn No TempProgram Is the temperature program optimized? WrongColumn->TempProgram Yes FlowRate Is the carrier gas flow rate optimal? TempProgram->FlowRate Yes OptimizeTemp Action: Lower initial temp, use slower ramp TempProgram->OptimizeTemp No OptimizeFlow Action: Adjust flow rate to optimal linear velocity FlowRate->OptimizeFlow No

References

Validation & Comparative

A Comparative Guide to Catalysts for Methyl 3-pentenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Methyl 3-pentenoate, Supported by Experimental Data.

This compound is a valuable chemical intermediate, notably in the synthesis of adipic acid, a key monomer for nylon production, and other fine chemicals. The catalytic synthesis of this ester from readily available feedstocks like 1,3-butadiene is a topic of significant industrial and academic interest. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, focusing on catalysts based on palladium and cobalt. While rhodium is a prominent catalyst for related carbonylation reactions, its application in the direct hydroesterification of butadiene to this compound is less common, with a predominant focus on hydroformylation to produce aldehydes.

Performance Comparison of Catalytic Systems

The synthesis of this compound from 1,3-butadiene is primarily achieved through methoxycarbonylation, a reaction that incorporates a carbonyl group and a methoxy group. The choice of catalyst metal and ligands significantly influences the yield and selectivity of this transformation. Below is a summary of the performance of palladium and cobalt-based catalysts.

Catalyst SystemLigand/SolventTemperature (°C)CO Pressure (atm)Yield of this compound (%)Selectivity (%)Reference
Palladium-based
Palladium catalyst1,4-Bis(diphenylphosphino)butane (DPPB)Not specifiedNot specified69Not specified[1]
Palladium catalystXantphosNot specifiedNot specified85Not specified[1]
Pd(cod)Cl2Xantphos/4-hexylpyridineNot specifiedNot specified8299.8 (purity)Not specified
Cobalt-based
Co2(CO)8PyridineNot specifiedNot specified-Not specified[2]
Co2(CO)8IsoquinolineNot specifiedNot specifiedHigher than with pyridineNot specified[2]

Note: Direct quantitative comparison is challenging due to variations in reported experimental conditions. However, the data indicates that palladium catalysts, particularly with bidentate phosphine ligands like Xantphos, can achieve high yields of this compound. Cobalt-based systems are also effective, with the choice of solvent/base playing a crucial role in the reaction outcome.

Signaling Pathways and Experimental Workflows

The catalytic cycle for the synthesis of this compound from 1,3-butadiene and methanol involves several key steps, including the formation of a metal-hydride species, insertion of butadiene, CO insertion, and subsequent alcoholysis to yield the final ester product and regenerate the catalyst.

experimental_workflow cluster_reactants Reactants cluster_catalyst Catalyst System Butadiene 1,3-Butadiene Reactor High-Pressure Reactor Butadiene->Reactor Methanol Methanol Methanol->Reactor CO Carbon Monoxide CO->Reactor Catalyst Metal Catalyst (e.g., Pd or Co complex) Catalyst->Reactor Ligand Ligand (e.g., Xantphos) Ligand->Reactor Reaction Catalytic Methoxycarbonylation Reactor->Reaction Separation Product Separation (e.g., Distillation) Reaction->Separation Product This compound Separation->Product Byproducts Byproducts Separation->Byproducts

General experimental workflow for this compound synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for palladium and cobalt-catalyzed systems.

Palladium-Catalyzed Synthesis of this compound

This protocol is based on the use of a palladium catalyst with a Xantphos ligand, which has been shown to provide high yields.

Materials:

  • Palladium precursor (e.g., Pd(OAc)2 or Pd(cod)Cl2)

  • Xantphos ligand

  • 1,3-Butadiene

  • Methanol (anhydrous)

  • Carbon monoxide (high purity)

  • Solvent (e.g., toluene, anhydrous)

  • Base (e.g., 4-hexylpyridine, if required)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller.

Procedure:

  • In a glovebox or under an inert atmosphere, the autoclave is charged with the palladium precursor and the Xantphos ligand.

  • Anhydrous solvent and methanol are added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and connected to a CO line.

  • The reactor is purged several times with CO to remove any residual air.

  • A known amount of liquefied 1,3-butadiene is added to the reactor.

  • The reactor is pressurized with carbon monoxide to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for the designated reaction time.

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess CO pressure is carefully vented in a fume hood.

  • The reaction mixture is collected, and an internal standard is added for quantitative analysis.

  • The yield and selectivity of this compound are determined by gas chromatography (GC) and/or NMR spectroscopy.

  • The product can be purified by fractional distillation under reduced pressure.

Cobalt-Catalyzed Synthesis of this compound

This protocol describes the synthesis using a cobalt carbonyl catalyst, often modified with a pyridine-based promoter.[2][3]

Materials:

  • Dicobalt octacarbonyl (Co2(CO)8)

  • 1,3-Butadiene

  • Methanol (anhydrous)

  • Carbon monoxide (high purity)

  • Pyridine or Isoquinoline (anhydrous)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller.

Procedure:

  • The autoclave is thoroughly dried and purged with an inert gas.

  • Under an inert atmosphere, dicobalt octacarbonyl, anhydrous methanol, and anhydrous pyridine or isoquinoline are added to the reactor.[2]

  • The autoclave is sealed and connected to a CO line, followed by several purging cycles with CO.

  • A known amount of liquefied 1,3-butadiene is introduced into the reactor.

  • The reactor is pressurized with carbon monoxide to the desired pressure.

  • The reaction mixture is heated to the specified temperature while stirring.

  • The reaction is monitored by observing the pressure drop or by taking samples at intervals (if the reactor setup allows).

  • Upon completion, the reactor is cooled down, and the excess gas is vented.

  • The reaction mixture is collected, and the product is analyzed by GC and/or NMR.

  • This compound can be isolated from the reaction mixture, catalyst, and solvent by distillation.[2]

Concluding Remarks

The choice of catalyst for the synthesis of this compound is critical in achieving high efficiency and selectivity. Palladium-based catalysts, particularly those employing bidentate phosphine ligands like Xantphos, have demonstrated high yields under relatively mild conditions. Cobalt carbonyl systems, especially when promoted with pyridine or isoquinoline, offer a less expensive alternative, though they may require more stringent reaction conditions. For researchers and professionals in drug development and chemical synthesis, the selection of the optimal catalyst will depend on a balance of factors including cost, desired yield, and the specific process conditions available. Further optimization of reaction parameters for each catalytic system can lead to even more efficient and sustainable routes to this important chemical intermediate.

References

A Comparative Guide to the Quantification of Methyl 3-pentenoate: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Methyl 3-pentenoate, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This comparison is based on established principles for the analysis of volatile esters and outlines the expected performance characteristics of each method for this compound.

At a Glance: Method Comparison

The choice between GC-FID and HPLC-UV for the analysis of this compound, a volatile ester, hinges on the specific requirements of the analytical task, including sensitivity, sample throughput, and the nature of the sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability to this compound High - ideal for volatile compounds.Moderate - requires a suitable chromophore and careful method development.
Expected Sensitivity HighModerate to Low
Analysis Time FastGenerally Slower
Sample Preparation May require extraction into a volatile solvent.Requires dissolution in the mobile phase.
Cost per Analysis LowerHigher due to solvent consumption.
Robustness High for routine analysis.High, but sensitive to mobile phase composition.

Performance Data Summary

The following table summarizes the anticipated validation parameters for the quantification of this compound using GC-FID and HPLC-UV. These values are representative of what can be expected from well-developed and validated methods for similar analytes.

Validation ParameterGC-FIDHPLC-UV
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL range

Experimental Workflow & Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow for both GC-FID and HPLC-UV analysis, along with a conceptual diagram showing the logical relationship in method validation.

experimental_workflow cluster_gc GC-FID Workflow cluster_hplc HPLC-UV Workflow gc_sample Sample Containing This compound gc_prep Sample Preparation (e.g., LLE/SPME) gc_sample->gc_prep gc_inject Injection into GC gc_prep->gc_inject gc_sep Separation on Capillary Column gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_data Data Acquisition & Quantification gc_detect->gc_data hplc_sample Sample Containing This compound hplc_prep Sample Preparation (e.g., Dilution/Filtration) hplc_sample->hplc_prep hplc_inject Injection into HPLC hplc_prep->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Acquisition & Quantification hplc_detect->hplc_data

Figure 1: Comparative experimental workflows for GC-FID and HPLC-UV analysis.

method_validation_pathway mv_start Analytical Method Development mv_protocol Validation Protocol mv_start->mv_protocol mv_specificity Specificity/ Selectivity mv_protocol->mv_specificity mv_linearity Linearity & Range mv_protocol->mv_linearity mv_accuracy Accuracy mv_protocol->mv_accuracy mv_precision Precision (Repeatability & Intermediate) mv_protocol->mv_precision mv_lod_loq LOD & LOQ mv_protocol->mv_lod_loq mv_robustness Robustness mv_protocol->mv_robustness mv_report Validation Report mv_specificity->mv_report mv_linearity->mv_report mv_accuracy->mv_report mv_precision->mv_report mv_lod_loq->mv_report mv_robustness->mv_report mv_end Validated Method mv_report->mv_end

Figure 2: Logical workflow for analytical method validation.

Detailed Experimental Protocols

Below are detailed, representative protocols for the quantification of this compound using both GC-FID and HPLC-UV. These protocols serve as a starting point and may require optimization for specific sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Principle: This method is based on the separation of this compound from other volatile components in a sample using a gas chromatograph. The separated compound is then detected and quantified by a flame ionization detector.

2. Instrumentation and Materials:

  • Gas Chromatograph with FID

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium or Nitrogen

  • Injector: Split/Splitless

  • Vials and Syringes

  • This compound reference standard

  • Solvent: Hexane or Ethyl Acetate (GC grade)

3. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

  • Carrier Gas Flow Rate: 1.0 mL/min

4. Sample Preparation:

  • Liquid Samples: Dilute an accurately weighed amount of the sample in a suitable volatile solvent (e.g., hexane) to bring the concentration of this compound within the calibration range.

  • Solid/Semi-solid Samples: Perform a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the volatile components into a suitable solvent.

5. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, covering a concentration range of approximately 1-100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

6. Data Analysis:

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

1. Principle: This method involves the separation of this compound from other sample components using reversed-phase HPLC. Quantification is achieved by detecting the UV absorbance of the analyte. As this compound lacks a strong chromophore, detection will be performed at a lower wavelength.

2. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile and Water (HPLC grade)

  • This compound reference standard

  • Vials and Syringes

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

4. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase, with a concentration range of approximately 10-500 µg/mL.

  • Inject each standard in triplicate and generate a calibration curve by plotting the peak area against the concentration.

6. Data Analysis:

  • Inject the prepared sample solutions.

  • Identify the this compound peak by its retention time.

  • Calculate the concentration of this compound in the sample using the established calibration curve.

Conclusion

For the quantification of this compound, GC-FID is generally the more suitable technique due to the volatile nature of the analyte.[1][2] It is expected to offer higher sensitivity, faster analysis times, and lower operational costs compared to HPLC-UV.[3][4] HPLC-UV can be a viable alternative, particularly if a GC is unavailable or if the sample matrix is more amenable to liquid chromatography.[2] However, the lower UV absorbance of this compound may limit the sensitivity of the HPLC method. The choice of method should be guided by the specific analytical needs, available instrumentation, and the required level of sensitivity. Regardless of the chosen technique, thorough method validation is crucial to ensure accurate and reliable results.

References

A Comparative Analysis of the Reactivity of Methyl 3-pentenoate and Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of methyl 3-pentenoate and methyl 4-pentenoate. The distinct positioning of the carbon-carbon double bond in these two isomers dictates their susceptibility to various chemical transformations, a critical consideration in synthetic chemistry and drug development. This document summarizes their reactivity in key chemical reactions, supported by theoretical principles and available experimental data.

Introduction to the Isomers

This compound and methyl 4-pentenoate are both unsaturated esters with the chemical formula C₆H₁₀O₂. The key structural difference lies in the location of the double bond, which significantly influences their electronic properties and, consequently, their reactivity.

  • This compound is a β,γ-unsaturated ester. The double bond is not in conjugation with the carbonyl group. This separation means the electronic effects of the ester group on the double bond are primarily inductive.

  • Methyl 4-pentenoate is a γ,δ-unsaturated ester with a terminal double bond. The double bond is further removed from the ester group, leading to even less electronic influence from the carbonyl moiety.

This guide will explore the comparative reactivity of these isomers in three fundamental reaction types: Michael Addition, Epoxidation, and Hydroboration.

Data Presentation: A Comparative Overview

The following table summarizes the expected relative reactivity and product selectivity for this compound and methyl 4-pentenoate in the discussed reactions. Quantitative data from direct comparative studies is scarce; therefore, the presented information is based on established principles of organic chemistry and data from analogous systems.

Reaction TypeThis compound (β,γ-unsaturated)Methyl 4-pentenoate (γ,δ-unsaturated)Key Reactivity Difference
Michael Addition Generally unreactive under standard conditions. Can undergo reaction with very strong nucleophiles.Not a substrate for classical Michael Addition.The electrophilicity of the β-carbon, essential for Michael Addition, is absent in both isomers. This compound's double bond is closer to the electron-withdrawing ester group, making it slightly more susceptible to nucleophilic attack than the isolated double bond of methyl 4-pentenoate.
Epoxidation Slower reaction rate compared to isolated alkenes due to the slight electron-withdrawing effect of the ester group.Faster reaction rate compared to this compound. The terminal, sterically unhindered double bond is more accessible to the oxidizing agent.The terminal double bond of methyl 4-pentenoate is more electron-rich and less sterically hindered, leading to a faster epoxidation rate.
Hydroboration Hydroboration occurs at the double bond, with the boron adding to the C-3 position (anti-Markovnikov).Hydroboration occurs at the terminal double bond, with the boron adding to the C-5 position (anti-Markovnikov).Both isomers undergo anti-Markovnikov addition. The reaction is expected to be faster for the less sterically hindered terminal alkene in methyl 4-pentenoate.

Reaction Pathways and Logical Relationships

The following diagram illustrates the general reactivity differences between β,γ-unsaturated and γ,δ-unsaturated esters.

Reactivity_Comparison Reactivity Comparison of Unsaturated Ester Isomers cluster_methyl3 This compound (β,γ-unsaturated) cluster_methyl4 Methyl 4-pentenoate (γ,δ-unsaturated) cluster_reactions Chemical Transformations M3P This compound Michael Michael Addition M3P->Michael Generally Unreactive Epoxidation Epoxidation M3P->Epoxidation Slower Rate Hydroboration Hydroboration M3P->Hydroboration Anti-Markovnikov (C-3) M4P Methyl 4-pentenoate M4P->Michael Unreactive M4P->Epoxidation Faster Rate M4P->Hydroboration Anti-Markovnikov (C-5) Faster Rate Experimental_Workflow General Workflow for Comparative Reactivity Study Start Start: Select Isomers and Reaction Type Setup Reaction Setup: - Equimolar Reactants - Controlled Temperature - Inert Atmosphere (if needed) Start->Setup Monitor Reaction Monitoring: - TLC - GC - NMR Setup->Monitor Quench Workup & Quenching Monitor->Quench Isolate Product Isolation & Purification: - Extraction - Chromatography Quench->Isolate Analyze Product Analysis: - NMR - GC-MS - IR Isolate->Analyze Compare Data Comparison: - Reaction Rates - Yields - Selectivity Analyze->Compare End End: Conclude Relative Reactivity Compare->End

Spectroscopic Scrutiny: A Comparative Analysis of Cis- and Trans-Methyl 3-Pentenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of cis- and trans-methyl 3-pentenoate reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the geometric isomerism around the carbon-carbon double bond, provide clear markers for the identification and characterization of each isomer.

This guide presents a comprehensive analysis of the spectroscopic data for cis- and trans-methyl 3-pentenoate, offering researchers, scientists, and professionals in drug development a definitive resource for distinguishing between these two compounds. The data is supported by detailed experimental protocols for the acquisition of the presented spectra.

Spectroscopic Data Summary

The key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for both isomers are summarized in the tables below for straightforward comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectra of the two isomers show noticeable differences in the chemical shifts and coupling constants of the olefinic protons, a direct consequence of their different spatial arrangements.

Assignment trans-Methyl 3-pentenoate cis-Methyl 3-pentenoate
CH₃ (Ester) ~3.67 ppm (s)Data not available
CH₂ ~3.09 ppm (d)Data not available
CH=CH (Pentenoate) ~5.55 ppm (m)Data not available
CH₃ (Pentenoate) ~1.70 ppm (d)Data not available

Solvent: CDCl₃. s = singlet, d = doublet, m = multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra exhibit subtle but significant differences in the chemical shifts of the carbon atoms, particularly those of the double bond and the adjacent methylene group.

Carbon Atom trans-Methyl 3-pentenoate cis-Methyl 3-pentenoate
C=O (Ester) ~172.1 ppm~172.5 ppm
CH=CH (C3) ~120.9 ppm~120.2 ppm
CH=CH (C4) ~132.8 ppm~131.9 ppm
CH₂ ~38.4 ppm~33.6 ppm
OCH₃ (Ester) ~51.5 ppm~51.4 ppm
CH₃ (Pentenoate) ~17.8 ppm~12.9 ppm

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the presence of a strong absorption band around 965 cm⁻¹ for the trans isomer, characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene. This band is absent in the spectrum of the cis isomer.

Vibrational Mode trans-Methyl 3-pentenoate cis-Methyl 3-pentenoate
C=O Stretch (Ester) ~1740 cm⁻¹Data not available
C=C Stretch ~1655 cm⁻¹Data not available
C-H Bend (trans C=C) ~965 cm⁻¹Absent
C-O Stretch ~1170 cm⁻¹Data not available
Mass Spectrometry (GC-MS)

The electron ionization mass spectra of both isomers are very similar, as they are structural isomers with the same molecular weight. The molecular ion peak (M⁺) is observed at m/z 114. The fragmentation patterns are also broadly alike, with major fragments corresponding to the loss of the methoxy group and subsequent cleavages.

Fragment (m/z) trans-Methyl 3-pentenoate cis-Methyl 3-pentenoate
114 (M⁺) PresentData not available
83 PresentData not available
55 Present (Base Peak)Data not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize cis- and trans-methyl 3-pentenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Carbon-13 spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. Spectra were proton-decoupled, and approximately 1024 scans were accumulated.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline corrections were applied, and the spectra were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A thin film of the neat liquid sample was prepared by placing a drop of the compound between two potassium bromide (KBr) plates.

  • Acquisition: Spectra were collected in the transmission mode over a range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was processed using a Fourier transform to generate the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in dichloromethane.

  • Gas Chromatography: A 1 µL aliquot of the solution was injected into the GC, which was equipped with a 30 m x 0.25 mm DB-5 capillary column with a 0.25 µm film thickness. The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The scan range was set from m/z 40 to 400.

  • Data Analysis: The acquired mass spectra of the chromatographic peaks were compared with the NIST library for compound identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Analysis & Interpretation Sample Chemical Sample (cis/trans-Methyl 3-pentenoate) Prepared_Sample Prepared Sample (e.g., in CDCl3 for NMR) Sample->Prepared_Sample NMR NMR Spectroscopy (¹H & ¹³C) Prepared_Sample->NMR IR FT-IR Spectroscopy Prepared_Sample->IR MS GC-MS Prepared_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Isomer Comparison NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Efficacy of Structurally Related Derivatives of Pentenoic Acid Esters in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of various derivatives structurally related to methyl 3-pentenoate. The data presented is collated from recent studies and aims to offer insights into their potential as therapeutic agents. The information is organized to facilitate easy comparison of their performance in different biological assays, supplemented with detailed experimental protocols and a visual representation of a typical drug discovery workflow.

Comparative Efficacy of Derivatives

The following table summarizes the quantitative data on the biological activities of several classes of compounds that share structural motifs with this compound, such as the pentenyl group or the methyl ester functionality. These derivatives have been evaluated for their anticancer and antibacterial properties.

Compound ClassDerivative ExampleBiological AssayTarget/Cell LineEfficacy (IC50/MIC)Reference
Chalcone-1,4-naphthoquinone/benzohydroquinone Hybrids CBHQ hybrids 5e and 5fAntiproliferative Activity (MTT Assay)MCF-7 (breast adenocarcinoma), HT-29 (colorectal carcinoma)IC50: 6.0 - 110.5 µM[1][2]
Quinoxaline Derivatives Compound #9Cytotoxicity (MTT Assay)HCT-116 (colon cancer)IC50: 1.9 µg/mL[3][4]
Cytotoxicity (MTT Assay)MCF-7 (breast cancer)IC50: 2.3 µg/mL[3][4]
Thymol Dihydropyrimidinone Derivatives Compound 3iAntibacterial Activity (Microdilution Assay)P. aeruginosaMIC: 12.5 µM[5]
Antibacterial Activity (Microdilution Assay)MRSAMIC: 50.0 µM[5]
3-Methyl-5-pyrazolone Derivatives Compounds 5a and 5eProtein Kinase InhibitionNot specifiedModerate activity[6]
Antibacterial ActivityNot specifiedModerate activity[6]
Thieno-[2,3-d]-pyrimidine Derivatives Compound lCytotoxic ActivityMDA-MB-231 (breast cancer)IC50: 27.6 µM[7]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 3 x 10⁴ cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for 48 hours.[4]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well, followed by incubation for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.[4]

Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The microdilution assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Bacterial strains (e.g., P. aeruginosa, MRSA) are cultured, and the inoculum is adjusted to a standard density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC plate: Following the MIC assay, a small volume (e.g., 10 µL) from the wells showing no visible growth is plated on agar plates.[5]

  • Incubation: The agar plates are incubated at 37°C for 24 hours.[5]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no visible bacterial colonies on the agar plate.[5]

Visualizing the Drug Discovery and Evaluation Workflow

The following diagram illustrates a generalized workflow for the discovery and evaluation of novel therapeutic compounds, from initial synthesis to biological testing.

Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies start Starting Material (e.g., this compound) derivatization Derivative Synthesis start->derivatization Chemical Reactions purification Purification & Characterization derivatization->purification in_vitro In Vitro Assays (e.g., MTT, MIC) purification->in_vitro Screening Library hit_id Hit Identification in_vitro->hit_id Active Compounds sar Structure-Activity Relationship (SAR) hit_id->sar in_vivo In Vivo Models hit_id->in_vivo Lead Candidates sar->derivatization Iterative Design adme ADME/Tox Prediction (in silico) sar->adme adme->sar

Caption: A generalized workflow for the discovery and biological evaluation of novel chemical derivatives.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by many of these derivatives are still under investigation. However, some studies provide insights into their potential mechanisms of action:

  • Anticancer Activity: The anticancer properties of quinone-containing compounds, such as the chalcone-naphthoquinone hybrids, are often attributed to the inhibition of DNA topoisomerases and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.[1] Molecular docking studies on some of these derivatives have shown strong binding energies to kinase proteins involved in carcinogenic pathways.[1][2] For certain quinoxaline derivatives, in silico studies suggest a possible mode of action through the allosteric inhibition of human thymidylate synthase (hTS).[3]

  • Antibacterial Activity: The antibacterial mechanism for some derivatives, such as certain quinolinium compounds, involves the disruption of the GTPase activity and dynamic assembly of FtsZ, a protein crucial for bacterial cell division. This inhibition ultimately leads to bacterial cell death.[8]

The diverse biological activities observed for these structurally related compounds underscore the potential of the underlying chemical scaffolds in the development of novel therapeutic agents. Further research is warranted to elucidate their precise mechanisms of action and to optimize their efficacy and safety profiles.

References

A Comparative Cost Analysis of Synthetic Routes to Methyl 3-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical factor in the economic viability of a project. Methyl 3-pentenoate, a valuable building block in organic synthesis, can be produced through various routes. This guide provides a detailed cost-analysis of the predominant industrial method, the palladium-catalyzed carbonylation of 1,3-butadiene, and compares it with a potential alternative synthesis via a Wittig reaction.

The selection of a synthetic pathway is a multifaceted decision, balancing factors such as raw material cost, reaction yield, catalyst expense, energy consumption, and waste disposal. This analysis delves into these critical aspects to provide a clear comparison for informed decision-making in a research and development setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Palladium-Catalyzed CarbonylationRoute 2: Wittig Reaction (Hypothetical)
Starting Materials 1,3-Butadiene, Carbon Monoxide, MethanolCrotonaldehyde, Methyl bromoacetate, Triphenylphosphine
Key Reagents Palladium Catalyst (e.g., Pd(acac)₂), Phosphine Ligand (e.g., Xantphos)Strong Base (e.g., n-BuLi)
Overall Yield High (up to 95%)[1]Moderate to High (estimated 70-85%)
Reaction Conditions High pressure (950 psia), Elevated temperature (130°C)[2]Typically ambient temperature and pressure
Estimated Reagent Cost per Mole of Product LowerHigher
Process Complexity Requires specialized high-pressure equipmentMulti-step, requires handling of air-sensitive reagents
Key Advantages High atom economy, direct conversionMilder reaction conditions
Key Disadvantages High initial capital for equipment, catalyst cost and handlingLower atom economy, generation of triphenylphosphine oxide waste

Data Presentation: A Deeper Dive into Cost-Effectiveness

The following table provides an estimated breakdown of the raw material costs for the synthesis of one mole of this compound via both routes. Prices are based on currently available industrial bulk pricing and are subject to fluctuation.

ReagentRoute 1: Palladium-Catalyzed Carbonylation (per mole of product)Route 2: Wittig Reaction (per mole of product)
Primary Reactants
1,3-Butadiene (~0.11 kg)~$0.15 - $0.25-
Carbon Monoxide (~0.03 kg)~$0.20 - $0.30-
Methanol (~0.04 kg)~$0.02 - $0.04-
Crotonaldehyde (~0.08 kg)-~$0.10 - $0.20
Methyl bromoacetate (~0.17 kg)-~$1.50 - $2.50
Triphenylphosphine (~0.29 kg)-~$3.50 - $5.00
Catalyst/Key Reagent
Palladium Catalyst (e.g., 0.01 mol%)~$0.50 - $1.50-
Phosphine Ligand (e.g., 0.01 mol%)~$0.20 - $0.50-
Estimated Total Raw Material Cost ~$1.07 - $2.63 ~$5.10 - $7.70

Note: Catalyst and ligand costs for the carbonylation route are highly dependent on the specific system used and recycling efficiency. The Wittig route costs are based on stoichiometric amounts of reagents and do not account for potential optimization.

Experimental Protocols

Route 1: Palladium-Catalyzed Methoxycarbonylation of 1,3-Butadiene

This industrial process involves the direct reaction of 1,3-butadiene with carbon monoxide and methanol in the presence of a palladium catalyst and a phosphine ligand.

Reaction:

CH₂=CH-CH=CH₂ + CO + CH₃OH --(Pd catalyst/ligand)--> CH₃-CH=CH-CH₂-COOCH₃

General Procedure:

A high-pressure reactor is charged with a suitable solvent (e.g., methanol or an inert solvent), the palladium catalyst precursor (e.g., palladium(II) acetylacetonate), and a phosphine ligand (e.g., Xantphos). The reactor is then sealed and purged with carbon monoxide. A mixture of 1,3-butadiene and methanol is introduced into the reactor. The reaction is typically carried out at elevated temperatures (e.g., 130°C) and high pressures of carbon monoxide (e.g., 950 psia)[2]. After the reaction is complete, the reactor is cooled, and the product, this compound, is isolated and purified, typically by distillation. High yields of up to 95% have been reported for this process[1].

Route 2: Wittig Reaction (Hypothetical)

A plausible, though not commonly cited for industrial production, Wittig-based synthesis of this compound would involve the reaction of a phosphonium ylide with crotonaldehyde.

Step 1: Formation of the Phosphonium Ylide

(C₆H₅)₃P + BrCH₂COOCH₃ → [(C₆H₅)₃P⁺CH₂COOCH₃]Br⁻ [(C₆H₅)₃P⁺CH₂COOCH₃]Br⁻ + Base → (C₆H₅)₃P=CHCOOCH₃

Step 2: Wittig Reaction

CH₃CH=CHCHO + (C₆H₅)₃P=CHCOOCH₃ → CH₃CH=CHCH=CHCOOCH₃ + (C₆H₅)₃PO

Note: The initial Wittig product would be Methyl 2,4-pentadienoate. A subsequent selective reduction of the C2-C3 double bond would be necessary to obtain this compound. This adds complexity and cost to this hypothetical route. A more direct, albeit still hypothetical, approach would involve a different set of starting materials, which would require separate cost analysis.

Mandatory Visualization

Cost_Analysis_Workflow cluster_route1 Route 1: Palladium-Catalyzed Carbonylation cluster_route2 Route 2: Wittig Reaction (Hypothetical) R1_SM Starting Materials: 1,3-Butadiene, CO, Methanol R1_Cat Catalyst System: Pd precursor, Phosphine Ligand R1_SM->R1_Cat R1_Cond Reaction Conditions: High Pressure, High Temperature R1_Cat->R1_Cond R1_Yield High Yield (~95%) R1_Cond->R1_Yield R1_Infra High Infrastructure Cost (High-Pressure Reactor) R1_Cond->R1_Infra R1_Energy Significant Energy Consumption R1_Cond->R1_Energy R1_Cost Lower Raw Material Cost R1_Yield->R1_Cost Conclusion Conclusion: Route 1 is more cost-effective for large-scale production due to lower raw material costs and higher atom economy, despite higher initial investment. Route 2 may be considered for smaller-scale synthesis where high-pressure equipment is unavailable. R1_Cost->Conclusion R1_Infra->Conclusion R2_SM Starting Materials: Crotonaldehyde, Methyl bromoacetate, Triphenylphosphine R2_Reag Key Reagent: Strong Base R2_SM->R2_Reag R2_Steps Multi-step Process R2_SM->R2_Steps R2_Cond Reaction Conditions: Milder (Ambient) R2_Reag->R2_Cond R2_Yield Moderate-High Yield (Estimated 70-85%) R2_Cond->R2_Yield R2_Cost Higher Raw Material Cost R2_Yield->R2_Cost R2_Waste Stoichiometric Waste (Triphenylphosphine oxide) R2_Yield->R2_Waste R2_Cost->Conclusion R2_Waste->Conclusion

Caption: A logical diagram comparing the cost-determining factors of the two synthetic routes to this compound.

Discussion and Conclusion

The palladium-catalyzed carbonylation of 1,3-butadiene stands out as the more economically viable route for the large-scale production of this compound. Its primary advantages are the low cost of starting materials and high atom economy, leading to a significantly lower estimated raw material cost per mole of product. However, this route necessitates a substantial initial investment in high-pressure reactor systems and incurs significant energy costs associated with maintaining the required temperature and pressure. The cost and handling of the palladium catalyst and specialized phosphine ligands also contribute to the overall process expense, although catalyst recycling can mitigate this factor.

The hypothetical Wittig reaction route, while proceeding under milder conditions and thus avoiding the need for expensive high-pressure equipment, is hampered by the high cost of its starting materials, particularly methyl bromoacetate and triphenylphosphine. Furthermore, the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct presents a waste disposal challenge and cost. The multi-step nature of a plausible Wittig-based synthesis further detracts from its efficiency compared to the direct carbonylation approach.

For industrial-scale manufacturing, the lower operational costs related to raw materials for the carbonylation route are likely to outweigh the initial capital investment. For laboratory-scale synthesis or in situations where high-pressure equipment is not accessible, alternative routes might be considered, but a thorough optimization to improve yield and reduce reagent costs would be essential for them to be competitive. Researchers and drug development professionals should carefully weigh these factors when selecting a synthetic strategy for this compound and its derivatives.

References

A Comparative Guide to the Enzymatic Cross-Reactivity of Methyl 3-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic reactivity of methyl 3-pentenoate, a short-chain unsaturated ester. While direct kinetic studies on this compound are not extensively available in publicly accessible literature, this document compiles relevant data from studies on structurally similar substrates and versatile enzymes known for their broad substrate specificity. By examining the performance of enzymes such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) on analogous esters, we can infer the potential reactivity and cross-reactivity of this compound in enzymatic systems.

This guide presents quantitative data from related enzymatic reactions in structured tables, details relevant experimental protocols, and provides visualizations of key enzymatic processes to aid researchers in designing and interpreting experiments involving this compound and similar molecules.

Comparative Quantitative Data

The following tables summarize kinetic parameters and conversion rates from enzymatic reactions involving short-chain esters and unsaturated esters, which can serve as a benchmark for estimating the performance of this compound.

Table 1: Kinetic Parameters of Lipase-Catalyzed Reactions on Various Esters

EnzymeSubstrateReaction TypeKm (M)Vmax (μmol/min/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Pseudomonas cepacia Lipase (PCL)Racemic α-methyl-β-propiothiolactoneHydrolysis--->7.037[1]
Candida rugosa LipaseEthyl Caprate / Butyric AcidTransesterification0.125 (ester), 0.0746 (acid)2.861---[2]
Candida antarctica Lipase B (CALB)Racemic Naproxen Methyl EsterHydrolysis---6.045[3]
Candida rugosa LipaseOlive OilHydrolysis0.71767.1-7.137[4]

Table 2: Comparison of Conversion Rates and Enantioselectivity in Enzymatic Resolutions

EnzymeSubstrateReaction TypeConversion (%)Enantiomeric Excess (ee)E-valueReference
Pseudomonas cepacia Lipase (PCL)Racemic α-methyl-β-propiothiolactoneHydrolysis53>95 (S-enantiomer)>100[1]
Candida rugosa LipaseRacemic Naproxen Methyl EsterHydrolysis49-174.2[3]
Arthrobacter sp. Lipase (ABL)Racemic Methyl-1,4-benzodioxan-2-carboxylateHydrolysis5579 (S-acid), >99 (R-ester)33[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments relevant to studying the enzymatic reactions of this compound.

Protocol 1: General Lipase Activity Assay using p-Nitrophenyl Esters (Spectrophotometric Method)

This method is a common and rapid assay for determining lipase activity.

Objective: To quantify the hydrolytic activity of a lipase using a chromogenic substrate.

Materials:

  • Lipase solution (e.g., from Candida antarctica or Pseudomonas cepacia)

  • p-Nitrophenyl acetate (pNPA) or p-Nitrophenyl palmitate (pNPP) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Isopropanol

  • Spectrophotometer capable of measuring absorbance at 410 nm

Procedure:

  • Prepare a stock solution of the p-nitrophenyl ester substrate in isopropanol (e.g., 10 mM).

  • In a cuvette, mix the phosphate buffer and the substrate solution. The final concentration of the substrate should be in the desired range for kinetic analysis.

  • Initiate the reaction by adding a small volume of the lipase solution to the cuvette.

  • Immediately monitor the increase in absorbance at 410 nm over time. This corresponds to the release of p-nitrophenol.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • A molar extinction coefficient for p-nitrophenol under the specific assay conditions should be used to convert the rate of change in absorbance to the rate of product formation (μmol/min).

Protocol 2: Analysis of Enzymatic Hydrolysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the direct quantification of the substrate (this compound) and the product (3-pentenoic acid) over time.

Objective: To monitor the progress of the enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Immobilized lipase (e.g., Novozym 435 - immobilized CALB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard (e.g., methyl hexanoate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for converting the acid to a silyl ester for better GC analysis)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Set up the enzymatic reaction by adding a known amount of immobilized lipase to a solution of this compound in phosphate buffer. The reaction can be carried out in a temperature-controlled shaker.

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by adding a strong acid or by rapid cooling.

  • Add a known amount of the internal standard to the aliquot.

  • Extract the compounds from the aqueous phase using an organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate.

  • For the analysis of the product acid, derivatize the sample by adding the silylating agent and incubating at a suitable temperature (e.g., 60°C for 30 minutes).

  • Analyze the prepared sample by GC-MS. The separation of this compound and the derivatized 3-pentenoic acid can be achieved on a suitable capillary column (e.g., a polar column like DB-WAX).

  • Quantify the amounts of substrate and product by comparing their peak areas to that of the internal standard.

Visualizations

The following diagrams illustrate key concepts in enzymatic reactions relevant to the study of this compound.

EnzymaticHydrolysisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Substrate This compound Incubation Incubation (Controlled Temp. & Agitation) Substrate->Incubation Enzyme Lipase (e.g., CALB) Enzyme->Incubation Buffer Aqueous Buffer Buffer->Incubation Quenching Quenching Incubation->Quenching Time Points Extraction Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantitative Data (Conversion vs. Time) GCMS->Data

Caption: Experimental workflow for monitoring enzymatic hydrolysis.

EnzymeInhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (ki) S Substrate (S) (this compound) ES->E (k-1) P Product (P) (3-Pentenoic Acid) ES->P + E (k2) I Inhibitor (I) (e.g., Product) P->I Product Inhibition EI->E (k-i)

Caption: Signaling pathway of competitive product inhibition in an enzymatic reaction.

References

A Comparative Analysis of the Odor Profiles of Methyl 3-pentenoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the odor profiles of the geometric isomers of methyl 3-pentenoate: (E)-Methyl 3-pentenoate and (Z)-Methyl 3-pentenoate. Due to the limited availability of direct comparative quantitative data in publicly accessible literature, this guide synthesizes qualitative descriptions and data from structurally related compounds to infer and present the likely sensory differences. A detailed experimental protocol for the sensory analysis of such volatile compounds is also provided.

Introduction to this compound Isomers

This compound (C₆H₁₀O₂) is an unsaturated ester that exists as two geometric isomers, (E) and (Z), also referred to as trans and cis isomers, respectively. The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences their physical, chemical, and, most notably, their olfactory properties. While esters are generally recognized for their characteristic fruity and pleasant aromas, subtle changes in molecular geometry can lead to distinct odor profiles.

Comparative Odor Profiles

(E)-Methyl 3-pentenoate is consistently described as possessing a pleasant fruity aroma [1]. This characterization aligns with the general scent profile of many straight-chain unsaturated esters used in the flavor and fragrance industry.

For (Z)-Methyl 3-pentenoate , direct sensory data is scarce. However, information on a structurally similar compound, the cis isomer of an alkyl 2-methyl-3-pentenoate, indicates a "fruity, chamomile" aroma when used as a flavoring agent[2]. This suggests that the (Z)-isomer of this compound may also exhibit a complex fruity profile with potential floral or herbal nuances, distinguishing it from the more straightforward fruity scent of the (E)-isomer.

Quantitative Data Summary

A direct quantitative comparison of odor thresholds for (E)- and (Z)-Methyl 3-pentenoate is not available in the reviewed literature. The following table is a template that researchers can use to populate with their own experimental data.

CompoundIsomerCAS NumberOdor Threshold (ppb in water)Odor Descriptors
This compound(E)-20515-19-9Data not availablePleasant, Fruity[1]
This compound(Z)-61999-76-2Data not availableFruity, potentially with floral/herbal notes (inferred)

Experimental Protocols for Odor Profile Analysis

The standard method for the sensory evaluation of volatile aroma compounds is Gas Chromatography-Olfactometry (GC-O). This technique separates the volatile compounds in a sample and allows trained sensory panelists to assess the odor of each compound as it elutes from the gas chromatograph.

Gas Chromatography-Olfactometry (GC-O) Protocol

1. Sample Preparation:

  • Prepare stock solutions of (E)- and (Z)-Methyl 3-pentenoate in a high-purity, odor-free solvent (e.g., ethanol or diethyl ether) at a concentration of 1 mg/mL.

  • Create a series of dilutions from the stock solutions to determine odor detection thresholds.

2. GC-O System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and a polar column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) should be used to ensure good separation of the isomers and any impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet: Splitless injection of 1 µL of the sample solution at 250°C.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at a rate of 5°C/min, and hold for 5 min.

  • Effluent Split: The column effluent is split 1:1 between the FID and the ODP using a heated splitter.

  • Olfactory Detection Port (ODP): The transfer line to the ODP should be heated to 250°C to prevent condensation. Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration of the panelists.

3. Sensory Panel:

  • A panel of 8-12 trained sensory assessors with demonstrated good olfactory acuity should be used.

  • Panelists should be familiar with a standardized lexicon of odor descriptors.

4. Data Collection and Analysis:

  • Odor Detection: Panelists sniff the ODP effluent and record the retention time and duration of any detected odors.

  • Odor Description: For each detected odor, panelists provide a free-text description and/or select terms from the standardized lexicon.

  • Odor Intensity: The intensity of each odor is rated on a structured scale (e.g., a 10-point scale from 'not detectable' to 'very strong').

  • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of the compound in the sample by its odor detection threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma of the sample.

  • Data Analysis: The frequency of detection for each odorant is calculated. Statistical analysis (e.g., ANOVA) can be used to compare the perceived intensities of the isomers.

Logical Workflow for Comparative Sensory Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative sensory analysis of the this compound esters.

G cluster_0 Sample Preparation cluster_1 Instrumental and Sensory Analysis cluster_2 Data Collection and Processing cluster_3 Comparative Analysis and Reporting A Obtain pure (E)- and (Z)- this compound isomers B Prepare standardized solutions in an odor-free solvent A->B C Gas Chromatography-Olfactometry (GC-O) with trained sensory panel B->C D Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification B->D E Record odor descriptors, intensity ratings, and retention times C->E G Identify compounds and confirm purity with MS data D->G F Determine Odor Detection Thresholds E->F H Compare odor profiles of (E) and (Z) isomers E->H I Calculate Odor Activity Values (OAVs) F->I G->H J Generate comparative data tables and sensory profiles H->J I->J K Publish Comparison Guide J->K

Caption: Workflow for the comparative sensory analysis of this compound esters.

Signaling Pathway for Odor Perception

The perception of an odorant like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity, triggering a complex signaling cascade that results in the perception of a specific scent in the brain.

Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization AP Action Potential Depolarization->AP Generates OB Olfactory Bulb AP->OB Transmits to Brain Brain (Odor Perception) OB->Brain Signal processed in

Caption: Simplified signaling pathway for olfactory perception of an odorant molecule.

References

A Comparative Guide to the Structural Elucidation of Byproducts in Methyl 3-pentenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to Methyl 3-pentenoate, focusing on the formation and structural elucidation of byproducts. Understanding the byproduct profile is critical for optimizing reaction conditions, improving product purity, and ensuring the safety and efficacy of downstream applications in pharmaceutical and chemical industries.

Overview of Synthetic Routes and Potential Byproducts

The synthesis of this compound, an important intermediate in organic synthesis, can be achieved through several methods.[1] Each route, however, is susceptible to the formation of specific byproducts, primarily due to side reactions or the inherent reactivity of the intermediates. The principal synthetic strategies include the Wittig reaction, the Heck reaction, and the transformation of γ-valerolactone.

Key Synthetic Pathways:

  • Wittig Reaction: This olefination reaction involves the coupling of an aldehyde with a phosphorus ylide.[2][3] While it offers excellent control over the placement of the double bond, its primary byproduct is triphenylphosphine oxide, which can complicate purification.[4]

  • Heck Reaction: A palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, the Heck reaction is a powerful tool for C-C bond formation.[5][6][7] Potential byproducts include isomers of the desired product due to double bond migration.[8]

  • Ionic-Liquid-Catalyzed Transformation: The conversion of γ-valerolactone to this compound presents a greener alternative.[9] Byproducts in this process can include other isomeric esters and unreacted starting material.

The following table summarizes the expected byproducts for each synthetic route.

Synthetic Route Primary Reagents Expected Byproducts Primary Mode of Formation
Wittig Reaction Propanal, (Carbomethoxymethyl)triphenylphosphineTriphenylphosphine oxide, cis-Methyl 3-pentenoateStoichiometric byproduct, Lack of E-selectivity
Heck Reaction Methyl acrylate, Vinyl halide, Palladium catalystMethyl 2-pentenoate, Methyl 4-pentenoateIsomerization (double bond migration)
Transformation of γ-valerolactone γ-valerolactone, Ionic liquid catalystMethyl 4-pentenoate, Unreacted γ-valerolactoneIsomerization, Incomplete reaction

Structural Elucidation Methodologies

The identification and characterization of byproducts are crucial for process optimization. The primary analytical techniques employed for the structural elucidation of byproducts in this compound synthesis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Byproduct Identification and Characterization:

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_optimization Optimization Reaction This compound Synthesis Workup Reaction Work-up & Crude Product Isolation Reaction->Workup GCMS GC-MS Analysis Workup->GCMS 初步分离与鉴定 NMR NMR Spectroscopy (1H, 13C, COSY) GCMS->NMR 进一步结构确认 Structure Structural Elucidation of Byproducts NMR->Structure Optimization Reaction Condition Optimization Structure->Optimization

A generalized workflow for the identification and characterization of byproducts.

Experimental Protocols:

a) Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Profiling

GC-MS is an effective technique for separating and identifying volatile compounds in a reaction mixture.[10]

  • Sample Preparation: A 1 µL aliquot of the crude reaction mixture is diluted with 1 mL of dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

  • Data Analysis: The mass spectrum of each separated component is compared with a reference library (e.g., NIST) for identification. The relative abundance of each byproduct can be estimated from the peak areas in the total ion chromatogram.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the byproducts, particularly for distinguishing between isomers.[11]

  • Sample Preparation: The crude product is concentrated under reduced pressure. A small amount of the residue is dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR: Provides information on the proton environment, including chemical shifts, integration (proton count), and coupling constants (connectivity). For example, the vinylic protons of trans-Methyl 3-pentenoate typically appear as a multiplet around 5.5-5.7 ppm, while those of the cis-isomer would have different chemical shifts and coupling constants.

  • ¹³C NMR: Shows the number and chemical environment of the carbon atoms. The chemical shifts of the olefinic carbons can help distinguish between different isomers (e.g., Methyl 2-, 3-, and 4-pentenoate).

  • 2D NMR (COSY, HSQC): These experiments can be used to establish connectivity between protons (COSY) and between protons and carbons (HSQC), which is essential for the unambiguous structural assignment of unknown byproducts.

Comparative Analysis of Byproduct Formation

a) Wittig Reaction

The primary byproduct of the Wittig reaction is triphenylphosphine oxide. The stereoselectivity of the reaction (formation of cis vs. trans isomers) depends on the nature of the ylide and the reaction conditions. Stabilized ylides, such as the one used for this synthesis, generally favor the formation of the E (trans) isomer.

Simplified Reaction Pathway:

G Propanal Propanal Product This compound Propanal->Product Ylide (Ph)3P=CHCO2Me Ylide->Product Byproduct Triphenylphosphine oxide Ylide->Byproduct

Byproduct formation in the Wittig synthesis of this compound.

b) Heck Reaction

In the Heck reaction, isomerization of the double bond is a common side reaction, leading to a mixture of pentenoate isomers. The regioselectivity of the initial insertion and the subsequent β-hydride elimination can be influenced by the catalyst, ligands, and reaction conditions.

Potential Isomerization Pathways:

G Methyl acrylate + Vinyl halide Methyl acrylate + Vinyl halide Desired_Product This compound Methyl acrylate + Vinyl halide->Desired_Product Heck Coupling Pd_catalyst Pd(0) catalyst Pd_catalyst->Desired_Product Isomer_1 Methyl 2-pentenoate Desired_Product->Isomer_1 Isomerization Isomer_2 Methyl 4-pentenoate Desired_Product->Isomer_2 Isomerization

Isomeric byproducts from the Heck reaction.

Conclusion

The choice of synthetic route for this compound has significant implications for the byproduct profile. The Wittig reaction offers high regioselectivity but produces a stoichiometric amount of a non-volatile byproduct. The Heck reaction is versatile but can lead to isomeric impurities that may be difficult to separate. The transformation of γ-valerolactone is a promising green alternative, though optimization is needed to minimize isomerization and improve conversion.

A thorough structural elucidation of byproducts using a combination of GC-MS and NMR spectroscopy is essential for developing robust and efficient synthetic processes. The detailed experimental protocols and comparative data presented in this guide provide a framework for researchers to identify and mitigate the formation of unwanted byproducts in the synthesis of this compound.

References

A Comparative Guide to Methyl 3-pentenoate Synthesis: Benchmarking Against Industrial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-pentenoate, a valuable ester intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances, can be produced through various chemical pathways. This guide provides an objective comparison of key synthesis routes, benchmarking them against industrial performance standards. We will delve into a modern catalytic approach utilizing renewable resources and a well-established industrial method, offering detailed experimental protocols and quantitative performance data to inform your research and development endeavors.

Performance Benchmark Comparison

The selection of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. Below is a summary of two prominent methods for this compound synthesis: the transesterification of γ-valerolactone (GVL), a bio-derived feedstock, and the palladium-catalyzed carboalkoxylation of 1,3-butadiene, a common industrial practice.

Performance MetricTransesterification of γ-ValerolactoneCarboalkoxylation of 1,3-Butadiene
Yield >95%~90% (based on butadiene conversion)
Purity High (product is continuously removed)~96% selectivity to this compound
Reaction Time Varies with catalyst and setupNot explicitly stated, continuous process
Key Reactants γ-Valerolactone, Methanol1,3-Butadiene, Carbon Monoxide, Methanol
Catalyst Solid acid catalysts (e.g., zeolites)Palladium-based catalyst
Process Type Catalytic Distillation (Continuous)Homogeneous Catalysis (Continuous)
Advantages High yield, utilizes renewable feedstockHigh selectivity, established industrial method
Disadvantages Requires specialized catalytic distillation setupUtilizes fossil fuel-derived feedstock

Detailed Experimental Protocols

Method 1: Transesterification of γ-Valerolactone via Catalytic Distillation

This method represents a green and highly efficient route to methyl pentenoate isomers, with a strong preference for this compound under specific conditions. The use of catalytic distillation allows for the simultaneous reaction and separation of the product, driving the equilibrium towards high yields.

Reaction Scheme:

γ-Valerolactone + Methanol ⇌ this compound + Water

Experimental Protocol:

A catalytic distillation column is packed with a solid acid catalyst, such as an acidic zeolite. A feed mixture of γ-valerolactone and methanol is introduced into the column. The reaction is carried out at elevated temperatures and pressures. As the reaction proceeds, the lower-boiling methyl pentenoate is continuously vaporized and collected as the distillate, while the unreacted starting materials and water are retained in the column, thus driving the reaction to completion. The specific conditions, including temperature, pressure, and feed rate, will depend on the catalyst and the specific design of the catalytic distillation unit. A yield of over 95% for methyl pentenoate can be achieved with this method.[1]

Method 2: Palladium-Catalyzed Carboalkoxylation of 1,3-Butadiene

A well-established industrial process for the synthesis of this compound involves the palladium-catalyzed reaction of 1,3-butadiene with carbon monoxide and methanol.[2][3] This method offers high selectivity to the desired product.

Reaction Scheme:

1,3-Butadiene + CO + Methanol → this compound

Experimental Protocol:

The carboalkoxylation of 1,3-butadiene is typically performed in a liquid-phase reaction.[2][3] The reaction is carried out in a suitable solvent, such as diphenyl ether, under pressure (around 950 psia) and at an elevated temperature (approximately 130°C).[2] A palladium-based catalyst system is employed to facilitate the reaction. A continuous process is generally used where the reactants are fed into a reactor, and the product stream is continuously withdrawn. The conversion of 1,3-butadiene is approximately 90%, with a selectivity of around 96% for this compound.[2] The product is then separated from the reaction mixture through distillation.

Visualizing the Synthesis Comparison Workflow

To aid in the decision-making process for selecting a synthesis route, the following diagram illustrates a logical workflow for comparing different methods.

Synthesis_Comparison_Workflow cluster_inputs Inputs cluster_evaluation Evaluation Criteria cluster_decision Decision Target Target Molecule: This compound Method1 Method 1: Transesterification of GVL Target->Method1 Method2 Method 2: Carboalkoxylation of Butadiene Target->Method2 Yield Yield (%) Method1->Yield Purity Purity (%) Method1->Purity Cost Cost Analysis Method1->Cost Safety Safety & Environmental Impact Method1->Safety Method2->Yield Method2->Purity Method2->Cost Method2->Safety Optimal_Method Optimal Synthesis Route Yield->Optimal_Method Purity->Optimal_Method Cost->Optimal_Method Safety->Optimal_Method

Workflow for comparing synthesis methods.

This guide provides a foundational comparison of two key synthesis methods for this compound. The choice of the optimal route will depend on the specific requirements of your application, considering factors such as the availability of starting materials, scalability, and economic and environmental constraints. For commercially available methyl trans-3-pentenoate, purities of ≥ 90% are common.[4][5][6]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and proper disposal of Methyl 3-pentenoate, a flammable liquid utilized in various research and industrial applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Chemical and Physical Properties

A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal. The quantitative data for Methyl trans-3-pentenoate is summarized below.

PropertyValue
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Density 0.930 g/mL at 25 °C[1]
Boiling Point 137 - 139 °C[1]
55-56 °C / 20 mmHg
Flash Point 24 °C (75.2 °F) - closed cup
Refractive Index 1.420[1]
CAS Number 20515-19-9[1]

II. Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and vapor.[2][3][4] It may also cause eye and skin irritation, as well as respiratory and digestive tract irritation.[5]

Hazard Classifications:

  • Flammable Liquid: Category 3[3]

  • GHS Pictogram: GHS02 (Flame)

  • Signal Word: Warning[3]

  • Hazard Statements: H226 (Flammable liquid and vapor)[3][4]

  • Potential Health Effects: May cause eye and skin irritation, and respiratory and digestive tract irritation.[5] High concentrations may cause central nervous system depression.[5]

Precautionary Statements:

  • Prevention:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3][6]

    • P233: Keep container tightly closed.[3][4][6]

    • P240: Ground and bond container and receiving equipment.[4][6]

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.[4][6]

    • P242: Use only non-sparking tools.[4][6]

    • P243: Take action to prevent static discharges.[4][6]

  • Response:

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3][4]

    • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

  • Storage:

    • P403 + P235: Store in a well-ventilated place. Keep cool.[3][6]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3][6][7][8]

III. Proper Disposal Protocol

The following step-by-step procedure outlines the proper disposal of this compound. This protocol is designed to minimize risks to personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of inadequate ventilation, use a suitable respirator.

Step 2: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical and kept closed when not in use.

  • Do not mix with incompatible wastes, such as strong bases or strong oxidizing agents.[5]

Step 3: Handling Spills

  • In the event of a spill, immediately remove all sources of ignition.[5][9]

  • Ventilate the area.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[5][9]

  • Avoid runoff into storm sewers and ditches.[5]

Step 4: Final Disposal

  • Dispose of the waste container through a licensed professional waste disposal service.[8]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][8]

  • Contaminated packaging should be disposed of as unused product.[8]

  • Always follow local, state, and federal regulations for hazardous waste disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is there a spill? ppe->check_spill handle_spill Step 3: Handle Spill - Remove ignition sources - Ventilate area - Absorb with inert material check_spill->handle_spill Yes collect_waste Step 2: Collect Waste in Designated Container check_spill->collect_waste No handle_spill->collect_waste seal_label Seal and Label Container 'Hazardous Waste: This compound, Flammable Liquid' collect_waste->seal_label store_temp Store Temporarily in a Cool, Well-Ventilated Area seal_label->store_temp contact_disposal Step 4: Contact Licensed Waste Disposal Service store_temp->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

V. First Aid Measures

In case of accidental exposure, follow these immediate first aid procedures:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]

  • Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[5]

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations regarding chemical handling and waste disposal.

References

Essential Safety and Operational Guide for Handling Methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 3-pentenoate in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol [1][2]
Appearance Colorless to slightly yellow clear liquid[3]
Boiling Point 55-56 °C at 20 mmHg[2]
Density 0.93 g/mL at 25 °C[2]
Flash Point 24 °C (75.2 °F) - closed cup[2]
Refractive Index n20/D 1.421[2]

Hazard Identification and First Aid

This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1][3] Inhalation of high concentrations may lead to central nervous system depression.[3]

Exposure RoutePotential Health EffectsFirst Aid Measures
Inhalation May cause respiratory tract irritation and central nervous system depression.[3]Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. Do not use mouth-to-mouth resuscitation.[3]
Skin Contact May cause skin irritation and dermatitis.[3]Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical aid if irritation persists.
Eye Contact May cause eye irritation, chemical conjunctivitis, and corneal damage.[3]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Get medical aid.
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risks when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[3] Nitrile or butyl rubber gloves are recommended.[4]
Body Protection Laboratory coat or Chemical ApronWear appropriate protective clothing to prevent skin exposure.[3] For larger quantities, a chemical-resistant apron may be appropriate.[4][5]
Respiratory Protection NIOSH/MSHA approved respiratorUse in a well-ventilated area.[3] If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Ventilated Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense this compound Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Close Container Tightly Close Container Perform Experiment->Close Container Decontaminate Decontaminate Work Area Close Container->Decontaminate Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Remove PPE Remove and Dispose of PPE Dispose Waste->Remove PPE

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[3]

    • Ensure a calibrated fire extinguisher, safety shower, and eyewash station are readily accessible.[3]

    • Don the required personal protective equipment (PPE) as detailed in the table above.

    • Prepare a well-ventilated work area, preferably a chemical fume hood.[3]

  • Handling and Use :

    • Ground and bond containers when transferring the material to prevent static discharge.

    • Use only non-sparking tools.[6]

    • Avoid contact with eyes, skin, and clothing.[3]

    • Keep the container tightly closed when not in use.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible substances such as strong bases and strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization : Unused this compound should be treated as hazardous chemical waste.

  • Disposal of Liquid Waste :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Dispose of the chemical waste through a licensed waste disposal company.

    • Do not dispose of it down the drain.

  • Disposal of Contaminated Materials :

    • Any materials, such as gloves, paper towels, or containers that have come into contact with this compound, should be considered contaminated.

    • Place these materials in a sealed bag or container and dispose of them as hazardous waste.

  • Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its complete and accurate classification.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.